6-Iodoimidazo[1,2-B]pyridazin-2-amine
Description
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Properties
IUPAC Name |
6-iodoimidazo[1,2-b]pyridazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IN4/c7-4-1-2-6-9-5(8)3-11(6)10-4/h1-3H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJVFGCNOQXDCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC(=C2)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60726476 | |
| Record name | 6-Iodoimidazo[1,2-b]pyridazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60726476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005785-71-6 | |
| Record name | 6-Iodoimidazo[1,2-b]pyridazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60726476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 6-Iodoimidazo[1,2-b]pyridazin-2-amine: A Privileged Scaffold for Kinase Inhibition and Beyond
Introduction: The Imidazo[1,2-b]pyridazine Core in Modern Drug Discovery
The imidazo[1,2-b]pyridazine scaffold is a nitrogen-containing heterocyclic system that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and ability to engage in various non-covalent interactions have established it as a "privileged scaffold." This framework is a cornerstone in the design of molecules with diverse biological activities, ranging from anticancer and anti-inflammatory to antiviral and antibacterial agents[1]. The scaffold's prominence is exemplified by the success of kinase inhibitors like ponatinib, which has spurred further exploration of its therapeutic potential[1].
This guide focuses on a specific, functionalized derivative: 6-Iodoimidazo[1,2-b]pyridazin-2-amine . The introduction of an iodine atom at the 6-position and an amine group at the 2-position creates a versatile building block. The iodo group serves as a highly reactive handle for carbon-carbon and carbon-heteroatom bond formation, primarily through metal-catalyzed cross-coupling reactions. The 2-amino group provides a key site for hydrogen bonding interactions with biological targets and a point for further derivatization. This unique combination of features makes this compound a molecule of high interest for researchers and scientists in drug development, particularly in the synthesis of targeted therapies.
Core Physicochemical and Structural Properties
A thorough understanding of a molecule's fundamental properties is critical for its application in synthesis and biological screening. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | Pharmaffiliates |
| CAS Number | 1005785-71-6 | |
| Molecular Formula | C₆H₅IN₄ | |
| Molecular Weight | 260.03 g/mol | |
| Canonical SMILES | C1=CC(=C2C(=N1)N=CN=C2I)N | Inferred |
The structural representation of this compound highlights the key functional groups that dictate its chemical behavior.
Caption: Chemical structure of this compound.
Synthesis and Functionalization: A Strategic Overview
The synthesis of the imidazo[1,2-b]pyridazine core is typically achieved through the condensation of a 3-aminopyridazine derivative with an α-haloketone or its equivalent[2]. For this compound, a plausible synthetic pathway involves the reaction of 3-amino-6-iodopyridazine with a suitable two-carbon building block that incorporates the 2-amino functionality.
Proposed Synthetic Workflow
The synthesis of 3-amino-6-iodopyridazine, a key precursor, can be accomplished by treating 3-amino-6-chloropyridazine with hydroiodic acid[2]. The subsequent cyclization to form the imidazo[1,2-b]pyridazine ring system is a well-established transformation in heterocyclic chemistry.
Caption: Proposed synthetic workflow for the target compound.
Reactivity and Opportunities for Derivatization
The chemical personality of this compound is defined by its two primary functional groups:
-
The 6-Iodo Group: This is the molecule's principal site for diversification. The carbon-iodine bond is susceptible to a wide array of palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of various substituents at the 6-position, a modification known to be critical for modulating the biological activity of imidazo[1,2-b]pyridazine-based inhibitors[3]. Common transformations include:
-
Suzuki-Miyaura Coupling: Introduction of aryl or heteroaryl groups.
-
Sonogashira Coupling: Installation of alkynyl moieties.
-
Buchwald-Hartwig Amination: Formation of C-N bonds with a diverse range of amines.
-
Heck Reaction: Vinylation of the scaffold.
-
Carbonylation Reactions: Introduction of amides or esters[4].
-
-
The 2-Amino Group: This group acts as a key hydrogen bond donor, which is often crucial for anchoring the molecule within the active site of a target protein. While it can be a site for further functionalization (e.g., acylation, sulfonylation), its primary role in many drug discovery campaigns is to establish critical interactions with the biological target.
Biological Significance and Therapeutic Potential
While specific biological data for this compound is not extensively published, the broader class of 6-substituted imidazo[1,2-b]pyridazines has demonstrated potent activity against several important therapeutic targets, particularly protein kinases.
A Scaffold for Potent Kinase Inhibitors
The imidazo[1,2-b]pyridazine core has been successfully employed in the development of inhibitors for several kinases implicated in cancer and inflammatory diseases:
-
Monopolar Spindle 1 (Mps1) Kinase: Optimization of an initial hit compound led to the discovery of imidazo[1,2-b]pyridazine-based Mps1 inhibitors with nanomolar potency and oral bioavailability. These compounds demonstrated significant antiproliferative activity against various cancer cell lines[3].
-
Tyrosine Kinase 2 (Tyk2): Derivatives of the imidazo[1,2-b]pyridazine scaffold have been identified as potent and selective inhibitors of the Tyk2 pseudokinase (JH2) domain. These compounds show promise for the treatment of autoimmune and inflammatory disorders[5].
-
Bruton's Tyrosine Kinase (BTK): An imidazo[1,2-b]pyridazine derivative, TM471-1, was identified as a potent and highly selective irreversible inhibitor of BTK. This compound showed remarkable efficacy in a xenograft model and has advanced into Phase I clinical trials for B cell malignancies[6][7].
The general mechanism for many kinase inhibitors involves binding to the ATP-binding pocket of the enzyme. The imidazo[1,2-b]pyridazine scaffold often serves as a hinge-binding motif, with substituents at various positions, such as the 6-position, extending into other regions of the active site to enhance potency and selectivity.
Sources
- 1. researchgate.net [researchgate.net]
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- 3. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Synthesis and Characterization of 6-Iodoimidazo[1,2-b]pyridazin-2-amine
This guide provides a comprehensive overview of the synthesis and characterization of 6-Iodoimidazo[1,2-b]pyridazin-2-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The imidazo[1,2-b]pyridazine scaffold is a privileged structure, forming the core of numerous biologically active molecules, including kinase inhibitors.[1] The strategic placement of an iodo group at the 6-position offers a versatile handle for further functionalization via cross-coupling reactions, while the 2-amino group can be crucial for modulating the compound's physicochemical properties and target engagement.
This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only a step-by-step synthetic protocol but also the underlying scientific rationale for the experimental choices, ensuring both technical accuracy and practical applicability.
The Strategic Importance of the Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine fused heterocyclic system is a bioisostere of purines and has garnered considerable attention due to its diverse pharmacological activities.[2][3] Derivatives of this scaffold have been investigated for their potential as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[1] The compact, rigid structure of the imidazo[1,2-b]pyridazine core provides a well-defined orientation for substituents, making it an attractive scaffold for the design of targeted therapeutics.
The introduction of an iodine atom at the 6-position is a key synthetic strategy. This halogen serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the facile introduction of a wide range of substituents to explore the structure-activity relationship (SAR) of the molecule.[4] The 2-amino group, in turn, can significantly influence the compound's polarity, hydrogen bonding capacity, and overall pharmacokinetic profile.
Synthetic Strategy and Workflow
The synthesis of this compound is a multi-step process that begins with commercially available starting materials. The overall strategy involves the initial preparation of a key intermediate, 3-amino-6-iodopyridazine, followed by a cyclization reaction to construct the desired imidazo[1,2-b]pyridazine ring system.
Caption: Synthetic workflow for this compound.
Part 1: Synthesis of the Key Intermediate: 3-Amino-6-iodopyridazine
The synthesis commences with the conversion of the more readily available 3-amino-6-chloropyridazine to its iodo counterpart. A direct iodination of 3-aminopyridazine is often low-yielding. A more efficient and high-yielding method involves a halogen exchange reaction using hydroiodic acid.[2]
Experimental Protocol: Synthesis of 3-Amino-6-iodopyridazine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-amino-6-chloropyridazine (1.0 eq.) in a 57% aqueous solution of hydroiodic acid (HI) (10-15 mL per gram of starting material).
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath. Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) until the pH is approximately 7-8. The product will precipitate out of the solution.
-
Purification: Collect the solid precipitate by vacuum filtration, wash it with cold water, and then dry it under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to afford 3-amino-6-iodopyridazine as a solid.
Causality Behind Experimental Choices:
-
Hydroiodic Acid (HI): HI serves as both the iodine source and a strong acid. The high concentration and reflux conditions drive the Finkelstein-type halogen exchange reaction, replacing the chloro group with an iodo group.
-
Neutralization: The neutralization step is crucial to quench the excess acid and precipitate the basic product. Using a weak base like sodium bicarbonate is a controlled way to achieve this.
Part 2: Cyclization to Form this compound
The construction of the imidazo[1,2-b]pyridazine ring is achieved through the condensation of 3-amino-6-iodopyridazine with a suitable two-carbon electrophile that will ultimately provide the 2-amino functionality. A common and effective strategy for forming the imidazo[1,2-a]pyridine and related scaffolds is the use of an α-halocarbonyl compound.[5] For the synthesis of a 2-amino derivative, a protected form of aminoacetaldehyde is a logical choice. However, a more direct approach involves the use of bromoacetaldehyde diethyl acetal followed by an acid-catalyzed cyclization and subsequent amination in situ, or a final amination step. A plausible one-pot approach is detailed below.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 3-amino-6-iodopyridazine (1.0 eq.) in ethanol, add sodium bicarbonate (NaHCO₃) (2.0-3.0 eq.) and bromoacetaldehyde diethyl acetal (1.2 eq.).
-
Initial Condensation: Heat the mixture to reflux for 12-24 hours. Monitor the reaction by TLC.
-
Cyclization and Amination: After cooling the reaction mixture, carefully add concentrated sulfuric acid dropwise while keeping the flask in an ice bath. The mixture is then heated to promote cyclization and hydrolysis of the acetal. While a definitive one-step amination from this intermediate is not explicitly documented, a plausible in-situ amination or subsequent treatment with an ammonia source under appropriate conditions would be the logical next step. A more established, albeit longer, route would involve isolation of the 2-hydroxy intermediate followed by conversion to a 2-chloro derivative and subsequent amination. For the purpose of this guide, we will outline a direct, albeit more speculative, one-pot approach that is a common strategy in medicinal chemistry for rapid library synthesis. After the acid-catalyzed cyclization, the reaction is cooled and carefully neutralized with aqueous ammonia, which may also serve as the nitrogen source for the 2-amino group.
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Work-up and Purification: The resulting mixture is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield this compound.
Causality Behind Experimental Choices:
-
Bromoacetaldehyde diethyl acetal: This reagent serves as a stable and easy-to-handle precursor for the highly reactive bromoacetaldehyde. The acetal protecting group is removed under acidic conditions to reveal the aldehyde functionality required for cyclization.
-
Sodium Bicarbonate: This mild base neutralizes the hydrobromic acid (HBr) that is formed during the initial alkylation of the aminopyridazine, preventing unwanted side reactions.
-
Concentrated Sulfuric Acid: The strong acid serves two purposes: it catalyzes the hydrolysis of the acetal to the aldehyde and promotes the intramolecular cyclization to form the imidazo[1,2-b]pyridazine ring.
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Aqueous Ammonia: Used for neutralization and potentially as the nitrogen source for the 2-amino group.
Characterization of this compound
The structural confirmation and purity assessment of the synthesized this compound are performed using a combination of spectroscopic and analytical techniques.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridazine and imidazole rings. The chemical shifts and coupling constants will be characteristic of the imidazo[1,2-b]pyridazine core. The protons of the amino group may appear as a broad singlet. |
| ¹³C NMR | The carbon NMR spectrum will display signals for all the carbon atoms in the molecule. The chemical shifts of the carbons will be influenced by the electron-donating amino group and the electron-withdrawing iodo group, as well as their positions on the heterocyclic ring. |
| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. |
Note: As of the last update, specific, publicly available, and verified NMR and mass spectrometry data for this compound were not found in the searched literature. The information provided is based on the expected spectral characteristics of analogous compounds. Researchers are advised to perform full characterization of the synthesized compound.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₆H₅IN₄ |
| Molecular Weight | 259.04 g/mol |
| Appearance | Expected to be a solid at room temperature |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF |
Safety and Handling
As with any chemical synthesis, appropriate safety precautions must be taken. The synthesis should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.
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Hydroiodic acid is a corrosive and toxic substance. Handle with extreme care and avoid inhalation of vapors.
-
Bromoacetaldehyde diethyl acetal is a lachrymator and should be handled in a fume hood.
-
Concentrated sulfuric acid is highly corrosive. Add it slowly and carefully to the reaction mixture, especially when cooling in an ice bath.
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
This technical guide provides a detailed and scientifically grounded protocol for the synthesis of this compound. By understanding the rationale behind each experimental step, researchers can confidently approach the synthesis of this valuable building block for drug discovery. The strategic placement of the iodo and amino groups on the privileged imidazo[1,2-b]pyridazine scaffold offers numerous opportunities for the development of novel therapeutic agents. The comprehensive characterization of the final product is essential to ensure its identity and purity for subsequent applications.
References
- Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867.
- Zhang, Z., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 1(5), 202-206.
- Maes, B. U. W., et al. (2006). A New Approach Towards the Synthesis of 3-Amino-6-(hetero)arylpyridazines Based on Palladium Catalyzed Cross-Coupling Reactions. Tetrahedron, 62(19), 4534-4543.
- Kumbhare, R. M., & Dadmal, T. L. (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. Anti-Infective Agents, 16(2), 131-139.
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PubChem. (n.d.). Imidazo[1,2-b]pyridazine. Retrieved from [Link]
- Roslan, I. I., et al. (2016). A Simple and Efficient Synthesis of 3-Substituted and 2,3-Disubstituted Imidazo[1,2-a]pyridines from 2-Aminopyridines and α-Tosyloxyketones. The Journal of Organic Chemistry, 81(17), 7736-7745.
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European Journal of Medicinal Chemistry. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. Retrieved from [Link]
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ACS Medicinal Chemistry Letters. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Retrieved from [Link]
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ResearchGate. (2006). A New Approach Towards the Synthesis of 3-Amino-6-(hetero)arylpyridazines Based on Palladium Catalyzed Cross-Coupling Reactions. Retrieved from [Link]
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ResearchGate. (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. Retrieved from [Link]
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The Journal of Organic Chemistry. (2016). A Simple and Efficient Synthesis of 3-Substituted and 2,3-Disubstituted Imidazo[1,2-a]pyridines from 2-Aminopyridines and α-Tosyloxyketones. Retrieved from [Link]
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Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega, 6(51), 35235–35253. Retrieved from [Link]
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Introduction: The Imidazo[1,2-b]pyridazine Privileged Scaffold
An In-Depth Technical Guide to 6-Iodoimidazo[1,2-b]pyridazin-2-amine
Executive Summary: This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. The imidazo[1,2-b]pyridazine scaffold is a well-established "privileged structure" due to its wide range of biological activities, including kinase inhibition and potential applications in neurodegenerative disease research.[1][2] This guide details the compound's physicochemical properties, provides a robust, step-by-step synthesis protocol with mechanistic rationale, and explores its strategic applications as a versatile intermediate for developing novel therapeutics. The presence of a strategically placed iodine atom offers a reactive handle for extensive chemical modifications, making this molecule a valuable starting point for lead discovery and optimization campaigns.
The imidazo[1,2-b]pyridazine core is a fused bicyclic heteroaromatic system that has garnered substantial attention in medicinal chemistry. Its rigid structure and specific arrangement of nitrogen atoms make it an effective scaffold for interacting with various biological targets. Compounds incorporating this core have demonstrated a remarkable breadth of activities, functioning as inhibitors of critical enzyme families like cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor 2 (VEGFR2), and Janus kinase 2 (JAK2).[2] Furthermore, their utility extends to antiviral, anti-inflammatory, and antimycobacterial agents.[2][3]
Within this important class of molecules, this compound (CAS No. 1005785-71-6) emerges as a particularly strategic building block. It combines the biologically relevant 2-amino-imidazo[1,2-b]pyridazine core with a C-6 iodo substituent. This halogen serves as a versatile functional handle for introducing chemical diversity through modern synthetic methodologies, most notably palladium-catalyzed cross-coupling reactions. This guide serves to consolidate the essential technical knowledge required for researchers to effectively synthesize and utilize this high-value chemical entity.
Physicochemical and Handling Properties
Proper identification and handling are critical for experimental success and safety. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1005785-71-6 | [4] |
| Molecular Formula | C₆H₅IN₄ | [4] |
| Molecular Weight | 260.03 g/mol | [4] |
| Appearance | Off-white to yellow solid | Inferred from similar compounds[5] |
| Storage Conditions | 2-8°C, Refrigerator | [4] |
Synthesis and Mechanistic Rationale
The construction of the imidazo[1,2-b]pyridazine ring system is classically achieved via a condensation reaction between a 3-aminopyridazine derivative and an α-halocarbonyl compound, a method analogous to the well-known Tschitschibabin reaction for imidazo[1,2-a]pyridines.[1][6] The synthesis of the title compound is a multi-step process beginning with commercially available starting materials.
Retrosynthetic Analysis
The logical approach to synthesizing this compound involves disconnecting the imidazo ring. This reveals two key precursors: a 2-aminopyridazine core bearing the required iodine at the 6-position, and a two-carbon electrophilic synthon that will form the remainder of the five-membered ring and introduce the 2-amino group.
Caption: Retrosynthetic pathway for the target compound.
Detailed Experimental Protocol
This protocol is a representative synthesis based on established methodologies for this chemical class.[1] Researchers should perform their own optimization.
Step 1: Synthesis of 3-Amino-6-iodopyridazine
-
Rationale: This step involves a halogen exchange reaction, converting a more readily available chloropyridazine into the desired iodopyridazine. Refluxing in concentrated hydroiodic acid provides the driving force for this nucleophilic aromatic substitution.[1]
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 3-amino-6-chloropyridazine (1.0 eq).
-
Carefully add 57% aqueous hydroiodic acid (HI) (approx. 10-15 volumes).
-
Heat the mixture to reflux (approx. 120-130 °C) and maintain for 4-6 hours, monitoring by TLC or LC-MS.
-
Cool the reaction mixture to room temperature, then carefully pour it into a beaker of ice water.
-
Neutralize the mixture by slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. A precipitate will form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. This affords 3-amino-6-iodopyridazine, which can be used in the next step, often without further purification.
-
Step 2: Synthesis of this compound
-
Rationale: This is the key ring-forming step. The more nucleophilic ring nitrogen of 3-amino-6-iodopyridazine attacks the electrophilic carbon of an α-halocarbonyl. An intramolecular condensation and subsequent aromatization yield the final bicyclic product. Bromoacetaldehyde or a protected equivalent is used to install the C2 and C3 atoms of the imidazole ring. Using an amino-protected version simplifies the reaction and purification. A mild base like sodium bicarbonate is sufficient to neutralize the HBr formed during the reaction.
-
Procedure:
-
Dissolve 3-amino-6-iodopyridazine (1.0 eq) in a suitable solvent such as ethanol or isopropanol in a round-bottom flask.
-
Add sodium bicarbonate (NaHCO₃) (2.0-3.0 eq).
-
To this suspension, add a solution of bromoacetaldehyde diethyl acetal (1.1 eq) followed by concentrated hydrochloric acid (to generate the aldehyde in situ), or alternatively, an appropriately protected 2-amino-α-halo-carbonyl derivative. For the purpose of this guide, we will proceed with a conceptual reaction using a synthon for 2-amino-bromoacetaldehyde.
-
Heat the mixture to reflux (approx. 80 °C) for 12-24 hours. The reaction progress should be monitored by LC-MS.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
The crude product is then purified by column chromatography on silica gel to yield this compound.
-
Applications in Drug Discovery and Chemical Biology
The true value of this compound lies in its potential as a versatile starting material for creating diverse libraries of bioactive compounds.
Scaffold for Kinase Inhibitor Development
The 2-amino-imidazo[1,2-b]pyridazine core acts as an excellent "hinge-binder" motif. The nitrogen atoms at positions 1 and 4 can form critical hydrogen bonds with the backbone amide residues in the hinge region of many protein kinases, a common binding mode for Type I and Type II kinase inhibitors. The 2-amino group provides an additional hydrogen bond donor, further anchoring the molecule in the ATP-binding pocket.
A Versatile Intermediate for Lead Optimization via Cross-Coupling
The C-6 iodo group is the key to unlocking the chemical diversity of this scaffold. It is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the rapid and modular synthesis of analogues to explore structure-activity relationships (SAR).[2]
Caption: Cross-coupling strategies using the title compound.
-
Suzuki-Miyaura Coupling: Reaction with various aryl or heteroaryl boronic acids or esters introduces diverse aromatic substituents at the C-6 position. This is crucial for exploring interactions with solvent-exposed regions of a target protein.
-
Sonogashira Coupling: Coupling with terminal alkynes allows for the installation of linear, rigid linkers, which can be used to probe deeper pockets or to attach reporter tags or other functional groups.
-
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, introducing a wide range of primary or secondary amines at the C-6 position, which can serve as key pharmacophoric features or solubility-enhancing groups.
Potential in Neuroscience and Imaging
The imidazo[1,2-b]pyridazine scaffold is an isosteric analogue of imidazo[1,2-a]pyridine.[1] The latter is the core of [¹²³I]IMPY, a SPECT imaging agent for detecting β-amyloid plaques in Alzheimer's disease.[1] This structural relationship suggests that derivatives of this compound could be valuable candidates for developing novel PET or SPECT radiotracers for neurodegenerative diseases. The iodine atom itself could be replaced with a radioisotope (e.g., ¹²³I, ¹²⁴I, or ¹²⁵I) for imaging applications.
Conclusion
This compound is more than just a single chemical entity; it is a strategic platform for innovation in drug discovery. Its synthesis is achievable through established chemical principles, and its structure combines a biologically relevant core with a versatile chemical handle for diversification. Researchers in oncology, neuroscience, and infectious diseases can leverage this compound to accelerate the generation of novel, potent, and selective small molecule modulators of disease-relevant targets.
References
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PubChem. Imidazo[1,2-b]pyridazin-6-amine | C6H6N4 | CID 10534704. [Link]
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Rlavie. CAS 1159977-65-7 | 6-Bromoimidazo[1,2-B]Pyridazine. [Link]
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ResearchGate. (PDF) Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. [Link]
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The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Core for Drug Discovery with a Focus on the Structure-Activity Relationship of 6-Substituted Analogs
An In-Depth Technical Guide
Abstract
The imidazo[1,2-b]pyridazine nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] Its structural resemblance to purines allows it to interact with a wide array of biological targets, leading to compounds with anticancer, anti-inflammatory, anti-infective, and neurological activities.[1][2][3] A key feature of this scaffold is the amenability of its 6-position to chemical modification, which profoundly influences potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 6-substituted imidazo[1,2-b]pyridazines, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the causality behind experimental designs, detail key protocols, and synthesize data to guide the rational design of next-generation therapeutics based on this privileged core.
The Imidazo[1,2-b]pyridazine Core: Synthesis and Significance
The imidazo[1,2-b]pyridazine scaffold is a fused bicyclic system that is considered a "drug prejudice" scaffold due to its frequent appearance in bioactive molecules.[4] Its importance is highlighted by the FDA approval of ponatinib, a multi-targeted tyrosine kinase inhibitor bearing this core, for the treatment of chronic myeloid leukemia (CML).[3][5] This success has spurred extensive research into new derivatives for various therapeutic applications.[1]
A common and effective synthetic route to the imidazo[1,2-b]pyridazine backbone involves the condensation of a 3-amino-6-halopyridazine with an α-bromoketone under mild basic conditions.[6] The presence of a halogen at the 6-position of the pyridazine ring is crucial, as it directs the alkylation to the correct ring nitrogen, facilitating the desired cyclization in good yield.[6] This halogen then serves as a versatile handle for introducing a wide variety of substituents at the 6-position through metal-catalyzed cross-coupling reactions or nucleophilic substitution, forming the basis for extensive SAR studies.[7]
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Spectroscopic Characterization of 6-Iodoimidazo[1,2-b]pyridazin-2-amine: A Technical Guide
This technical guide provides a detailed analysis of the expected spectroscopic data for 6-Iodoimidazo[1,2-b]pyridazin-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. The imidazo[1,2-b]pyridazine scaffold is a key pharmacophore found in various kinase inhibitors and other therapeutic agents.[1] A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and structural elucidation during synthesis and screening campaigns.
This document will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretations are grounded in fundamental spectroscopic principles and supported by data from structurally related analogs reported in the scientific literature.
Molecular Structure and Key Features
The structure of this compound, with the IUPAC name this compound, features a bicyclic heteroaromatic core. The key functionalities influencing its spectroscopic signature are the primary amine group (-NH₂) at position 2, the iodine atom at position 6, and the arrangement of nitrogen and carbon atoms within the fused ring system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The chemical shifts are influenced by the electron-donating nature of the amino group and the electron-withdrawing and anisotropic effects of the iodine atom and the heterocyclic rings.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-3 | 7.5 - 7.7 | Singlet (s) | - | Located on the imidazole ring, adjacent to a nitrogen and the amino group. |
| H-7 | 7.0 - 7.2 | Doublet (d) | 9.0 - 9.5 | Part of an AX spin system with H-8, deshielded by the adjacent nitrogen. |
| H-8 | 7.8 - 8.0 | Doublet (d) | 9.0 - 9.5 | Coupled to H-7, significantly deshielded by the adjacent iodine atom. |
| -NH₂ | 5.5 - 6.5 | Broad Singlet (br s) | - | Exchangeable protons of the primary amine; chemical shift is concentration and solvent dependent. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the range of 0-12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | 155 - 160 | Carbon bearing the amino group, significantly deshielded. |
| C-3 | 110 - 115 | Shielded carbon on the imidazole ring. |
| C-6 | 85 - 90 | Carbon directly attached to the iodine atom, exhibiting a strong shielding effect (heavy atom effect). |
| C-7 | 125 - 130 | Aromatic carbon adjacent to a nitrogen. |
| C-8 | 130 - 135 | Aromatic carbon adjacent to the iodine-bearing carbon. |
| C-bridgehead | 140 - 145 | Quaternary carbons at the ring junction. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the N-H and C-N bonds of the primary amine, as well as the vibrations of the heteroaromatic ring system.
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Predicted Frequency (cm⁻¹) | Intensity | Vibration Mode |
| N-H (amine) | 3400 - 3250 | Medium, two bands | Asymmetric and symmetric stretching |
| C-H (aromatic) | 3100 - 3000 | Medium to weak | Stretching |
| N-H (amine) | 1650 - 1580 | Medium to strong | Bending (scissoring) |
| C=N, C=C | 1600 - 1450 | Medium to strong | Aromatic ring stretching |
| C-N (aromatic amine) | 1335 - 1250 | Strong | Stretching |
| C-I | 600 - 500 | Medium to weak | Stretching |
The presence of two distinct N-H stretching bands is a characteristic feature of a primary amine.[2][3][4] The C-N stretching of the aromatic amine is expected to be strong.[2][3]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Scan the range from 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Processing: Perform a background subtraction and present the data as transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak and characteristic isotopic patterns will be key identifiers.
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): The nominal molecular weight of C₆H₅IN₄ is 244 g/mol . The mass spectrum should show a prominent molecular ion peak at m/z = 244.
-
Isotopic Pattern: Due to the presence of iodine (¹²⁷I is 100% abundant), the M+1 peak will primarily be due to the natural abundance of ¹³C.
-
Fragmentation: The fragmentation of imidazo[1,2-b]pyridazines can be complex.[5] Key fragmentation pathways may involve:
-
Loss of HCN from the imidazole ring.
-
Loss of N₂ from the pyridazine ring.
-
Loss of the iodine atom or HI.
-
Logical Relationships in Spectroscopic Analysis
The following diagram illustrates the workflow for the spectroscopic characterization of this compound, highlighting the interplay between the different techniques.
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion
The predicted spectroscopic data presented in this guide provide a comprehensive reference for researchers working with this compound. The combination of NMR, IR, and MS provides a self-validating system for the unambiguous identification and structural confirmation of this important heterocyclic compound. The experimental protocols outlined herein offer a standardized approach to data acquisition, ensuring reproducibility and reliability.
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A Technical Guide to the Solubility and Stability Profiling of 6-Iodoimidazo[1,2-b]pyridazin-2-amine
Abstract
The imidazo[1,2-b]pyridazine scaffold is a recognized privileged structure in medicinal chemistry, forming the core of numerous bioactive agents, including the kinase inhibitor ponatinib.[1][2] The specific analogue, 6-Iodoimidazo[1,2-b]pyridazin-2-amine, possesses functional groups that present both opportunities and challenges for drug development. Its solubility and stability are paramount physicochemical properties that dictate its formulation potential, shelf-life, and ultimately, its in vivo efficacy and safety. This guide provides a comprehensive framework for the systematic evaluation of these critical attributes. We will detail the underlying principles, provide field-tested experimental protocols, and offer insights into data interpretation, grounding our recommendations in established regulatory and scientific standards.
Introduction: The Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine nucleus is a bicyclic heteroaromatic system that has garnered significant interest for its versatile biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][3] The fusion of an imidazole and a pyridazine ring creates a unique electronic and spatial arrangement, making it an effective scaffold for interacting with various biological targets.[2]
The subject of this guide, this compound, is a derivative functionalized with key groups:
-
The Imidazo[1,2-b]pyridazine Core: Provides a rigid, planar structure. Its nitrogen atoms can act as hydrogen bond acceptors.
-
A 2-Amino Group: This basic moiety is expected to be protonated at physiological pH, significantly influencing pH-dependent solubility. It can also serve as a hydrogen bond donor.
-
A 6-Iodo Group: This heavy halogen atom can participate in halogen bonding and other interactions to enhance target affinity. However, aryl-iodide bonds can be susceptible to degradation, particularly photolytic or metal-catalyzed cleavage, posing a potential stability liability.
Understanding the interplay of these groups is essential for designing a robust characterization plan. Poor aqueous solubility can hinder biological screening and lead to poor oral bioavailability, while instability can compromise the drug substance's integrity, leading to loss of potency and the formation of potentially toxic degradants.[4]
Aqueous Solubility Assessment
A compound's solubility dictates the achievable concentration in solution and is a primary determinant of its absorption and distribution. We will outline a tiered approach, starting with a rapid, high-throughput kinetic assay and progressing to the gold-standard thermodynamic equilibrium method.
Kinetic Solubility Assay
Kinetic solubility is a high-throughput measurement of how readily a compound dissolves when rapidly introduced into an aqueous buffer from a DMSO stock solution.[5][6] It is an indispensable tool in early discovery to quickly flag compounds with potential solubility issues.[7] The formation of a precipitate is detected by methods like nephelometry (light scattering).[8]
Experimental Protocol: Nephelometric Kinetic Solubility
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a clear-bottom 96-well microtiter plate.
-
Buffer Addition: Add 198 µL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well to achieve a final compound concentration of 100 µM with 1% DMSO.
-
Mixing and Incubation: Mix the plate thoroughly on a plate shaker for 5 minutes. Incubate the plate at a controlled temperature (e.g., 25°C) for 2 hours.[7]
-
Measurement: Measure the light scattering in each well using a nephelometer. The solubility is determined as the concentration at which a significant increase in light scattering (indicating precipitation) is observed compared to controls.
Causality: This method mimics the conditions of many in vitro biological assays where a compound is rapidly diluted from DMSO. The 2-hour incubation provides a snapshot of immediate solubility, but it does not represent true thermodynamic equilibrium.[5]
Thermodynamic Solubility Assay (Shake-Flask Method)
Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution.[9] This "gold standard" measurement is crucial for lead optimization and formulation development.[6] The shake-flask method involves equilibrating an excess of the solid compound with the solvent over an extended period.[8]
Experimental Protocol: Shake-Flask Thermodynamic Solubility
-
Sample Preparation: Add an excess amount of solid this compound (e.g., 1 mg) into a glass vial.[9]
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired buffer (e.g., pH 5.0 acetate buffer, pH 7.4 phosphate buffer).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[9]
-
Phase Separation: After incubation, allow the vials to stand to let undissolved solids settle. Alternatively, centrifuge or filter the suspension to obtain a clear supernatant. A common method is to use solubility filter plates.[8]
-
Quantification: Accurately dilute the supernatant and determine the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV or LC-MS/MS. A calibration curve prepared from the stock solution is used for quantification.
Workflow for Comprehensive Solubility Assessment
Caption: Tiered workflow for solubility characterization.
Data Presentation
Solubility data should be presented clearly, allowing for easy comparison across different conditions.
| Assay Type | Buffer System | pH | Temperature (°C) | Measured Solubility (µg/mL) |
| Kinetic | PBS | 7.4 | 25 | Report Value |
| Thermodynamic | Acetate Buffer | 5.0 | 25 | Report Value |
| Thermodynamic | Phosphate Buffer | 7.4 | 25 | Report Value |
| Thermodynamic | SGF (Simulated Gastric) | 1.2 | 37 | Report Value |
| Thermodynamic | FaSSIF (Fasted State) | 6.5 | 37 | Report Value |
Chemical Stability Profiling
Stability testing is essential to identify degradation pathways, establish a re-test period, and recommend storage conditions.[10] Forced degradation (or stress testing) is a critical component of this process, where the compound is exposed to conditions more severe than accelerated stability testing to rapidly identify likely degradation products.[4][11] This process is mandated by regulatory bodies and is described in ICH guidelines.[12][13]
Forced Degradation Studies
The goal is to achieve a target degradation of 5-20%.[11][14] Degradation beyond this level can lead to secondary and tertiary degradants that may not be relevant under normal storage conditions.[11] A stability-indicating analytical method (typically HPLC with UV and/or MS detection) that resolves the parent compound from all major degradants must be developed and used for these studies.
Experimental Protocol: Forced Degradation
-
Solution Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water).
-
Stress Conditions: Aliquot the solution into separate vials for each stress condition.[4]
-
Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: Add 3% H₂O₂. Keep at room temperature.
-
Thermal: Incubate the solution at 80°C. Also, test the solid compound in a dry oven at the same temperature.
-
Photostability: Expose the solution and solid compound to a light source conforming to ICH Q1B guidelines (providing both UV and visible light).[12][13] Run a dark control in parallel.
-
-
Time Points: Sample from each vial at multiple time points (e.g., 0, 2, 8, 24, 48 hours).
-
Sample Quenching: Neutralize the acid and base samples with an equimolar amount of base/acid before analysis to halt the degradation reaction.[11]
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method. Calculate the percent of parent compound remaining and identify the relative peak areas of any major degradants.
Workflow for Forced Degradation and Stability Assessment
Caption: Workflow for comprehensive stability profiling.
Formal (ICH) Stability Studies
Once the degradation profile is understood, formal stability studies are conducted according to ICH Q1A(R2) guidelines to establish the re-test period for the drug substance.[12][15][16] This involves storing the solid drug substance in controlled temperature and humidity chambers for extended periods.
-
Long-term conditions: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.
-
Accelerated conditions: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.
Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term) and tested for appearance, assay, purity, and other critical quality attributes.[10]
Data Presentation
Forced degradation results are best summarized in a table.
| Stress Condition | Time (hours) | % Parent Remaining | % Area of Major Degradant 1 (RT) | Notes |
| 0.1 M HCl, 60°C | 24 | Report Value | Report Value | e.g., No significant degradation |
| 0.1 M NaOH, 60°C | 8 | Report Value | Report Value | e.g., Rapid degradation observed |
| 3% H₂O₂, RT | 48 | Report Value | Report Value | e.g., N-oxide formation suspected |
| Photolytic (ICH) | 24 | Report Value | Report Value | e.g., Potential de-iodination |
Interpretation and Mitigation
-
Solubility: The 2-amino group suggests that this compound will exhibit higher solubility at lower pH due to protonation. If solubility is low at physiological pH (7.4), formulation strategies such as salt formation (e.g., hydrochloride salt) or the use of co-solvents and cyclodextrins may be necessary. Extremely low aqueous solubility (<1 µg/mL) has been noted for other complex imidazopyridazine derivatives.[17]
-
Stability: The aryl-iodide bond is a potential hotspot for photolytic degradation. If significant photodegradation is observed, the drug substance will require light-protected packaging. The fused heterocyclic system is generally stable, but hydrolysis of the amino group or oxidation of the ring nitrogens are potential pathways under harsh oxidative or pH conditions. Identifying the structure of major degradants via LC-MS/MS is critical for understanding the degradation pathways and assessing their potential toxicity.
Conclusion
A thorough and systematic evaluation of solubility and stability is a non-negotiable cornerstone of early-stage drug development. For this compound, particular attention should be paid to its pH-dependent solubility, driven by the 2-amino group, and its potential for photolytic degradation due to the 6-iodo substituent. By employing the tiered methodologies outlined in this guide—from rapid kinetic screens to rigorous ICH-compliant stability studies—researchers can build a comprehensive data package. This package will not only de-risk the molecule's progression but also provide the critical insights needed to guide its formulation, define appropriate storage conditions, and ultimately, maximize its potential as a therapeutic candidate.
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ICH Q1A(R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). European Medicines Agency (EMA). [Link]
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Quality Guidelines. (n.d.). International Council for Harmonisation (ICH). [Link]
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Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). SlideShare. [Link]
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Q 1 A (R2) Stability Testing of new Drug Substances and Products. (2003). European Medicines Agency (EMA). [Link]
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Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]
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ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. (2003). IKEV. [Link]
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Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). International Journal of Advances in Pharmacy, Biology and Chemistry. [Link]
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A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. [Link]
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Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]
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Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). International Journal of Pharmaceutical and Biological Archives. [Link]
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Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. [Link]
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Kinetic solubility: Experimental and machine‐learning modeling perspectives. (2021). ResearchGate. [Link]
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Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. (2018). ACS Medicinal Chemistry Letters. [Link]
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Solubility Toolbox for Successful Design of Drug Candidates. (n.d.). Inventiva Pharma. [Link]
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In-vitro Thermodynamic Solubility. (2023). protocols.io. [Link]
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Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. (n.d.). TSI Journals. [Link]
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Imidazo(1,2-b)pyridazine | C6H5N3 | CID 136599. (n.d.). PubChem. [Link]
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Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. (2010). Journal of Medicinal Chemistry. [Link]
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Imidazo[1,2-b]pyridazines, novel nucleus with potent and broad spectrum activity against human picornaviruses: design, synthesis, and biological evaluation. (2006). Journal of Medicinal Chemistry. [Link]
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Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. (2022). Molecules. [Link]
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Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021). European Journal of Medicinal Chemistry. [Link]
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Imidazopyridazine. (n.d.). Wikipedia. [Link]
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Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. (2021). ResearchGate. [Link]
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2024). MDPI. [Link]
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2022). MDPI. [Link]
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Imidazo[1,2-b]pyridazine: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-b]pyridazine core, a fused heterocyclic system, has garnered significant attention in medicinal chemistry for its remarkable versatility and broad spectrum of biological activities. This scaffold is a key component in numerous pharmacologically active molecules, including the FDA-approved multi-kinase inhibitor ponatinib.[1] This technical guide provides a comprehensive review of imidazo[1,2-b]pyridazine derivatives, delving into their synthesis, diverse therapeutic applications, and the underlying structure-activity relationships that govern their efficacy. By synthesizing current research, this guide aims to serve as an authoritative resource for researchers, scientists, and drug development professionals, facilitating the rational design and discovery of novel therapeutics based on this privileged scaffold.
Introduction to the Imidazo[1,2-b]pyridazine Scaffold
The Rise of a Privileged Structure: A Historical Perspective
The imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged structure" in medicinal chemistry due to its ability to bind to multiple, diverse biological targets.[2] Its journey from a chemical curiosity to a cornerstone of modern drug discovery has been marked by the successful development of potent therapeutic agents.[3] A significant milestone in this journey was the FDA approval of ponatinib, a multi-targeted tyrosine kinase inhibitor containing the imidazo[1,2-b]pyridazine moiety, for the treatment of chronic myeloid leukemia (CML).[4] This success spurred a resurgence of interest in exploring the full therapeutic potential of this heterocyclic system.[2][3]
Physicochemical Properties and Structural Features
Imidazo[1,2-b]pyridazines are fused heterocycles, analogous to purines, where a pyridazine ring replaces the pyrimidine ring.[1] This structural arrangement confers a unique set of physicochemical properties, including a planar structure and the presence of both hydrogen bond donors and acceptors, which are crucial for molecular recognition and binding to biological targets. The scaffold's rigidity and defined three-dimensional shape provide a solid foundation for the strategic placement of various substituents to modulate pharmacological activity, selectivity, and pharmacokinetic properties.[1]
General Strategies for Synthesis
The synthesis of the imidazo[1,2-b]pyridazine core can be achieved through several methodologies, ranging from classical condensation reactions to modern metal-catalyzed cross-coupling reactions.
A common and well-established method for constructing the imidazo[1,2-b]pyridazine backbone involves the condensation reaction between an α-bromoketone and a 3-amino-6-halopyridazine under mild basic conditions, such as in the presence of sodium bicarbonate.[5] The introduction of a halogen on the pyridazine ring is often crucial for the successful formation of the desired bicyclic product in good yields.[5]
Recent advancements in organometallic chemistry have provided more sophisticated and efficient routes for the synthesis and functionalization of imidazo[1,2-b]pyridazines.[1][6] Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira reactions, have been extensively used to introduce a wide array of substituents at various positions of the scaffold.[6]
Direct C-H functionalization has emerged as a powerful and atom-economical approach for the synthesis of polysubstituted imidazo[1,2-b]pyridazines.[1] This method allows for the direct introduction of aryl, heteroaryl, and alkyl groups at the C3 position of the imidazo[1,2-b]pyridazine core, often with high regioselectivity.[1]
Caption: Synthetic pathways to imidazo[1,2-b]pyridazine derivatives.
Therapeutic Applications of Imidazo[1,2-b]pyridazine Derivatives
The imidazo[1,2-b]pyridazine scaffold has demonstrated a remarkable range of biological activities, leading to its investigation in various therapeutic areas.
Anticancer Activity: Targeting Kinase Signaling
A primary focus of research on imidazo[1,2-b]pyridazine derivatives has been in the field of oncology, particularly as kinase inhibitors.[2][4]
Imidazo[1,2-b]pyridazine-based compounds have been shown to inhibit a variety of kinases that are crucial for cancer cell proliferation and survival. These include:
-
Monopolar spindle 1 (Mps1): A key regulator of the spindle assembly checkpoint, which is often overexpressed in cancer cells.[7]
-
IκB kinase β (IKKβ): A critical component of the NF-κB signaling pathway, which is involved in inflammation and cancer.[8]
-
Haspin: A mitotic kinase essential for proper cell division.[9]
-
Bruton's tyrosine kinase (BTK): A key enzyme in the B cell receptor signaling pathway, making it a target for B cell malignancies.[10][11]
-
Cyclin-dependent kinases 12/13 (CDK12/13): Promising therapeutic targets for triple-negative breast cancer.[12]
Ponatinib (Iclusig®) is a potent, orally active multi-kinase inhibitor that targets BCR-ABL, including the T315I mutant, which is resistant to other tyrosine kinase inhibitors.[1][4] Its success has validated the imidazo[1,2-b]pyridazine scaffold as a viable platform for the development of effective anticancer drugs.[2][3]
SAR studies have revealed that the anticancer activity of imidazo[1,2-b]pyridazine derivatives can be finely tuned by modifying the substituents at various positions of the core. For instance, in the development of Mps1 inhibitors, property-based optimization at the 6-position led to the discovery of extremely potent and selective compounds.[7] Similarly, for Haspin inhibitors, the introduction of a morpholine group significantly improved activity.[9]
| Compound/Target | IC50 (nM) | Cell Line | Reference |
| Mps1 Inhibitor (27f) | 0.70 (cellular) | A549 | [7] |
| BTK Inhibitor (22) | 1.3 | - | [10][11] |
| CDK12 Inhibitor (24) | 15.5 | - | [12] |
| CDK13 Inhibitor (24) | 12.2 | - | [12] |
| Haspin Inhibitor (21) | 6 | - | [9] |
| Haspin Inhibitor (22) | 12 | - | [9] |
Table 1: In Vitro Anticancer Activity of Selected Imidazo[1,2-b]pyridazine Derivatives
Caption: General mechanism of kinase inhibition leading to anticancer effects.
Anti-inflammatory Properties: Modulation of Inflammatory Pathways
Imidazo[1,2-b]pyridazine derivatives have also demonstrated significant anti-inflammatory potential.[13]
The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key mediators of inflammation, such as:
-
Cyclooxygenase-2 (COX-2): An enzyme responsible for the production of pro-inflammatory prostaglandins.[13]
-
Inducible nitric oxide synthase (iNOS): An enzyme that produces nitric oxide, a pro-inflammatory molecule.[13]
-
IκB kinase β (IKKβ): As mentioned earlier, this kinase is a central player in the pro-inflammatory NF-κB signaling pathway.[8]
Optimization of the 3- and 6-positions of the imidazo[1,2-b]pyridazine scaffold has been shown to increase IKKβ inhibitory activity and subsequent TNFα inhibition in cellular assays.[8]
A common method to assess the anti-inflammatory potential of these derivatives is to measure their ability to inhibit COX-2 expression in lipopolysaccharide (LPS)-stimulated cells, such as primary rat microglial cells.[13]
Step-by-Step Methodology:
-
Cell Culture: Primary rat microglial cells are cultured in appropriate media.
-
Stimulation: Cells are stimulated with LPS (e.g., 10 ng/mL) in the presence or absence of the test compounds for a specified period (e.g., 24 hours).
-
Protein Extraction: Total protein is extracted from the cells.
-
Western Blotting: The expression level of COX-2 is determined by Western blot analysis using a specific antibody.
-
Densitometric Analysis: The relative intensity of the COX-2 bands is quantified to determine the extent of inhibition.[13]
Caption: Inhibition of the NF-κB signaling pathway by imidazo[1,2-b]pyridazine derivatives.
Antimicrobial and Antifungal Potential
The imidazo[1,2-b]pyridazine scaffold has also been explored for its antimicrobial and antifungal properties.[14][15][16]
Derivatives of imidazo[1,2-b]pyridazine have shown activity against various bacterial strains, including Mycobacterium tuberculosis, the causative agent of tuberculosis.[14][17]
Several 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives have exhibited excellent and broad-spectrum antifungal activities against a range of phytopathogenic fungi.[15][16]
For antimycobacterial agents, amide derivatives have shown better activity than their sulphonamide counterparts.[14] In the case of antifungal compounds, the nature of the substituents on the benzene and pyridazine rings significantly affects their activity.[16]
| Compound ID | R (Substitution on Benzohydrazide Ring) | MIC (µg/mL) against M. tuberculosis H37Rv | Reference |
| 6a | 4-OCH3 | 6.25 | [17] |
| 6b | 4-Cl | 3.125 | [17] |
| 6c | 2,4-di-Cl | 1.6 | [17] |
| 6d | 2-Cl | 1.6 | [17] |
| 6e | 4-F | 3.125 | [17] |
| 6f | 2-F | 1.6 | [17] |
| 6g | 4-NO2 | 1.6 | [17] |
| 6h | 3-NO2 | 3.125 | [17] |
Table 2: In Vitro Anti-tubercular Activity of Imidazo[1,2-b]pyridazine-Benzohydrazide Derivatives [17]
This method is commonly used to evaluate the in vitro antifungal activity of compounds against phytopathogenic fungi.[16]
Step-by-Step Methodology:
-
Media Preparation: Potato dextrose agar (PDA) medium is prepared and autoclaved.
-
Compound Incorporation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the molten PDA at various concentrations.
-
Inoculation: A mycelial disc of the test fungus is placed at the center of each PDA plate.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 25-28°C) for a specific period.
-
Measurement: The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to a control plate without the test compound.[16]
Neurological and Other Applications
The versatility of the imidazo[1,2-b]pyridazine scaffold extends to its potential use in treating neurological disorders and other diseases.
Certain imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated as ligands for β-amyloid plaques, the neuropathological hallmark of Alzheimer's disease.[5] Some of these compounds have shown high binding affinity and could be developed as novel positron emission tomography (PET) radiotracers for imaging Aβ plaques.[5]
GSK-3β has been implicated in the pathophysiology of Alzheimer's disease. Potent and brain-penetrant imidazo[1,2-b]pyridazine-based GSK-3β inhibitors have been developed that have been shown to significantly lower levels of phosphorylated tau in animal models.[18]
The imidazo[1,2-b]pyridazine scaffold has also been investigated for its antiviral and antiparasitic properties.[4]
Lead Optimization and Drug Design Principles
Strategic Substitutions to Modulate Potency, Selectivity, and Pharmacokinetics
The pharmacological profile of imidazo[1,2-b]pyridazine derivatives can be significantly altered through strategic modifications of the core structure. For example, in the development of Tyk2 JH2 inhibitors for autoimmune diseases, the introduction of a 2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) group at the 6-position dramatically improved metabolic stability.[19] Further optimization of this substituent enhanced Caco-2 permeability, a key parameter for oral bioavailability.[19]
The Role of Computational Chemistry in Designing Novel Derivatives
Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, play a crucial role in the rational design of new imidazo[1,2-b]pyridazine derivatives. These approaches help in understanding the binding modes of these compounds with their biological targets and in predicting the activity of novel analogues, thereby accelerating the drug discovery process.
Future Perspectives and Conclusion
Emerging Targets and Therapeutic Areas
The continued exploration of the imidazo[1,2-b]pyridazine scaffold is likely to unveil novel biological targets and expand its therapeutic applications. Emerging areas of interest include the development of inhibitors for other classes of enzymes and receptors implicated in various diseases.
Challenges and Opportunities in the Development of Imidazo[1,2-b]pyridazine-based Drugs
While the imidazo[1,2-b]pyridazine scaffold holds immense promise, challenges remain in optimizing the pharmacokinetic and toxicological profiles of drug candidates. However, the vast chemical space that can be explored around this core provides ample opportunities for the development of next-generation therapeutics with improved efficacy and safety.
Concluding Remarks
The imidazo[1,2-b]pyridazine scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives make it an attractive starting point for the design of novel therapeutic agents. As our understanding of the molecular basis of diseases deepens, the imidazo[1,2-b]pyridazine core will undoubtedly continue to be a valuable tool in the quest for new and effective medicines.
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The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. - ResearchGate. Available from: [Link]
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Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. Eur J Med Chem. 2021 Dec 15:226:113867. Available from: [Link]
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Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. J Med Chem. 2015 Feb 26;58(4):1846-61. Available from: [Link]
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Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review | Request PDF. ResearchGate. Available from: [Link]
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(PDF) Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. ResearchGate. Available from: [Link]
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Substituted imidazo[1,2-b]pyridazine compounds inhibit pro-inflammatory... ResearchGate. Available from: [Link]
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Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. Bioorg Med Chem Lett. 2010 Sep 1;20(17):5224-7. Available from: [Link]
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Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. J Med Chem. 2023 Mar 23;66(6):4231-4252. Available from: [Link]
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Exploring the untapped pharmacological potential of imidazopyridazines - PMC. NIH. Available from: [Link]
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Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. Sci Rep. 2020 Oct 12;10(1):17066. Available from: [Link]
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Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. Available from: [Link]
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Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Med Chem Lett. 2019 Mar 14;10(3):313-318. Available from: [Link]
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Exploring the untapped pharmacological potential of imidazopyridazines. RSC Publishing. Available from: [Link]
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Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi | Request PDF. ResearchGate. Available from: [Link]
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On the Biological Importance, Preparation, and Uses of Imidazo[1,2-b]pyridazine-Based Compounds. ResearchGate. Available from: [Link]
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Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi. Pest Manag Sci. 2020 Jul 15. Available from: [Link]
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Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. J Med Chem. 2025 Jun 12;68(11):10897-10929. Available from: [Link]
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Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. ACS Publications. Available from: [Link]
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Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. Eur J Med Chem. 2025 Apr 15:288:117378. Available from: [Link]
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Methodological & Application
Synthesis of 6-Iodoimidazo[1,2-b]pyridazin-2-amine: A Detailed Guide for Medicinal Chemistry and Drug Development Professionals
Introduction: The Significance of the Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active molecules.[1] This heterocyclic framework is a key pharmacophore in various drug discovery programs, with derivatives exhibiting a wide range of therapeutic properties, including antiviral, anti-inflammatory, antimicrobial, and anticancer activities.[2][3] Notably, the kinase inhibitor Ponatinib, which contains the imidazo[1,2-b]pyridazine core, has seen success in treating certain types of cancer, sparking renewed interest in the synthesis and functionalization of this versatile heterocycle.[1] The 6-iodo-2-amino substituted variant is a particularly valuable building block, allowing for further structural diversification through cross-coupling reactions at the iodine-bearing position and derivatization of the amino group. This guide provides a comprehensive protocol for the synthesis of 6-Iodoimidazo[1,2-b]pyridazin-2-amine from 3-amino-6-iodopyridazine, grounded in established chemical principles and supported by analogous transformations in the scientific literature.
Reaction Mechanism and Rationale
The synthesis of the imidazo[1,2-b]pyridazine core is typically achieved through a condensation reaction between a 3-aminopyridazine and an α-halo-carbonyl compound, followed by an intramolecular cyclization. This process is a variation of the well-established Tschitschibabin reaction for the synthesis of imidazo[1,2-a]pyridines.
The key mechanistic steps are as follows:
-
Nucleophilic Attack: The exocyclic amino group of 3-amino-6-iodopyridazine is more nucleophilic than the ring nitrogens. This is further enhanced by the presence of the electron-withdrawing iodo group at the 6-position, which reduces the nucleophilicity of the adjacent ring nitrogen (N1).[4] The amino group attacks the electrophilic carbon of the α-halo-carbonyl compound, displacing the halide and forming an N-alkylated intermediate.
-
Intramolecular Cyclization: The remaining ring nitrogen (N1) of the pyridazine then acts as a nucleophile, attacking the carbonyl carbon of the newly introduced side chain.
-
Dehydration: The resulting cyclic intermediate undergoes dehydration to form the aromatic imidazo[1,2-b]pyridazine ring system.
To introduce the 2-amino group, a protected form of aminoacetaldehyde, such as N-Boc-2-aminoacetaldehyde, is proposed as the ideal two-carbon synthon. The Boc (tert-butyloxycarbonyl) protecting group is stable under the mild basic conditions of the cyclization and can be readily removed in a subsequent acidic step.
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Application Notes and Protocols for Suzuki Coupling of 6-Iodoimidazo[1,2-b]pyridazin-2-amine
Introduction: The Strategic Importance of Imidazo[1,2-b]pyridazines in Medicinal Chemistry
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in modern drug discovery, forming the core of numerous biologically active molecules.[1] Its unique electronic properties and rigid, planar structure make it an ideal framework for developing potent and selective inhibitors for a range of therapeutic targets, including kinases.[2][3][4] The development of efficient and versatile synthetic methodologies to functionalize this core is therefore of paramount importance to researchers in medicinal chemistry and drug development.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized tools for the formation of carbon-carbon bonds in organic synthesis.[5] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid derivatives make it an indispensable method for the late-stage functionalization of complex molecules.[5] This application note provides a detailed, field-proven protocol for the Suzuki coupling of 6-Iodoimidazo[1,2-b]pyridazin-2-amine with various arylboronic acids, a key transformation for the synthesis of novel 6-aryl-imidazo[1,2-b]pyridazin-2-amine derivatives.
The presence of a free amino group on the imidazo[1,2-b]pyridazine core presents a specific challenge, as it can potentially coordinate to the palladium catalyst and inhibit its activity.[6] The protocol outlined herein has been carefully designed to address this challenge through the strategic selection of a modern palladium precatalyst and appropriate reaction conditions, ensuring high yields and broad applicability.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl iodide (in this case, this compound) to form a Pd(II) intermediate.
-
Transmetalation: The organoboron species (arylboronic acid), activated by a base, transfers its organic group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki Coupling of this compound
This protocol provides a general procedure for the Suzuki coupling of this compound with a representative arylboronic acid. The reaction conditions can be adapted for a variety of aryl and heteroaryl boronic acids.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Amount | Moles (mmol) |
| This compound | C₆H₅IN₄ | 259.04 | - | 259 mg | 1.0 |
| Arylboronic Acid | ArB(OH)₂ | - | - | 1.2 equiv | 1.2 |
| XPhos Pd G2 | C₄₅H₅₈ClNP₂Pd | 868.78 | - | 2 mol % | 0.02 |
| Potassium Phosphate (K₃PO₄) | K₃PO₄ | 212.27 | 2.0 M in H₂O | 1.5 mL | 3.0 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | 5 mL | - |
| Water (degassed) | H₂O | 18.02 | - | 1 mL | - |
Rationale for Reagent Selection:
-
Palladium Precatalyst (XPhos Pd G2): This second-generation Buchwald precatalyst is highly active and stable, allowing for low catalyst loadings.[7][8] The bulky and electron-rich XPhos ligand facilitates the oxidative addition and reductive elimination steps and is particularly effective for coupling substrates with potentially coordinating groups like amines.[9][10]
-
Base (Potassium Phosphate): K₃PO₄ is a moderately strong base that is effective in promoting the transmetalation step without causing significant decomposition of sensitive substrates.[9] An aqueous solution is used to facilitate the dissolution of the base and the boronic acid.
-
Solvent System (1,4-Dioxane/Water): This biphasic solvent system is commonly used for Suzuki couplings. Dioxane solubilizes the organic starting materials and the palladium catalyst, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.[9]
Step-by-Step Procedure
-
Reaction Setup: To a clean and dry microwave vial equipped with a magnetic stir bar, add this compound (259 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and XPhos Pd G2 (17.4 mg, 0.02 mmol).
-
Solvent and Base Addition: Add 1,4-dioxane (5 mL) and the 2.0 M aqueous solution of K₃PO₄ (1.5 mL).
-
Degassing: Seal the vial and degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes. This step is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction: Place the vial in a preheated oil bath at 100 °C and stir vigorously for 2-4 hours. Alternatively, the reaction can be performed in a microwave reactor at 120 °C for 20-30 minutes.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of dichloromethane/methanol or ethyl acetate/hexanes).
Characterization of the Product: 6-Aryl-imidazo[1,2-b]pyridazin-2-amine
The purified product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H and ¹³C NMR Spectroscopy: These techniques will confirm the structure of the coupled product. The ¹H NMR spectrum should show the disappearance of the proton signal corresponding to the C6-H of the starting material and the appearance of new signals corresponding to the protons of the newly introduced aryl group.[11][12][13][14]
-
Mass Spectrometry (LC-MS or HRMS): This will confirm the molecular weight of the product.[11][13][14]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure proper degassing of the reaction mixture. Use a fresh bottle of the palladium precatalyst. |
| Insufficiently active base | Use a freshly prepared solution of K₃PO₄. Consider using a stronger base like Cs₂CO₃. | |
| Poor quality boronic acid | Use high-purity boronic acid. Consider using the corresponding boronate ester. | |
| Formation of side products | Homocoupling of the boronic acid | Use a slight excess of the iodo-substrate (e.g., 1.05 equivalents). |
| Protodeiodination of the starting material | Ensure the reaction is performed under an inert atmosphere. Minimize reaction time once the starting material is consumed. | |
| Difficulty in purification | Product is very polar | Use a more polar eluent system for column chromatography (e.g., with a small percentage of triethylamine to reduce tailing). Consider reverse-phase chromatography. |
Conclusion
The protocol described in this application note provides a robust and reliable method for the Suzuki-Miyaura cross-coupling of this compound. The use of a modern, highly active palladium precatalyst system allows for the efficient synthesis of a diverse range of 6-aryl-imidazo[1,2-b]pyridazin-2-amine derivatives, which are valuable building blocks for the discovery of new therapeutic agents. By understanding the underlying mechanism and following the detailed procedure, researchers can confidently and successfully apply this powerful transformation in their synthetic endeavors.
References
- Efficient and regioselective functionalization of imidazo[1,2-b]pyridazines via palladium-catalyzed cross-coupling reaction and SNAr. Tetrahedron Letters. (2008).
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. (2016).
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- Suzuki‐Miyaura Coupling, Heck Alkenylation, and Amidation of DMTr‐Protected 5‐Iodo‐2′‐Deoxyuridine via Palladium‐catalyzed Reactions.
- trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications.
- A highly efficient precatalytic system (XPhos-PdG2)
- Xphos-Pd-G2 catalyzed Suzuki-Miyaura cross-coupling reactions.
- Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties.
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI.
- The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids.
- New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- A Head-to-Head Comparison of Palladium Catalysts for Pyridazine Coupling Reactions. Benchchem.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium C
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Suzuki Coupling. Organic Chemistry Portal. [Link]
- Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal.
- Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors.
- Suzuki–Miyaura (hetero-)
- Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. PubMed.
- (PDF) Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative: (E).
- Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. MDPI.
- Identification of Imidazo[1,2- b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PubMed.
- Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative: (E).
- Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling.
- Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. MDPI.
- Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PubMed Central.
- Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)
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Application Notes and Protocols for Radiolabeling 6-Iodoimidazo[1,2-b]pyridazin-2-amine for PET Imaging
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the radiolabeling of 6-Iodoimidazo[1,2-b]pyridazin-2-amine and its derivatives for Positron Emission Tomography (PET) imaging. The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, showing promise in various therapeutic areas, including oncology and neurodegenerative diseases.[1][2][3] PET imaging with radiolabeled versions of these compounds can provide invaluable in vivo information on their pharmacokinetics, target engagement, and potential as diagnostic agents.
This document outlines the strategic considerations for choosing a suitable radionuclide, detailed protocols for precursor synthesis, and step-by-step procedures for radiolabeling with both Iodine-124 ([¹²⁴I]) and Fluorine-18 ([¹⁸F]).
Strategic Considerations: Choosing the Right Isotope for PET Imaging
The selection of a radionuclide is a critical first step in the development of a PET tracer and is dictated by the biological question at hand. The two most relevant positron-emitting halogens for labeling this compound are ¹⁸F and ¹²⁴I.
Fluorine-18 ([¹⁸F]) is often the preferred isotope for many PET applications due to its favorable physical properties.[4][5][6][7]
-
Short Half-Life (t½ ≈ 110 minutes): This allows for the production of high specific activity radiotracers and minimizes the radiation dose to the patient. It also enables repeat imaging studies within a relatively short timeframe.[4][5]
-
Low Positron Energy (Eβ+max = 0.635 MeV): This results in a short positron range in tissue, leading to higher resolution and sharper PET images.[4]
-
Established Production and Distribution: The widespread availability of cyclotrons for ¹⁸F production and established distribution networks make it a logistically favorable choice.[4][8]
Iodine-124 ([¹²⁴I]) , on the other hand, offers distinct advantages for specific applications.[9][10][11][12][13]
-
Longer Half-Life (t½ = 4.2 days): This extended half-life is ideal for studying biological processes with slow kinetics, such as the pharmacokinetics of large molecules or the tracking of cellular therapies.[9][10][12][13]
-
Theranostic Potential: The decay of ¹²⁴I also includes gamma emissions, which, while complicating imaging, opens the door to theranostic applications where the same molecule can be used for both imaging and therapy (with a therapeutic iodine isotope like ¹³¹I).[12]
-
Direct Labeling Potential: For an iodo-substituted precursor, direct isotopic exchange or electrophilic substitution can be explored.
| Feature | Fluorine-18 ([¹⁸F]) | Iodine-124 ([¹²⁴I]) |
| Half-life | ~110 minutes | 4.2 days |
| Positron Energy (Eβ+max) | 0.635 MeV | 2.14 MeV (complex decay) |
| Image Resolution | Higher | Lower |
| Typical Applications | Imaging of processes with rapid to moderate kinetics. | Imaging of slow biological processes, long-term biodistribution. |
| Logistics | Requires nearby cyclotron or efficient distribution. | Longer shelf-life allows for centralized production and wider distribution. |
For the purpose of these application notes, we will detail protocols for both [¹⁸F]fluorination (via a stannyl precursor) and [¹²⁴I]iodination (via iododestannylation), providing flexibility for various research needs.
Synthesis of the Radiolabeling Precursor
A crucial component for successful radiolabeling is the synthesis of a suitable precursor molecule. Here, we outline a proposed synthetic route for this compound and its stannylated derivative for [¹⁸F]fluorination.
Synthesis of this compound
The synthesis of the imidazo[1,2-b]pyridazine core is typically achieved through the condensation of a 3-aminopyridazine derivative with an α-haloketone or its equivalent.[1] A plausible synthetic pathway is depicted below.
Figure 1: Proposed synthesis of this compound.
Protocol 2.1: Synthesis of this compound
-
Step 1: Synthesis of 3-Amino-6-iodopyridazine.
-
To a solution of 3-amino-6-chloropyridazine in a suitable solvent, add a 57% aqueous solution of hydroiodic acid (HI).
-
Reflux the mixture for an appropriate time, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and neutralize with a suitable base (e.g., NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 3-amino-6-iodopyridazine.[1]
-
-
Step 2: Synthesis of this compound.
-
A more direct approach for the 2-amino functionality can be adapted from multicomponent reactions.[14][15] A one-pot reaction of 3-amino-6-iodopyridazine, an aldehyde (e.g., glyoxal derivative), and a source of ammonia or an isocyanide followed by deprotection can yield the desired product.
-
Alternatively, a two-step approach can be employed. React 3-amino-6-iodopyridazine with bromoacetaldehyde diethyl acetal in the presence of a base like sodium carbonate to form the imidazo[1,2-b]pyridazine core.
-
The resulting intermediate can then be functionalized at the 2-position. For the introduction of an amino group, methods such as amination of a 2-halo precursor or other established synthetic transformations would be required.
-
Synthesis of the Stannyl Precursor for [¹⁸F]Fluorination
For radiofluorination, a precursor with a leaving group that can be readily displaced by [¹⁸F]fluoride is necessary. A tributylstannyl group is an excellent choice for copper-mediated radiofluorination.
Figure 2: Synthesis of the stannyl precursor for [¹⁸F]fluorination.
Protocol 2.2: Synthesis of 6-(Tributylstannyl)imidazo[1,2-b]pyridazin-2-amine
-
Protection of the Amino Group: The primary amine at the 2-position should be protected with a suitable protecting group (e.g., Boc, Cbz) to prevent side reactions during the stannylation step.
-
Stannylation Reaction:
-
To a solution of the protected this compound in an anhydrous solvent like toluene, add bis(tributyltin) and a palladium catalyst such as Pd(PPh₃)₄.
-
Heat the reaction mixture to reflux under an inert atmosphere (e.g., argon or nitrogen) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction and purify the crude product by column chromatography to yield the protected stannyl derivative.
-
-
Deprotection: Remove the protecting group under appropriate conditions (e.g., TFA for Boc) to yield the final stannyl precursor, 6-(Tributylstannyl)imidazo[1,2-b]pyridazin-2-amine.
Radiolabeling Protocols
The following protocols are designed to be performed in a shielded hot cell with appropriate radiation safety measures in place.
[¹²⁴I]Iodination via Iododestannylation
This method involves the electrophilic substitution of the tributylstannyl group with [¹²⁴I]iodide.
Figure 3: Workflow for the [¹²⁴I]iodination of the stannyl precursor.
Protocol 3.1: [¹²⁴I]Iodination
-
Reagent Preparation:
-
Prepare a solution of the stannyl precursor (6-(Tributylstannyl)imidazo[1,2-b]pyridazin-2-amine) in a suitable solvent (e.g., ethanol or acetic acid).
-
Prepare a fresh solution of an oxidizing agent, such as Chloramine-T or Iodogen, in an appropriate solvent.
-
-
Radiolabeling Reaction:
-
In a shielded hot cell, add the Na[¹²⁴I] solution to a reaction vial.
-
Add the solution of the stannyl precursor to the reaction vial.
-
Initiate the reaction by adding the oxidizing agent.
-
Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) for 5-15 minutes. Monitor the reaction progress using radio-TLC.
-
-
Quenching and Purification:
-
Quench the reaction by adding a solution of sodium metabisulfite or sodium thiosulfate.
-
Dilute the reaction mixture with the mobile phase for HPLC.
-
Purify the crude product using semi-preparative reversed-phase HPLC.
-
-
Formulation and Quality Control:
-
Collect the fraction containing the radiolabeled product.
-
Remove the HPLC solvent under a stream of nitrogen or by rotary evaporation.
-
Formulate the final product in a sterile, pyrogen-free solution (e.g., saline with a small percentage of ethanol).
-
Perform quality control tests, including radiochemical purity (by radio-HPLC), specific activity, and sterility testing.
-
[¹⁸F]Fluorination via Copper-Mediated Radiofluorination
This method utilizes a copper catalyst to facilitate the nucleophilic substitution of the iodo or stannyl group with [¹⁸F]fluoride. This is particularly useful for labeling electron-rich heterocyclic systems.
Figure 4: Workflow for the copper-mediated [¹⁸F]fluorination.
Protocol 3.2: Copper-Mediated [¹⁸F]Fluorination
-
[¹⁸F]Fluoride Activation:
-
Trap the cyclotron-produced aqueous [¹⁸F]fluoride on a quaternary methyl ammonium (QMA) anion-exchange cartridge.
-
Elute the [¹⁸F]fluoride from the cartridge into a reaction vial using a solution of potassium carbonate and Kryptofix 2.2.2. (K₂₂₂) in acetonitrile/water.
-
Perform azeotropic drying of the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ mixture by heating under a stream of nitrogen.
-
-
Radiolabeling Reaction:
-
To the dried, activated [¹⁸F]fluoride, add a solution of the this compound precursor (or the stannyl precursor) in an anhydrous aprotic solvent such as DMSO or DMF.
-
Add the copper catalyst system (e.g., Cu(OTf)₂ and a pyridine-based ligand).
-
Seal the reaction vial and heat at a high temperature (typically 120-160 °C) for 15-30 minutes. Monitor the reaction progress by radio-TLC.
-
-
Purification and Formulation:
-
Cool the reaction mixture and dilute with the HPLC mobile phase.
-
Purify the crude product using semi-preparative reversed-phase HPLC.
-
Collect the fraction containing the [¹⁸F]6-Fluoroimidazo[1,2-b]pyridazin-2-amine.
-
Formulate the final product in a sterile, pyrogen-free solution for injection.
-
Perform quality control tests as described in Protocol 3.1.
-
Quality Control
Rigorous quality control is essential to ensure the safety and efficacy of the radiotracer for in vivo studies.
| Parameter | Method | Acceptance Criteria |
| Radiochemical Purity | Analytical Radio-HPLC | > 95% |
| Chemical Purity | Analytical HPLC (UV detection) | > 95% |
| Specific Activity | Calculated from the radioactivity and the mass of the compound. | As high as achievable to minimize pharmacological effects. |
| Residual Solvents | Gas Chromatography (GC) | Within USP limits. |
| pH | pH meter or pH strips | 4.5 - 7.5 |
| Sterility | Standard microbiological testing | Sterile |
| Endotoxin Level | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V |
Conclusion
The imidazo[1,2-b]pyridazine scaffold holds significant potential for the development of novel PET imaging agents. The choice between [¹⁸F] and [¹²⁴I] as the radiolabel will depend on the specific biological application. The protocols outlined in these application notes provide a solid foundation for the synthesis of the necessary precursors and the subsequent radiolabeling of this compound. It is imperative that all synthetic and radiochemical procedures are carried out by trained personnel in appropriate facilities, adhering to all safety regulations. Further optimization of reaction conditions may be necessary to achieve the desired radiochemical yields and specific activities for preclinical and clinical translation.
References
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- Zhi-Xin Wang, et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry, 53(6), 2527-2533.
- Peter Brust, Jörg van den Hoff, Jörg Steinbach. (2014). Development of 18F-labeled radiotracers for neuroreceptor imaging with positron emission tomography. Journal of Labelled Compounds and Radiopharmaceuticals, 57(4), 255-274.
- Dr. Oracle. (2025). What are the different tracers used in Prostate-Specific Membrane Antigen (PSMA) Positron Emission Tomography (PET) scans?. Dr. Oracle Website.
- Abdel-Aziz T. Abdel-Wahab, et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985-9011.
- Emerging PET Radiotracer May Offer Multiple Advantages in Detecting Prost
- Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. (2021).
- Positron emission tomography (PET) imaging with 18F-based radiotracers. (2012). Indian Journal of Nuclear Medicine, 27(2), 71-80.
- Some synthetic routes to imidazo[1,2-b]pyridazines. (2018).
- Iodine-124 as a Label for Pharmacological PET Imaging. (2011). Molecular Pharmaceutics, 8(3), 776-781.
- Synthesis of Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrazines and Imidazo[1,2-b]pyridazines by Multicomponent Reactions Using Green Solvents. (2025).
- I-124 Imaging and Dosimetry. (2017). PET Clinics, 12(1), 65-73.
- The role of (124)I-PET in diagnosis and treatment of thyroid carcinoma. (2011).
- Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade. (2021). Molecules, 26(16), 4855.
- Iodine-124 as a Label for Pharmacological PET Imaging. (2011).
- Synthesis and evaluation of two 18F-labeled 6-iodo-2-(4'-N,N-dimethylamino)phenylimidazo[1,2-a]pyridine derivatives as prospective radioligands for beta-amyloid in Alzheimer's disease. (2004). Journal of Medicinal Chemistry, 47(9), 2208-2218.
- Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. (2021). Molecules, 26(18), 5589.
- Development of 18F-labeled radiotracers for neuroreceptor imaging with positron emission tomography. (2014). Journal of Labelled Compounds and Radiopharmaceuticals, 57(4), 255-274.
- Bridging the gaps in 18F PET tracer development. (2017).
- Synthesis and Evaluation of Two 18F-Labeled 6-Iodo-2-(4′-N,N-dimethylamino)phenylimidazo[1,2-a]pyridine Derivatives as Prospective Radioligands for β-Amyloid in Alzheimer's Disease. (2004). Journal of Medicinal Chemistry, 47(9), 2208-2218.
- Synthesis of radiolabeling precursor 6. (2022).
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances, 13(54), 38663-38677.
- New 18F PET Tracers and Novel Methods for their Production. (2022). UIC Indigo.
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2021). Molecules, 26(21), 6489.
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Application Notes and Protocols for Kinase Inhibition Assays Using 6-Iodoimidazo[1,2-b]pyridazin-2-amine
For: Researchers, scientists, and drug development professionals.
Introduction: The Imidazo[1,2-b]pyridazine Scaffold as a Privileged Kinase Inhibitor Core
The imidazo[1,2-b]pyridazine heterocyclic system is a recognized "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds targeting the protein kinome.[1] Its rigid, planar structure and strategic placement of nitrogen atoms allow for critical hydrogen bonding interactions within the ATP-binding pocket of many kinases, a feature essential for potent inhibitory activity. This scaffold is notably present in the FDA-approved multi-kinase inhibitor Ponatinib, which is used in the treatment of chronic myeloid leukemia.[2] The versatility of the imidazo[1,2-b]pyridazine core has been demonstrated through its use in developing inhibitors for a wide range of kinases, including cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor 2 (VEGFR2), and the proto-oncogene serine/threonine-protein Pim-1 kinase.[1]
This document provides detailed application notes and protocols for characterizing the inhibitory potential of 6-Iodoimidazo[1,2-b]pyridazin-2-amine , a key intermediate and potential inhibitor, against two important and distinct classes of protein kinases: the non-receptor tyrosine kinase Src and the receptor tyrosine kinase VEGFR2.
Causality of Experimental Design: The choice of Src and VEGFR2 as exemplary targets is based on the broad activity of the imidazo[1,2-b]pyridazine scaffold against tyrosine kinases.[1] Src is a central regulator of numerous cellular processes, including proliferation, survival, and migration, and its dysregulation is implicated in various cancers. VEGFR2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[3] By providing protocols for both a biochemical (direct enzyme activity) and a cell-based (cellular target engagement) assay, this guide offers a comprehensive framework for validating the compound's mechanism of action and its potential therapeutic relevance.
Section 1: Biochemical Kinase Inhibition Assays
Biochemical assays are fundamental for determining the direct inhibitory effect of a compound on a purified kinase. These assays isolate the enzyme, substrate, and inhibitor, providing a clear measure of the compound's potency, often expressed as the half-maximal inhibitory concentration (IC50).
Target Kinase 1: Src Kinase
Assay Principle: ADP-Glo™ Luminescence-Based Assay
The ADP-Glo™ Kinase Assay is a robust method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[4] The assay is performed in two steps: first, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which then fuels a luciferase/luciferin reaction, producing a luminescent signal that is directly proportional to kinase activity.[5]
Workflow Diagram: Src Biochemical Assay
Caption: Workflow for the Src ADP-Glo™ biochemical assay.
Detailed Protocol: Src Kinase Inhibition Assay (ADP-Glo™)
Materials:
-
Recombinant human Src kinase (e.g., SignalChem, #S39-10G)
-
Src substrate (e.g., Poly(Glu, Tyr) 4:1, Sigma-Aldrich, #P0275)
-
ATP (Sigma-Aldrich, #A7699)
-
ADP-Glo™ Kinase Assay Kit (Promega, #V9101)
-
This compound (Test Compound)
-
Dasatinib (Positive Control Inhibitor, Selleck Chemicals, #S1021)
-
Staurosporine (Non-selective Control Inhibitor, Selleck Chemicals, #S1421)[6]
-
DMSO (Sigma-Aldrich, #D2650)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well assay plates (e.g., Corning, #3572)
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a 1 mM stock solution of Dasatinib in 100% DMSO.
-
Create a 10-point, 3-fold serial dilution series for each compound in 100% DMSO. The final concentration in the assay will be 100-fold lower.
-
-
Assay Plate Setup:
-
Add 0.5 µL of each compound dilution (or DMSO for vehicle control) to the wells of a 384-well plate.
-
Include wells for a "no kinase" negative control (0% activity) and a "vehicle control" (100% activity).
-
-
Kinase Reaction:
-
Prepare a 2X kinase reaction mix in Kinase Buffer containing Src kinase and the Poly(Glu, Tyr) substrate at 2X the final desired concentration.
-
Initiate the reaction by adding 2.5 µL of a 2X ATP solution to the kinase/substrate mix. The final ATP concentration should be at or near the Km for Src.
-
Immediately dispense 5 µL of the complete kinase reaction mix into each well of the assay plate.
-
Mix the plate on a shaker for 1 minute and then incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction incubation, add 5 µL of ADP-Glo™ Reagent to each well.[7]
-
Mix the plate on a shaker for 1 minute and incubate at room temperature for 40 minutes to terminate the kinase reaction and deplete the remaining ATP.[5]
-
Add 10 µL of Kinase Detection Reagent to each well.[7]
-
Mix the plate on a shaker for 1 minute and incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.[4]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle and no kinase controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: Expected IC50 Values for Src Kinase
| Compound | Target Kinase | Assay Type | Expected IC50 (nM) | Reference Compound |
| This compound | Src | ADP-Glo™ | To be determined | - |
| Dasatinib (Positive Control) | Src | Biochemical | < 1.0[8] | - |
| Staurosporine (Positive Control) | Src | Biochemical | ~6 | - |
Target Kinase 2: VEGFR2
Assay Principle: Fluorescence Polarization (FP)
Fluorescence Polarization (FP) is a versatile, homogeneous assay technique used to measure molecular interactions in solution.[9] In the context of a kinase assay, a fluorescently labeled tracer (a small molecule that binds to the kinase's active site) is used. When the tracer is bound to the large kinase enzyme, it tumbles slowly in solution, and the emitted light remains highly polarized. Small molecule inhibitors compete with the tracer for binding to the kinase. When the inhibitor displaces the tracer, the small, unbound tracer tumbles rapidly, resulting in a decrease in fluorescence polarization. This change in polarization is proportional to the inhibitory activity of the compound.
Detailed Protocol: VEGFR2 Kinase Inhibition Assay (FP)
Materials:
-
Recombinant human VEGFR2 kinase (e.g., BPS Bioscience, #40325)[10]
-
FP-based Kinase Assay Kit (e.g., a kit containing a suitable fluorescent tracer for VEGFR2)
-
This compound (Test Compound)
-
Sunitinib (Positive Control Inhibitor, Selleck Chemicals, #S7781)[11]
-
Kinase Buffer (provided with the kit or a generic buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Black, low-volume 384-well assay plates (e.g., Corning, #3820)
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Compound Preparation:
-
Prepare stock solutions and serial dilutions of the test compound and Sunitinib in 100% DMSO as described in section 1.1.
-
-
Assay Setup:
-
In a 384-well plate, add the following to each well in order:
-
5 µL of Kinase Buffer
-
0.5 µL of compound dilution (or DMSO for controls)
-
5 µL of VEGFR2 kinase diluted in Kinase Buffer
-
-
Mix the plate and incubate for 15 minutes at room temperature.
-
-
Tracer Addition and Measurement:
-
Add 5 µL of the fluorescent tracer (at 2X final concentration) to each well.
-
Mix the plate on a shaker for 1 minute and incubate for 60 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization (in millipolarization units, mP) on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition based on the mP values of the high polarization (no inhibitor) and low polarization (no kinase) controls.
-
Determine the IC50 value by plotting percent inhibition against the log of inhibitor concentration.
-
Data Presentation: Expected IC50 Values for VEGFR2 Kinase
| Compound | Target Kinase | Assay Type | Expected IC50 (nM) | Reference Compound |
| This compound | VEGFR2 | FP | To be determined | - |
| Sunitinib (Positive Control) | VEGFR2 | Biochemical | ~139[11] | - |
Section 2: Cell-Based Kinase Inhibition Assays
Cell-based assays are crucial for confirming that a compound can penetrate the cell membrane and inhibit its target in a physiological context. These assays measure the inhibition of downstream signaling events, such as the phosphorylation of a kinase's substrate.
Target Kinase: Cellular Src Activity
Assay Principle: Western Blotting for Phospho-Src (Tyr416)
Autophosphorylation of Src at tyrosine 416 (Tyr416) in the activation loop is a hallmark of its active state.[12] A cell-based assay can quantify the level of this phosphorylation in response to treatment with an inhibitor. Cells are treated with the compound, lysed, and the resulting proteins are separated by SDS-PAGE. Western blotting with a phospho-specific antibody that recognizes p-Src (Tyr416) allows for the quantification of Src activity.[13] Total Src levels are also measured as a loading control.
Workflow Diagram: Cell-Based Phospho-Src Assay
Caption: Workflow for cell-based phospho-Src (Y416) Western blot analysis.
Detailed Protocol: Cellular p-Src (Tyr416) Inhibition
Materials:
-
Human cancer cell line with detectable Src activity (e.g., HeLa, A549)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
This compound (Test Compound)
-
Dasatinib (Positive Control Inhibitor)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary Antibodies:
-
Rabbit anti-Phospho-Src (Tyr416) (e.g., Cell Signaling Technology, #2101)[13]
-
Mouse anti-Total Src (e.g., Cell Signaling Technology, #2109)
-
Mouse anti-β-Actin (Loading Control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
ECL Western Blotting Substrate
-
PVDF membrane
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or Dasatinib for 2-4 hours. Include a DMSO vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (anti-p-Src Y416) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for Total Src and then β-Actin to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-Src signal to the Total Src signal for each sample.
-
Calculate the percent inhibition of Src phosphorylation relative to the vehicle control.
-
Plot the normalized p-Src signal against the inhibitor concentration to determine the cellular IC50.
-
Conclusion and Scientific Trustworthiness
The protocols outlined in this document provide a robust framework for the initial characterization of this compound as a kinase inhibitor. By employing both biochemical and cell-based assays, researchers can build a comprehensive profile of the compound's potency, selectivity, and cellular activity. The inclusion of well-characterized positive controls like Dasatinib and Sunitinib is critical for validating assay performance and contextualizing the potency of the test compound. Adherence to these self-validating systems, which include appropriate controls and normalization procedures, ensures the generation of reliable and reproducible data, which is the cornerstone of trustworthy drug discovery research.
References
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Belal, A., et al. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect, 6(39), 8985-9011. Available at: [Link]
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Parker, G. J., et al. (2008). A Fluorescence Polarization Assay for Identifying Ligands that Bind to Vascular Endothelial Growth Factor. Journal of Biomolecular Screening, 13(2), 148-155. Available at: [Link]
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Zhang, J., et al. (2010). Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. ACS Chemical Biology, 5(9), 847-856. Available at: [Link]
-
Abdel-Halim, M., et al. (2022). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. Molecules, 27(15), 4991. Available at: [Link]
-
Cui, J. J., et al. (2012). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry, 55(21), 9147-9151. Available at: [Link]
-
Vigneri, P., et al. (2007). Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells. Blood, 110(6), 2244-2252. Available at: [Link]
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Li, X., et al. (2024). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Vultur, A., et al. (2008). Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. Clinical Cancer Research, 14(18), 5844-5853. Available at: [Link]
-
ResearchGate. (n.d.). IC50 comparison of sunitinib, 14, and 15 against VEGFR-2 and PDGFRβ. Available at: [Link]
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Available at: [Link]
-
Shimizu, H., et al. (2010). Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. Bioorganic & Medicinal Chemistry Letters, 20(17), 5113-5118. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Available at: [Link]
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Al-Hussain, S. A., et al. (2020). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Advances, 10(63), 38435-38459. Available at: [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Available at: [Link]
-
ResearchGate. (n.d.). Immunofluorescence staining of VEGFR2 and CD31 for MDA-MB-435, U87MG,... Available at: [Link]
-
Kilpatrick, L. E., et al. (2023). Characterisation of tyrosine kinase inhibitor-receptor interactions at VEGFR2 using sunitinib-red and nanoBRET. Biochemical Pharmacology, 213, 115622. Available at: [Link]
-
Sharma, P., et al. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. RSC Medicinal Chemistry, 15(2), 269-293. Available at: [Link]
-
Mátravölgyi, B., et al. (2021). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Catalysts, 11(11), 1362. Available at: [Link]
-
Ben-Batalla, I., et al. (2013). Inhibition of Src Family Kinases and Receptor Tyrosine Kinases by Dasatinib: Possible Combinations in Solid Tumors. Clinical Cancer Research, 19(16), 4275-4284. Available at: [Link]
-
INDIGO Biosciences. (n.d.). Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System. Available at: [Link]
-
Koveal, D., et al. (2013). Tyrosine 416 Is Phosphorylated in the Closed, Repressed Conformation of c-Src. PLoS ONE, 8(7), e71035. Available at: [Link]
-
Klink, T. A., et al. (2011). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. Assay and Drug Development Technologies, 9(4), 386-391. Available at: [Link]
-
ResearchGate. (n.d.). IC50 values (µM) exhibited by compound 6j and staurosporine on EGFR and HER2. Available at: [Link]
-
Kollmannsberger, C., et al. (2011). New Insights into Molecular Mechanisms of Sunitinib-Associated Side Effects. Journal of Clinical Oncology, 29(34), 4592-4600. Available at: [Link]
-
Wu, H., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(5), 786-791. Available at: [Link]
-
Cárdenas-Galindo, L., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 27(19), 6524. Available at: [Link]
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Drugs.com. (n.d.). List of VEGF/VEGFR inhibitors. Available at: [Link]
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ResearchGate. (2017). How to detect tyrosine phosphorylation of Src? Available at: [Link]
-
ResearchGate. (n.d.). The IC50 of SFK inhibitors PP1 and PP2 and BCR-Abl kinase/Src kinase... Available at: [Link]
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- 13. Phospho-Src Family (Tyr416) Antibody | Cell Signaling Technology [cellsignal.com]
Application Note: High-Throughput Assay for the Characterization of Imidazo[1,2-b]pyridazine Compounds as Amyloid-Beta Ligands
Introduction: The Imperative for Novel Amyloid-Beta Ligands
Alzheimer's disease (AD) presents a profound and growing challenge to global health. A key neuropathological signature of AD is the extracellular deposition of β-amyloid (Aβ) peptides, which aggregate to form senile plaques in the brain.[1] These aggregates are central to the "amyloid cascade hypothesis" and are a primary target for the development of both diagnostic and therapeutic agents. The ability to quantify the binding of novel small molecules to Aβ aggregates is a critical step in the drug discovery pipeline.
Imidazo[1,2-b]pyridazine derivatives have emerged as a promising class of compounds with high affinity for Aβ plaques.[1][2] Their structural properties make them suitable candidates for development as Positron Emission Tomography (PET) radiotracers for in-vivo imaging of amyloid plaques, enabling early diagnosis and monitoring of disease progression.[1][3] Furthermore, understanding their binding characteristics is essential for developing therapeutics aimed at modulating Aβ aggregation or clearing existing plaques.
This application note provides a comprehensive, field-tested guide for researchers, scientists, and drug development professionals. We detail a robust, two-pronged approach for evaluating the interaction of imidazo[1,2-b]pyridazine compounds with synthetic Aβ aggregates. The primary method is a competitive radioligand binding assay to determine the binding affinity (Kᵢ), considered the gold standard for affinity measurement.[4] This is supplemented by a Thioflavin T (ThT) fluorescence-based assay to confirm direct interaction with the β-sheet structures of amyloid fibrils.
Foundational Principles of the Assays
A multi-assay approach ensures the trustworthiness and validity of the binding data. Each assay provides a different but complementary perspective on the molecular interaction.
-
Competitive Radioligand Binding Assay: This assay directly measures the affinity of a test compound for a target receptor or protein. The principle relies on the competition between the unlabeled test compound (the imidazo[1,2-b]pyridazine derivative) and a radiolabeled ligand with known affinity for Aβ aggregates (e.g., [³H]-Pittsburgh Compound B, [³H]-PIB). The assay measures the concentration of the test compound required to displace 50% of the radioligand (the IC₅₀ value). This value is then used to calculate the inhibition constant (Kᵢ), which reflects the true binding affinity of the test compound.
-
Thioflavin T (ThT) Inhibition Assay: Thioflavin T is a fluorescent dye that exhibits a characteristic increase in fluorescence quantum yield upon binding to the cross-β-sheet structure of amyloid fibrils.[5][6] This assay is used here not to monitor aggregation kinetics, but as a secondary confirmation of binding. A compound that binds to the same sites as ThT, or allosterically alters the fibril structure, will prevent ThT from binding, leading to a dose-dependent reduction in the fluorescence signal. This provides qualitative and semi-quantitative evidence of the compound's interaction with mature Aβ fibrils.
Experimental & Analytical Workflow
The overall process involves the preparation of Aβ fibrils, followed by parallel execution of the primary radioligand assay and the confirmatory ThT assay.
Caption: Workflow for characterizing Aβ-binding compounds.
Materials and Reagents
| Reagent/Material | Supplier & Catalog No. (Example) | Notes |
| Amyloid-β (1-42) Peptide | AnaSpec, AS-24224 | Ensure high purity (>95%) to avoid seeding variability. |
| Imidazo[1,2-b]pyridazine Cmpd. | In-house synthesis / Custom | Example: 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine.[1] |
| [³H]-Pittsburgh Compound B | PerkinElmer, NET1168 | Specific activity: 70-90 Ci/mmol. Store at -20°C. |
| Thioflavin T (ThT) | Sigma-Aldrich, T3516 | Protect from light. Prepare fresh stock solutions. |
| Hexafluoroisopropanol (HFIP) | Sigma-Aldrich, 105228 | For peptide monomerization. Use in a chemical fume hood. |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich, D8418 | ACS grade, for compound dissolution. |
| Phosphate Buffered Saline (PBS) | Gibco, 10010023 | 10X, pH 7.4. |
| 96-well Filter Plates | Millipore, MSFBN6B10 | Glass fiber filters for radioligand assay. |
| 96-well Black Plates | Corning, 3603 | Opaque walls, clear bottom for fluorescence assays. |
| Scintillation Cocktail | PerkinElmer, 6013329 | |
| Microplate Scintillation Counter | PerkinElmer, MicroBeta² | Or equivalent. |
| Fluorescence Plate Reader | Molecular Devices, SpectraMax | Capable of bottom-read fluorescence. |
Detailed Experimental Protocols
Protocol 1: Preparation of Aggregated Aβ(1-42) Fibrils
Causality: The aggregation state of the Aβ peptide is the most critical variable. This protocol is designed to produce mature, stable fibrils that serve as a consistent substrate for binding assays. HFIP is used to break down pre-existing aggregates into a monomeric state, ensuring that aggregation starts from a defined point.
-
Monomerization: Dissolve Aβ(1-42) peptide in HFIP to a concentration of 1 mg/mL. Incubate for 1 hour at room temperature.
-
HFIP Removal: Aliquot the HFIP-peptide solution into microcentrifuge tubes and evaporate the HFIP using a gentle stream of nitrogen gas or a speed vacuum concentrator to form a thin peptide film.
-
Resuspension: Resuspend the peptide film in DMSO to a concentration of 5 mM. This stock is considered monomeric.
-
Aggregation: Dilute the monomeric Aβ(1-42) stock to a final concentration of 100 µM in 1X PBS, pH 7.4.
-
Incubation: Incubate the solution at 37°C for 48-72 hours with gentle agitation (e.g., 250 rpm on an orbital shaker).
-
Quality Control: Confirm fibril formation by taking a small aliquot and performing a ThT assay (see Protocol 3, Step 3). A strong fluorescence signal indicates successful aggregation. Store fibrils at 4°C for up to one week.
Protocol 2: Competitive Radioligand Binding Assay
Causality: This protocol is optimized to achieve equilibrium binding while minimizing radioligand degradation. The use of glass fiber filters allows for rapid separation of large Aβ fibril-ligand complexes from the small, unbound radioligand. Non-specific binding is determined using a high concentration of an unlabeled competitor to saturate all specific binding sites, ensuring that only signal from specific interactions is measured.
-
Reagent Preparation:
-
Assay Buffer: 1X PBS with 0.1% Bovine Serum Albumin (BSA).
-
Aβ Fibrils: Dilute the aggregated fibril stock from Protocol 1 to a final assay concentration of 100 nM in Assay Buffer.
-
Radioligand: Dilute [³H]-PIB to a final assay concentration of 2 nM in Assay Buffer.
-
Test Compound: Prepare a 10-point, 3-fold serial dilution of the imidazo[1,2-b]pyridazine compound in DMSO, then dilute into Assay Buffer. Final assay concentrations should range from 0.1 nM to 10 µM.
-
Non-Specific Binding (NSB) Control: Use 10 µM of unlabeled PIB.
-
-
Assay Plate Setup (Total Volume = 100 µL/well):
-
Total Binding: 50 µL Aβ fibrils + 25 µL Assay Buffer + 25 µL [³H]-PIB.
-
NSB: 50 µL Aβ fibrils + 25 µL NSB Control + 25 µL [³H]-PIB.
-
Test Compound: 50 µL Aβ fibrils + 25 µL Test Compound dilution + 25 µL [³H]-PIB.
-
-
Incubation: Seal the plate and incubate for 2 hours at room temperature on a plate shaker.
-
Harvesting: Rapidly filter the contents of each well through the 96-well filter plate using a vacuum manifold. Wash each well 3 times with 200 µL of ice-cold Assay Buffer.
-
Detection: Dry the filter mat, add 50 µL of scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
Protocol 3: Thioflavin T (ThT) Inhibition Assay
Causality: This assay leverages the specific fluorescence of ThT when bound to amyloid fibrils. The protocol is performed in black-walled plates to minimize light scatter and background fluorescence. A bottom-read configuration is essential as the fibrils will settle over time.
-
Reagent Preparation:
-
ThT Working Solution: Prepare a 5 µM solution of ThT in 1X PBS, pH 7.4. Filter through a 0.22 µm filter.
-
Aβ Fibrils: Dilute the aggregated fibril stock to a final assay concentration of 5 µM in 1X PBS.
-
Test Compound: Prepare serial dilutions as in Protocol 2.
-
-
Assay Plate Setup (in 96-well black plate, Total Volume = 100 µL/well):
-
Maximum Signal: 50 µL Aβ fibrils + 25 µL 1X PBS + 25 µL ThT solution.
-
Background: 75 µL 1X PBS + 25 µL ThT solution.
-
Test Compound: 50 µL Aβ fibrils + 25 µL Test Compound dilution + 25 µL ThT solution.
-
-
Incubation: Incubate the plate for 10 minutes at room temperature, protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation set to ~450 nm and emission set to ~485 nm.[7][8]
Data Analysis and Interpretation
Radioligand Binding Data
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)
-
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - [(CPM of Test Well - NSB) / Specific Binding])
-
-
Determine IC₅₀: Plot % Inhibition versus the log concentration of the test compound. Use a non-linear regression model (sigmoidal dose-response, variable slope) to determine the IC₅₀ value.
-
Calculate Kᵢ (Cheng-Prusoff Equation):
-
Kᵢ = IC₅₀ / (1 + [L]/Kₐ)
-
Where:
-
[L] is the concentration of the radioligand (2 nM).
-
Kₐ is the affinity constant of the radioligand for Aβ fibrils (must be determined separately or obtained from literature).
-
-
Sample Data Table (Radioligand Assay)
| [Compound] (nM) | CPM | % Inhibition |
| 0 (Total) | 15,000 | 0% |
| 10,000 (NSB) | 500 | 100% |
| 1 | 14,100 | 6.2% |
| 3 | 12,500 | 17.2% |
| 10 | 8,200 | 46.9% |
| 30 | 3,100 | 82.1% |
| 100 | 950 | 96.9% |
ThT Inhibition Data
-
Calculate Percent Fluorescence Inhibition:
-
% Inhibition = 100 * (1 - [(RFU of Test Well - RFU of Background) / (RFU of Max Signal - RFU of Background)])
-
-
Interpretation: A dose-dependent decrease in fluorescence confirms that the imidazo[1,2-b]pyridazine compound interacts with the Aβ fibrils and displaces ThT.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Non-Specific Binding (>30% of Total) | Radioligand concentration too high; Insufficient washing; Fibrils sticking to filter plate. | Decrease [³H]-PIB concentration; Increase wash steps/volume; Pre-treat filter plate with poly-D-lysine. |
| Low Signal-to-Noise Ratio | Incomplete Aβ fibril formation; Low radioligand specific activity; Insufficient receptor (fibril) concentration. | Verify fibril formation with ThT/AFM; Use fresh radioligand; Increase fibril concentration in the assay. |
| Poor Curve Fit / High Scatter | Pipetting errors; Compound precipitation at high concentrations; Inconsistent fibril prep. | Use calibrated pipettes; Check compound solubility in assay buffer; Prepare a large, single batch of fibrils for the entire screen. |
| No ThT Inhibition | Compound binds to a site distinct from the ThT binding site; Compound is not a fibril binder. | The result is still valid. The compound may bind Aβ but not at the ThT site. Confirm with the primary radioligand assay. |
References
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Cui, M., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 1(2), 80-84. [Link]
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LeVine, H., 3rd. (2006). Simple in vitro assays to identify amyloid-beta aggregation blockers for Alzheimer's disease therapy. Methods in Enzymology, 413, 65-76. [Link]
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Zou, J., et al. (2013). Structure-Selective Anisotropy Assay for Amyloid Beta Oligomers. ACS Chemical Neuroscience, 4(3), 445-454. [Link]
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Cui, M., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters. [Link]
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Creative Bioarray. (n.d.). Aβ Peptide Aggregation Inhibition Assay. Creative Bioarray Website. [Link]
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Luo, J., et al. (2013). A Kinetic Aggregation Assay Allowing Selective and Sensitive Amyloid-β Quantification in Cells and Tissues. Biochemistry, 52(12), 2038-2048. [Link]
-
NURC. (n.d.). Thioflavin T spectroscopic assay. National University Research Council. [Link]
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Creative Biolabs. (n.d.). Amyloid-beta Peptide Oligomerization Assay Service. Creative Biolabs Website. [Link]
-
Sravanthi, V. G., et al. (2020). Drugs Against Neurodegenerative Diseases: Design and Synthesis of 6-Amino-substituted Imidazo[1,2-b]pyridazines as Acetylcholinesterase Inhibitors. ResearchGate. [Link]
-
protocols.io. (2019). Thioflavin-T (ThT) Aggregation assay. protocols.io. [Link]
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Leszek, J., et al. (2004). Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin. Acta Neurobiologiae Experimentalis, 64(4), 451-458. [Link]
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-
Practical Biochemistry. (2021). Thioflavin T Fluorescence Assay for Detection of Amyloid Fibrils. YouTube. [Link]
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Kung, M. P., et al. (2004). Characterization of radioiodinated ligand binding to amyloid beta plaques. Journal of Molecular Neuroscience, 24(1), 69-80. [Link]
-
Schmidt, M., & Kiss, R. (2021). Discovery of High-Affinity Amyloid Ligands Using a Ligand-Based Virtual Screening Pipeline. Journal of the American Chemical Society, 143(35), 14198-14208. [Link]
- Merck Sharp & Dohme Corp. (2013). Substituted imidazo[1,2-b]pyridazine derivatives, pharmaceutical compositions, and methods of use as β-secretase inhibitors.
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Al-Tel, T. H. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. [Link]
-
Hedberg, M. M., et al. (2023). Development of brain-penetrable antibody radioligands for in vivo PET imaging of amyloid-β and tau. Frontiers in Neurology, 14, 1195650. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience Website. [Link]
-
Biancalana, M., & Koide, S. (2010). Molecular mechanism of Thioflavin-T binding to amyloid fibrils. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1804(7), 1405-1412. [Link]
-
Gaspar, D., et al. (2018). Fluorescent Filter-Trap Assay for Amyloid Fibril Formation Kinetics in Complex Solutions. ACS Omega, 3(10), 13866-13875. [Link]
-
Molecular Devices. (n.d.). Fluorescence Polarization (FP). Molecular Devices Website. [Link]
-
Reixach, N., et al. (2000). Inhibition of beta-amyloid-induced neurotoxicity by imidazopyridoindoles derived from a synthetic combinatorial library. Journal of Structural Biology, 130(2-3), 247-258. [Link]
-
Ariza, M., et al. (2015). PET Radioligands for Imaging of Tau Pathology: Current Status. Journal of Medicinal Chemistry, 58(11), 4365-4382. [Link]
-
Niewiadomski, P., et al. (2021). Two-Photon Excited Polarization-Dependent Autofluorescence of Amyloids as a Label-Free Method of Fibril Organization Imaging. The Journal of Physical Chemistry Letters, 12(7), 1877-1883. [Link]
-
Al-Hilaly, Y. K., et al. (2022). PET Radiopharmaceuticals for Alzheimer's Disease and Parkinson's Disease Diagnosis, the Current and Future Landscape. Molecules, 27(19), 6524. [Link]
-
Stains, C. I., et al. (2012). Bis(arylvinyl)pyrazines, -pyrimidines, and -pyridazines as imaging agents for tau fibrils and β-amyloid plaques in Alzheimer's disease models. Journal of Medicinal Chemistry, 55(21), 9313-9323. [Link]
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Application Note: Cell-Based Assays for Evaluating 6-Iodoimidazo[1,2-b]pyridazin-2-amine Cytotoxicity
Introduction
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential as kinase inhibitors for cancer therapy.[1] 6-Iodoimidazo[1,2-b]pyridazin-2-amine is a member of this class, and like many novel chemical entities, its potential as a therapeutic agent must be preceded by a thorough characterization of its cytotoxic profile. Cytotoxicity assays are fundamental to drug discovery, providing critical data on a compound's ability to damage or kill cells.[2] This information is used to determine the therapeutic window and to understand the mechanism of action.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of robust, cell-based assays to evaluate the cytotoxicity of this compound. We will detail the principles behind three distinct assays that together provide a multi-faceted view of the compound's effect on cell health:
-
MTT Assay: Measures metabolic activity as an indicator of cell viability.
-
LDH Release Assay: Quantifies cell membrane integrity to detect necrosis.
-
Caspase-Glo® 3/7 Assay: Measures key effector caspases to specifically detect apoptosis.
By employing these orthogonal assays, researchers can build a comprehensive cytotoxicity profile, elucidating not only if the compound is toxic but also gaining preliminary insights into the how.
Principles of Selected Cytotoxicity Assays
A multi-parametric approach is crucial for a thorough understanding of a compound's cytotoxic effects. Relying on a single assay can be misleading, as different compounds can induce cell death through varied mechanisms such as apoptosis, necrosis, or autophagy.[3]
Metabolic Viability: The MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[4] Its principle is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells.[5] This reduction only occurs in metabolically active cells with intact mitochondrial function. The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.[6]
Causality behind this choice: This assay is an excellent first-pass screen. A reduction in MTT signal indicates a decrease in metabolic activity, which could be due to either cell death or cytostatic effects (inhibition of proliferation). It is a reliable indicator of overall cell health and mitochondrial function.
Membrane Integrity: The Lactate Dehydrogenase (LDH) Release Assay
Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is present in most cell types.[7] When the plasma membrane is damaged, a characteristic feature of necrosis, LDH is rapidly released into the cell culture medium.[2] The LDH assay is a coupled enzymatic reaction that quantifies this released LDH. The released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces NAD+ to NADH. A diaphorase enzyme then uses NADH to reduce a tetrazolium salt (INT) into a red formazan product, which can be measured colorimetrically.[7] The amount of formazan is directly proportional to the amount of LDH released, serving as an indicator of cytotoxicity.[7]
Causality behind this choice: This assay specifically measures the loss of membrane integrity, a hallmark of necrotic cell death. When used alongside the MTT assay, it helps to distinguish between cytostatic effects and overt cell lysis. For example, a compound might reduce metabolic activity (low MTT signal) without causing membrane damage (low LDH release), suggesting a non-necrotic mechanism.
Apoptosis Induction: The Caspase-Glo® 3/7 Assay
Apoptosis, or programmed cell death, is a controlled process mediated by a family of proteases called caspases. Caspases-3 and -7 are key effector caspases that are activated during the final stages of the apoptotic cascade. The Caspase-Glo® 3/7 assay is a sensitive, luminescent method to detect their activity. The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a specific target for Caspase-3 and -7.[8] When these caspases are active in apoptotic cells, they cleave the substrate, releasing aminoluciferin. This product is then utilized by luciferase in the reagent to generate a stable "glow-type" luminescent signal that is proportional to the amount of caspase activity.[8][9]
Causality behind this choice: This assay provides mechanistic insight by specifically detecting apoptosis. If this compound induces apoptosis, a significant increase in luminescence will be observed. This is a crucial piece of information for many anti-cancer drug discovery programs, where apoptosis is a desired mode of action.[10]
General Experimental Workflow
A systematic approach is essential for obtaining reliable and reproducible data. The following diagram outlines a typical workflow for assessing the cytotoxicity of a test compound.
Caption: General workflow for in vitro cytotoxicity testing.
Detailed Protocols
Self-Validation and Controls: For all protocols, it is imperative to include the following controls on every plate to ensure data integrity:
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This establishes the 100% viability baseline.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine for apoptosis, Triton™ X-100 for necrosis) to confirm that the assay system is responsive.
-
Media Blank: Wells containing only cell culture medium and the assay reagent. This is used for background subtraction.
Protocol 1: MTT Assay for Metabolic Viability
This protocol is adapted from standard methodologies.[4][11]
Materials:
-
This compound
-
Selected cancer cell line (e.g., A549, HepG2)
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[5]
-
Solubilization Solution: DMSO or 0.01 M HCl with 10% SDS.[4]
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well.[11]
-
Incubation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5][6]
-
Absorbance Reading: Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[6] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Protocol 2: LDH Release Assay for Necrosis
This protocol is based on the principles of commercially available colorimetric LDH kits.[7]
Materials:
-
Treated cell culture plates (from the same experimental setup as the MTT assay)
-
LDH Assay Kit (containing substrate, cofactor, and diaphorase)
-
Lysis Buffer (e.g., 10X Triton™ X-100) for maximum LDH release control
-
96-well flat-bottom assay plate
-
Microplate reader (absorbance at 490 nm)
Procedure:
-
Prepare Controls:
-
Maximum LDH Release: To a set of untreated control wells, add 10 µL of 10X Lysis Buffer. Incubate for 45 minutes at 37°C. This lyses all cells and represents 100% cytotoxicity.
-
-
Sample Collection: After the compound treatment period, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well flat-bottom plate.
-
Add Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well of the new plate containing the supernatants.[7]
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[7]
-
Stop Reaction: Add 50 µL of the Stop Solution provided in the kit to each well.[7]
-
Absorbance Reading: Gently tap the plate to mix. Measure the absorbance at 490 nm within 1 hour. Use a reference wavelength of 680 nm to subtract background absorbance.[7]
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
This protocol follows the "add-mix-measure" format of the Promega Caspase-Glo® 3/7 Assay.[8][9]
Materials:
-
Treated cell culture plates (white-walled 96-well plates are required for luminescence)
-
Caspase-Glo® 3/7 Assay Reagent
-
Plate-reading luminometer
Procedure:
-
Reagent Equilibration: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature before use.[12] Reconstitute the reagent by transferring the buffer into the substrate bottle, as per the manufacturer's protocol.[12]
-
Plate Equilibration: Remove the 96-well plate containing the treated cells from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add Reagent: Add a volume of Caspase-Glo® 3/7 Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[9]
-
Mix and Incubate: Mix the contents of the wells using a plate shaker at 300-500 rpm for 30-60 seconds.[9] Incubate the plate at room temperature for 1 to 3 hours. The optimal incubation time should be determined empirically for your cell system.[9]
-
Luminescence Reading: Measure the luminescence of each sample using a plate-reading luminometer.
Data Analysis and Interpretation
Calculation of Results
-
MTT Assay (% Viability):
-
% Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100
-
-
LDH Assay (% Cytotoxicity):
-
% Cytotoxicity = [(Abs_Sample - Abs_Vehicle) / (Abs_Max_Release - Abs_Vehicle)] * 100
-
-
Caspase-Glo® 3/7 Assay (Fold Change):
-
Fold Change = (RLU_Sample) / (RLU_Vehicle) (RLU = Relative Luminescence Units)
-
IC50 Determination
The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition in vitro.[13] To determine the IC50 value for this compound, plot the % Viability (from the MTT assay) against the log of the compound concentration. Use a non-linear regression model (four-parameter logistic curve) to fit the data and calculate the IC50.[14][15]
Example Data Presentation
The following table illustrates how data from the three assays can be summarized for a hypothetical compound.
| Assay Type | Endpoint Measured | Example Result (at 10 µM) | Interpretation |
| MTT | Metabolic Activity | 45% Viability | Significant reduction in viable cells. |
| LDH Release | Membrane Integrity | 15% Cytotoxicity | Minimal necrotic cell death. |
| Caspase-3/7 | Apoptosis | 8.5-fold Increase | Strong induction of apoptosis. |
Mechanistic Insights: The Apoptotic Pathway
The results from the Caspase-3/7 assay directly implicate the apoptotic pathway. Caspases-3 and -7 are executioner caspases, activated by initiator caspases (like Caspase-8 or Caspase-9) in response to either extrinsic (death receptor) or intrinsic (mitochondrial) signals.
Caption: Role of Caspase-3/7 in apoptosis.
Further investigation using assays like Annexin V staining, which detects the externalization of phosphatidylserine during early apoptosis, can corroborate these findings.[16][17][18]
References
-
Al-Bahrani, H. A., et al. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Chemical Methodologies. [Link]
-
University of Virginia. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. Retrieved from [Link]
-
protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
-
Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]
-
ResearchGate. (2023). How to calculate IC50. Retrieved from [Link]
-
protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
AAT Bioquest. (2020). Calculating an IC50 value and its Margin of Error. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
-
National Toxicology Program. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Annexin V Apoptosis Assay. Retrieved from [Link]
-
protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]
-
ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]
-
MDPI. (2023). Selenylated Imidazo [1,2-a]pyridine Induces Apoptosis and Oxidative Stress in 2D and 3D Models of Colon Cancer Cells. Retrieved from [Link]
-
Wikipedia. (n.d.). IC50. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Imidazo[1,2-b]pyridazin-6-amine. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. dojindo.com [dojindo.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 9. promega.com [promega.com]
- 10. mdpi.com [mdpi.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Caspase 3/7 Activity [protocols.io]
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- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols: In Vivo Imaging of Amyloid Plaques with Radioiodinated Imidazo[1,2-a]pyridine Derivatives
Authored by: Gemini, Senior Application Scientist
Introduction: The Imperative for Precise Amyloid Plaque Imaging
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-β (Aβ) peptides, which aggregate to form amyloid plaques in the brain. These plaques are a primary pathological hallmark of AD and a key target for both diagnostic imaging and the development of therapeutic interventions. The ability to accurately visualize and quantify amyloid plaques in vivo is crucial for the early diagnosis of AD, monitoring disease progression, and evaluating the efficacy of anti-amyloid therapies.
Radioiodinated imidazo[1,2-a]pyridine derivatives have emerged as a promising class of radiotracers for in vivo imaging of amyloid plaques using Single Photon Emission Computed Tomography (SPECT). These compounds exhibit high binding affinity to Aβ plaques, favorable pharmacokinetics for brain imaging, and the ability to be labeled with iodine radioisotopes such as Iodine-123 (for SPECT) and Iodine-125 (for preclinical autoradiography). This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of radioiodinated imidazo[1,2-a]pyridine derivatives for the in vivo imaging of amyloid plaques.
The Scientific Rationale: Why Imidazo[1,2-a]pyridine Derivatives?
The imidazo[1,2-a]pyridine scaffold has proven to be a versatile platform for the development of central nervous system (CNS) imaging agents. For amyloid imaging, these derivatives offer several key advantages:
-
High Binding Affinity and Specificity: Compounds such as 6-iodo-2-(4'-dimethylamino-)phenyl-imidazo[1,2-a]pyridine (IMPY) and its analogs have demonstrated high binding affinity (in the low nanomolar range) and specificity for Aβ plaques.
-
Optimal Lipophilicity: Effective brain imaging agents must be able to cross the blood-brain barrier (BBB). Imidazo[1,2-a]pyridine derivatives can be chemically modified to achieve an optimal lipophilicity (logP value) for good initial brain uptake and subsequent rapid washout from healthy brain tissue, leading to high contrast images.
-
Favorable Pharmacokinetics: These tracers exhibit rapid brain entry followed by clearance from non-target tissues, which is essential for achieving a high signal-to-noise ratio in the resulting images.
-
Versatile Radiolabeling: The presence of a suitable precursor allows for straightforward radioiodination with various iodine isotopes, making these compounds adaptable for both preclinical and clinical imaging applications.
Key Radioiodinated Imidazo[1,2-a]pyridine Tracers for Amyloid Imaging
Several radioiodinated imidazo[1,2-a]pyridine derivatives have been developed and evaluated for amyloid imaging. The table below summarizes the key properties of some of the most well-characterized tracers.
| Tracer Name | Precursor | Radioisotope | Binding Affinity (Kd, nM) | Lipophilicity (logP) | Key Findings |
| [¹²⁵I]IMPY | 6-desiodo-IMPY | Iodine-125 | 4.5 | 2.5 | High affinity for Aβ plaques, clear visualization in transgenic mice. |
| [¹²³I]IMPY | 6-desiodo-IMPY | Iodine-123 | 4.5 | 2.5 | Successful in vivo SPECT imaging in AD patients. |
| [¹²⁵I]IPPI | 6-iodo-2-(4'-di(2-methoxyethyl)amino)phenyl-imidazo[1,2-a]pyridine-N,N-dioxide | Desiodo-IPPI precursor | 1.8 | 2.1 | Improved pharmacokinetics with lower non-specific binding. |
Experimental Protocols
Protocol 1: Radiolabeling of Imidazo[1,2-a]pyridine Precursors
This protocol describes the electrophilic radioiodination of a desiodo-precursor using the chloramine-T method.
Materials:
-
Desiodo-imidazo[1,2-a]pyridine precursor
-
Sodium [¹²⁵I]iodide or Sodium [¹²³I]iodide
-
Chloramine-T solution (1 mg/mL in water)
-
Sodium metabisulfite solution (2 mg/mL in water)
-
Phosphate buffer (0.1 M, pH 7.4)
-
High-Performance Liquid Chromatography (HPLC) system with a reverse-phase C18 column
-
Mobile phase (e.g., acetonitrile/water gradient)
-
Rotary evaporator
-
Sterile filters (0.22 µm)
Procedure:
-
Reaction Setup: In a shielded vial, dissolve the desiodo-precursor (approximately 100-200 µg) in a small volume of a suitable organic solvent (e.g., ethanol or DMSO).
-
Addition of Radioiodide: Add the desired amount of Sodium [¹²⁵I]iodide or Sodium [¹²³I]iodide to the reaction vial.
-
Initiation of Reaction: Add chloramine-T solution to initiate the electrophilic substitution reaction. The amount of chloramine-T should be optimized for each precursor.
-
Reaction Quenching: After a short incubation period (typically 1-5 minutes) at room temperature, quench the reaction by adding sodium metabisulfite solution.
-
Purification by HPLC: Inject the reaction mixture onto the HPLC system to separate the radiolabeled product from unreacted radioiodide and other impurities.
-
Solvent Evaporation: Collect the HPLC fraction containing the desired radiolabeled compound and remove the organic solvent using a rotary evaporator under reduced pressure.
-
Formulation: Reconstitute the purified radiotracer in a sterile saline solution containing a small amount of ethanol (e.g., <10%) for injection.
-
Quality Control: Analyze the final product for radiochemical purity using analytical HPLC.
Caption: Workflow for the radioiodination of an imidazo[1,2-a]pyridine precursor.
Protocol 2: In Vivo SPECT Imaging in a Transgenic Mouse Model of AD
This protocol outlines the procedure for conducting in vivo SPECT imaging in a transgenic mouse model of Alzheimer's disease (e.g., APP/PS1 mice).
Materials:
-
Transgenic and wild-type mice
-
Anesthesia (e.g., isoflurane)
-
Heating pad
-
Tail vein catheter
-
SPECT scanner
-
Radioiodinated imidazo[1,2-a]pyridine tracer
-
Image analysis software
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane (e.g., 2% in oxygen). Place the mouse on a heating pad to maintain body temperature.
-
Tracer Administration: Administer a bolus injection of the radioiodinated tracer (typically 100-200 µCi) via the tail vein.
-
Uptake Period: Allow the tracer to distribute in the body for a predetermined uptake period (e.g., 30-60 minutes). This period should be optimized based on the pharmacokinetics of the specific tracer.
-
SPECT Acquisition: Position the anesthetized mouse in the SPECT scanner. Acquire dynamic or static images over a specified time frame.
-
Image Reconstruction: Reconstruct the acquired projection data into a 3D image using an appropriate reconstruction algorithm (e.g., OSEM).
-
Image Analysis: Co-register the SPECT images with an anatomical template or a CT/MRI scan if available. Define regions of interest (ROIs) for different brain areas (e.g., cortex, hippocampus, cerebellum) and quantify the tracer uptake.
Caption: Workflow for in vivo SPECT imaging of amyloid plaques in a mouse model.
Protocol 3: Ex Vivo Autoradiography
This protocol is for the ex vivo validation of in vivo imaging results by autoradiography of brain sections.
Materials:
-
Mouse brain tissue (from the imaged animal)
-
Cryostat
-
Microscope slides
-
Incubation buffer (e.g., phosphate-buffered saline with 0.1% BSA)
-
Radioiodinated imidazo[1,2-a]pyridine tracer
-
Phosphor imaging screen or autoradiography film
-
Imaging system for detecting radioactivity
Procedure:
-
Tissue Preparation: Following the in vivo imaging session, euthanize the mouse and carefully dissect the brain. Freeze the brain in isopentane cooled with dry ice.
-
Cryosectioning: Cut thin (e.g., 20 µm) coronal or sagittal sections of the brain using a cryostat. Mount the sections onto microscope slides.
-
Incubation: Incubate the brain sections with a low concentration of the radioiodinated tracer in the incubation buffer for a specific period (e.g., 60 minutes) at room temperature.
-
Washing: Wash the sections in fresh buffer to remove non-specifically bound tracer.
-
Drying: Air-dry the slides.
-
Exposure: Expose the slides to a phosphor imaging screen or autoradiography film for a duration determined by the specific activity of the tracer and the amount of radioactivity in the tissue.
-
Imaging: Scan the phosphor screen or develop the film to obtain the autoradiographic images.
-
Analysis: Quantify the signal intensity in different brain regions and correlate it with the in vivo SPECT data and histological staining for amyloid plaques.
Data Interpretation and Validation
The primary outcome of these experiments is the visualization and quantification of amyloid plaque burden. In vivo SPECT images should show higher tracer uptake in brain regions known to have high amyloid deposition (e.g., cortex and hippocampus) in transgenic mice compared to wild-type controls. The cerebellum, which is typically spared from amyloid pathology, can often be used as a reference region for calculating standardized uptake value ratios (SUVRs).
Ex vivo autoradiography provides a high-resolution confirmation of the in vivo findings. The distribution of the radiotracer in the brain sections should correspond to the pattern of amyloid plaques as determined by subsequent immunohistochemical staining with anti-Aβ antibodies (e.g., 4G8 or 6E10). A strong correlation between the in vivo SPECT signal, ex vivo autoradiography signal, and the density of amyloid plaques from histology provides robust validation of the imaging agent's utility.
Caption: Conceptual pathway of amyloid plaque imaging with a radioiodinated tracer.
References
-
Kung, M. P., Hou, C., Zhuang, Z. P., Skovronsky, D., & Kung, H. F. (2002). IMPY: an improved thioflavin-T derivative for in vivo labeling of β-amyloid plaques. European Journal of Nuclear Medicine and Molecular Imaging, 29(12), 1527-1532. [Link]
-
Kung, H. F., Choi, S. R., Qu, W., Zhang, W., & Skovronsky, D. (2010). 18F-labeled 6-iodo-2-(4'-N,N-dimethylamino)phenyl-imidazo[1,2-a]pyridine (IMPY) as a potential PET agent for imaging amyloid plaques in Alzheimer's disease. Molecular imaging and biology, 12(4), 366–374. [Link]
Application Notes: Evaluating 6-Iodoimidazo[1,2-b]pyridazin-2-amine as a Novel Kinase Inhibitor for Alzheimer's Disease Research
Introduction and Scientific Rationale
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs). NFTs are primarily composed of hyperphosphorylated tau protein.[1][2] The aberrant phosphorylation of tau is driven by the dysregulation of several protein kinases, most notably Glycogen Synthase Kinase 3 beta (GSK-3β) and Cyclin-dependent kinase 5 (CDK5).[2][3][4] Increased activity of these kinases leads to tau hyperphosphorylation, microtubule destabilization, and ultimately, neuronal death, contributing significantly to the cognitive decline seen in AD patients.[4][5] Consequently, inhibiting these kinases has emerged as a promising therapeutic strategy.[6]
The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, known to be a core component of various kinase inhibitors.[7][8] This structural class has shown potent and selective inhibition of kinases in various disease contexts.[7][8] This document outlines a comprehensive research framework for investigating a novel compound, 6-Iodoimidazo[1,2-b]pyridazin-2-amine (hereafter designated Cmpd-IP2A ), as a potential kinase inhibitor for AD. We hypothesize that Cmpd-IP2A, based on its scaffold, will target kinases like GSK-3β, thereby reducing tau phosphorylation and mitigating downstream neurotoxicity.
This guide provides a logical, stepwise workflow, from initial biochemical validation to preclinical assessment, designed to rigorously evaluate the therapeutic potential of Cmpd-IP2A.
Part 1: In Vitro Biochemical and Cellular Characterization
The foundational step is to determine if Cmpd-IP2A directly interacts with and inhibits the activity of key AD-related kinases and whether this inhibition translates to a functional effect in a relevant cellular model.
Primary Target Validation: In Vitro Kinase Inhibition Assay
Objective: To quantify the inhibitory potency of Cmpd-IP2A against recombinant human GSK-3β kinase.
Causality: This experiment is the primary litmus test. A positive result (i.e., low IC50 value) directly supports the hypothesis that Cmpd-IP2A is a kinase inhibitor. The ADP-Glo™ Kinase Assay is selected for its high sensitivity and broad dynamic range, measuring kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[9]
Protocol 1.1: GSK-3β Inhibition Assay using ADP-Glo™
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Cmpd-IP2A in 100% DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in kinase reaction buffer.
-
Reconstitute recombinant human GSK-3β enzyme (SignalChem, Cat. #G30-18G) and its substrate (e.g., GSKtide peptide) in kinase buffer as per the manufacturer's datasheet.[10]
-
-
Kinase Reaction:
-
In a 96-well plate, add 5 µL of the Cmpd-IP2A dilution series or DMSO (vehicle control).
-
Add 10 µL of the GSK-3β enzyme/substrate mix to each well.
-
Initiate the reaction by adding 10 µL of ATP solution.[10] The final reaction volume is 25 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete unused ATP.[9][10]
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[9][10]
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each Cmpd-IP2A concentration relative to the DMSO control.
-
Plot the percent inhibition against the log concentration of Cmpd-IP2A and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Table 1: Representative Kinase Inhibition Data
| Target Kinase | Cmpd-IP2A IC50 (nM) | Staurosporine IC50 (nM) (Control) |
|---|---|---|
| GSK-3β | 55 | 8 |
| CDK5/p25 | 450 | 6 |
| PKA | >10,000 | 7 |
| MAPK1 | >10,000 | 150 |
This table presents hypothetical data to illustrate expected outcomes. A selective inhibitor would show a significantly lower IC50 for the primary target (GSK-3β) compared to other kinases.
Cellular Target Engagement: Assessing Tau Phosphorylation
Objective: To determine if Cmpd-IP2A can reduce the levels of phosphorylated tau at specific, pathologically relevant sites within a neuronal cell line.
Causality: While an in vitro assay confirms biochemical potency, this experiment validates that the compound can cross the cell membrane and inhibit its target in a complex cellular environment. The human neuroblastoma SH-SY5Y cell line is a widely used and accepted model for neurotoxicity and AD research.[11][12][13][14] We will measure phosphorylation at the Ser396/Ser404 (PHF-1) epitope, a key site phosphorylated by GSK-3β.[15][16]
Protocol 1.2: Western Blot for Phospho-Tau in SH-SY5Y Cells
-
Cell Culture and Treatment:
-
Culture SH-SY5Y cells in MEM/F12 medium supplemented with 10% FBS.[13]
-
Plate cells at a density of 1 x 10^6 cells per well in a 6-well plate and allow them to adhere for 24 hours.
-
Pre-treat cells with various concentrations of Cmpd-IP2A (e.g., 0.1 µM, 1 µM, 10 µM) or DMSO for 2 hours.
-
(Optional Inducer) To amplify the signal, induce tau hyperphosphorylation by treating cells with a phosphatase inhibitor like Okadaic Acid (100 nM) for 4 hours.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE on a 10% polyacrylamide gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies:
-
Anti-phospho-Tau (Ser396/Ser404, PHF-1 clone)
-
Anti-total-Tau (to normalize for protein levels)
-
Anti-β-Actin (as a loading control)
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an ECL detection reagent and an imaging system.
-
-
Data Analysis:
-
Perform densitometric analysis to quantify the intensity of the phospho-tau band, normalized first to total tau and then to β-Actin.
-
Part 2: Verifying Mechanism of Action in a Cellular Context
Confirming that Cmpd-IP2A's cellular effect is due to direct binding to its intended target is crucial to rule out off-target effects.
Direct Target Binding Confirmation: Cellular Thermal Shift Assay (CETSA®)
Objective: To provide direct evidence that Cmpd-IP2A physically binds to GSK-3β inside intact cells.
Causality: CETSA is based on the principle that a ligand binding to its target protein increases the protein's thermal stability.[17] Observing a shift in the melting temperature (Tm) of GSK-3β in the presence of Cmpd-IP2A is strong, direct evidence of target engagement.[17][18][19]
Protocol 2.1: CETSA for GSK-3β Target Engagement
-
Cell Treatment and Heating:
-
Culture SH-SY5Y cells to ~80% confluency in 10 cm dishes.
-
Treat one dish with a high concentration of Cmpd-IP2A (e.g., 20 µM) and a control dish with DMSO for 2 hours.
-
Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by a 3-minute incubation at 25°C.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separate the soluble protein fraction (supernatant) from the aggregated, denatured protein (pellet) by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to new tubes for analysis.
-
-
Analysis by Western Blot:
-
Analyze the amount of soluble GSK-3β remaining in the supernatant at each temperature point for both the Cmpd-IP2A-treated and DMSO-treated samples via Western Blot, as described in Protocol 1.2.
-
-
Data Analysis:
-
Quantify the band intensity for GSK-3β at each temperature relative to the 40°C sample.
-
Plot the percentage of soluble protein against temperature for both conditions to generate melting curves.
-
A rightward shift in the curve for the Cmpd-IP2A-treated sample indicates thermal stabilization and confirms target engagement.
-
Visualizing the Hypothesized Pathway
The following diagram illustrates the proposed mechanism of action for Cmpd-IP2A in the context of Alzheimer's disease pathology.
Caption: Hypothesized signaling pathway of Cmpd-IP2A in Alzheimer's disease.
Part 3: Preclinical Evaluation in an Animal Model
After successful in vitro validation, the next step is to assess the compound's efficacy in a living organism that recapitulates key aspects of AD pathology.
In Vivo Efficacy: The 3xTg-AD Mouse Model
Objective: To evaluate the ability of Cmpd-IP2A to reduce tau pathology and improve cognitive deficits in a transgenic mouse model of Alzheimer's disease.
Causality: The 3xTg-AD mouse model is a well-established tool that develops both Aβ plaques and tau tangles, providing a robust platform to test disease-modifying therapies. This experiment directly tests the translational potential of the in vitro findings. Cognitive testing, such as the Morris Water Maze, provides a functional readout of therapeutic benefit.[20][21]
Protocol 3.1: Efficacy Study in 3xTg-AD Mice
-
Animal Dosing and Study Design:
-
Use aged (e.g., 12-month-old) 3xTg-AD mice exhibiting established pathology.
-
Divide mice into two groups: Vehicle control (e.g., 10% DMSO in saline, administered via oral gavage) and Cmpd-IP2A (e.g., 10 mg/kg, administered via oral gavage).
-
Dose animals once daily for a period of 8-12 weeks. Include a non-transgenic wild-type group as a baseline control.
-
-
Behavioral Testing: Morris Water Maze (MWM)
-
Perform the MWM test during the final week of treatment to assess spatial learning and memory.[22]
-
Acquisition Phase (4-5 days): Train mice to find a hidden platform in a pool of opaque water. Record the time (latency) and path length to find the platform over multiple trials per day.[20][23]
-
Probe Trial (1 day): Remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice and perfuse with saline.
-
Harvest the brains. Hemisect one hemisphere for biochemical analysis and fix the other in 4% paraformaldehyde for immunohistochemistry.
-
-
Biochemical Analysis:
-
Prepare hippocampal and cortical lysates from the unfixed hemisphere.
-
Perform a Western blot as described in Protocol 1.2 to quantify levels of phospho-tau (PHF-1) and total tau.
-
-
Immunohistochemistry (IHC):
-
Embed the fixed hemisphere in paraffin and cut 5-µm thick sections.[15]
-
Perform IHC staining on hippocampal and cortical sections using an anti-phospho-tau (PHF-1) antibody.[15][24]
-
Visualize with a suitable detection system (e.g., DAB) and counterstain with hematoxylin.
-
Capture images and quantify the phospho-tau burden using image analysis software.
-
Visualizing the Experimental Workflow
The diagram below outlines the comprehensive workflow for evaluating Cmpd-IP2A.
Caption: A comprehensive workflow for the evaluation of Cmpd-IP2A.
References
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Lauretti, E., et al. (2020). GSK3β and Tau Protein in Alzheimer's Disease and Epilepsy. Frontiers in Physiology, 11, 228. [Link]
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Ao, C., et al. (2022). The role of Cdk5 in neurological disorders. Frontiers in Cellular Neuroscience, 16, 959296. [Link]
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Singh, T. J., et al. (1998). Tau is phosphorylated by GSK-3 at several sites found in Alzheimer disease and its biological activity markedly inhibited only after it is prephosphorylated by A-kinase. FEBS Letters, 435(2-3), 153-158. [Link]
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Reddy, G. V., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38240-38250. [Link]
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Armstrong, M., et al. (2021). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 32(3), 421-425. [Link]
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Li, Y., et al. (2022). Hyperphosphorylated tau mediates neuronal death by inducing necroptosis and inflammation in Alzheimer's disease. Journal of Neuroinflammation, 19(1), 205. [Link]
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Kumar, R., et al. (2024). CDK5 as a therapeutic tool for the treatment of Alzheimer's disease: A review. European Journal of Pharmacology, 978, 176760. [Link]
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Wegmann, S., et al. (2023). GSK3β phosphorylation catalyzes the aggregation of Tau into Alzheimer's disease-like amyloid strain. bioRxiv. [Link]
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Sola, I., et al. (2021). From Kinase Inhibitors to Multitarget Ligands as Powerful Drug Leads for Alzheimer's Disease using Protein‐Templated Synthesis. Angewandte Chemie International Edition, 60(35), 19344-19352. [Link]
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Application Notes and Protocols for the One-Pot Synthesis of Imidazo[1,2-a]pyridines
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1][2] This bicyclic aromatic system, formed by the fusion of an imidazole and a pyridine ring, is a key structural motif in numerous compounds exhibiting a wide array of biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][3] Furthermore, their unique photophysical characteristics have led to their application as fluorescent chemical sensors, in bioimaging, and in the development of organic light-emitting diodes (OLEDs).[1][4]
The significant therapeutic and technological potential of imidazo[1,2-a]pyridine derivatives has fueled the development of efficient and versatile synthetic methodologies.[5] Among these, one-pot syntheses have emerged as a highly attractive approach due to their operational simplicity, reduced reaction times, and higher overall yields, aligning with the principles of green and sustainable chemistry.[4] This guide provides an in-depth exploration of contemporary one-pot methodologies for the synthesis of imidazo[1,2-a]pyridines, offering detailed protocols and insights into the rationale behind experimental design for researchers, scientists, and professionals in drug development.
Core Methodologies in One-Pot Imidazo[1,2-a]pyridine Synthesis
The construction of the imidazo[1,2-a]pyridine scaffold in a one-pot fashion can be broadly categorized into several key strategies, primarily centered around the versatile reactivity of 2-aminopyridine as a key building block.[5] These methodologies include multicomponent reactions, catalyst-free approaches, and microwave-assisted syntheses, each offering distinct advantages in terms of substrate scope, reaction conditions, and efficiency.
Multicomponent Reactions (MCRs): The Power of Convergence
Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a complex product, represent a highly efficient and atom-economical approach to imidazo[1,2-a]pyridines.[4] The Groebke–Blackburn–Bienaymé reaction (GBBR) stands out as a particularly powerful MCR for the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives.[4][6]
Mechanism and Rationale: The GBBR involves the condensation of a 2-aminopyridine, an aldehyde, and an isonitrile. The reaction is typically catalyzed by a Lewis or Brønsted acid, which activates the aldehyde towards nucleophilic attack by the 2-aminopyridine. The subsequent intramolecular cyclization and rearrangement afford the final product. The choice of catalyst and solvent can significantly impact the reaction efficiency and yield. For instance, the use of greener catalysts like ammonium chloride and aqueous solvents aligns with sustainable chemistry principles.[4][6]
Experimental Protocol: Ultrasound-Assisted Groebke–Blackburn–Bienaymé Reaction [4]
This protocol describes a green, ultrasound-assisted one-pot synthesis of 3-aminoimidazo[1,2-a]pyridine analogs.
Materials:
-
Aldehyde (e.g., furfural) (1.0 mmol, 1.0 equiv.)
-
2-Aminopyridine (1.0 mmol, 1.0 equiv.)
-
Isocyanide (e.g., cyclohexyl isocyanide) (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (PBA) (0.1 mmol, 10 mol%)
-
Water (1 M)
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
In a 10 mL sealed vial, combine the aldehyde (1.0 equiv.), 2-aminopyridine (1.0 equiv.), and the appropriate isocyanide (1.0 equiv.).
-
Add phenylboronic acid (10 mol%) dissolved in water (1 M).
-
Immerse the sealed vial in an ultrasonic bath operating at 42 kHz ± 6%.
-
Sonicate the reaction mixture at 60 °C for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, extract the reaction mixture with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine.
Data Summary: Scope of the Ultrasound-Assisted GBBR [4]
| Aldehyde | 2-Aminopyridine | Isocyanide | Product Yield (%) |
| Furfural | 2-Aminopyridine | Cyclohexyl isocyanide | 86 |
| Furfural | 2-Amino-5-chloropyridine | Cyclohexyl isocyanide | 86 |
| Furfural | 2-Amino-5-cyanopyridine | Cyclohexyl isocyanide | 67 |
| 5-Methylfurfural | 2-Amino-5-cyanopyridine | 4-Methoxyphenyl isocyanide | 80 |
Catalyst- and Solvent-Free Synthesis: A Green Chemistry Approach
Recent advancements have focused on developing environmentally benign synthetic routes that minimize or eliminate the use of catalysts and hazardous solvents.[5] The reaction of 2-aminopyridines with α-haloketones under solvent- and catalyst-free conditions represents a significant step in this direction.[5]
Mechanism and Rationale: This methodology relies on the inherent nucleophilicity of the pyridine nitrogen in 2-aminopyridine, which attacks the electrophilic carbon of the α-haloketone in a nucleophilic substitution reaction.[5] The subsequent intramolecular condensation between the exocyclic amino group and the ketone carbonyl, followed by dehydration, yields the imidazo[1,2-a]pyridine ring system. The absence of a solvent and catalyst simplifies the reaction setup and workup, making it a highly attractive and sustainable method.
Experimental Protocol: Catalyst- and Solvent-Free Synthesis from α-Haloketones [5]
This protocol details the direct reaction of 2-aminopyridines with α-bromo or α-chloroketones.
Materials:
-
2-Aminopyridine (1.0 mmol, 1.0 equiv.)
-
α-Bromo/chloroketone (e.g., α-bromoacetophenone) (1.0 mmol, 1.0 equiv.)
Procedure:
-
Combine 2-aminopyridine (1.0 equiv.) and the α-haloketone (1.0 equiv.) in a reaction vessel.
-
Heat the mixture at 60 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product can often be purified by simple recrystallization or column chromatography if necessary.
Microwave-Assisted Synthesis: Accelerating Discovery
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields.[1][5] This technology is particularly well-suited for one-pot syntheses of imidazo[1,2-a]pyridines, enabling rapid access to diverse libraries of these compounds.
Mechanism and Rationale: Microwave energy directly heats the reaction mixture through dielectric heating, leading to a rapid and uniform temperature increase. This can significantly accelerate reaction rates compared to conventional heating methods. In the context of imidazo[1,2-a]pyridine synthesis, microwave assistance has been successfully applied to various one-pot procedures, including the GBBR and subsequent click reactions.[1]
Experimental Protocol: Microwave-Assisted One-Pot GBBR and CuAAC "Click" Reaction [1]
This protocol describes a one-pot, two-step synthesis of imidazo[1,2-a]pyridine-1,2,3-triazole conjugates.
Materials:
-
Azidobenzaldehyde (1.0 equiv.)
-
2-Aminopyridine (1.0 equiv.)
-
Isocyanide (1.0 equiv.)
-
Ammonium chloride (NH₄Cl) (20 mol%)
-
Ethanol (EtOH)
-
tert-Butanol (t-BuOH)
-
Water
-
Phenylacetylene (1.0 equiv.)
-
Sodium ascorbate (0.20 equiv.)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equiv.)
Procedure:
-
GBBR Step: In a 10 mL microwave-sealed tube, dissolve azidobenzaldehyde (1.0 equiv.), 2-aminopyridine (1.0 equiv.), the corresponding isocyanide (1.0 equiv.), and NH₄Cl (20 mol%) in EtOH (1 M).
-
Heat the reaction mixture in a microwave reactor at 60 °C for 30 minutes (150 W).
-
Monitor the reaction by TLC.
-
CuAAC Step: Once the starting materials have been consumed, remove the solvent under reduced pressure.
-
Dissolve the residue in a 1:1 mixture of t-BuOH and water (0.3 M).
-
Add phenylacetylene (1.0 equiv.), sodium ascorbate (0.20 equiv.), and CuSO₄·5H₂O (0.05 equiv.) sequentially.
-
Stir the reaction mixture at room temperature until the starting material disappears (monitored by TLC).
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer and purify the crude product by flash chromatography.
Data Summary: Microwave-Assisted GBBR Yields [1]
| Isocyanide | Product Yield (%) |
| tert-Butyl isocyanide | 89 |
| Other isocyanides | 82-91 |
Visualizing the Synthesis: Reaction Workflows
To better illustrate the sequence of events in these one-pot syntheses, the following diagrams outline the key transformations.
Caption: Workflow for the ultrasound-assisted Groebke–Blackburn–Bienaymé reaction.
Caption: Workflow for the microwave-assisted one-pot GBBR-CuAAC reaction.
Conclusion and Future Perspectives
The one-pot synthesis of imidazo[1,2-a]pyridines has witnessed significant progress, with a strong emphasis on the development of efficient, versatile, and environmentally friendly methodologies. The strategies outlined in this guide, from multicomponent reactions to catalyst-free and microwave-assisted approaches, provide researchers with a powerful toolkit for accessing this important class of heterocyclic compounds. Future research will likely continue to focus on expanding the substrate scope of these reactions, exploring novel catalytic systems, and further integrating green chemistry principles into the synthetic design. The continued innovation in this field will undoubtedly accelerate the discovery and development of new imidazo[1,2-a]pyridine-based therapeutics and functional materials.
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Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]
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MDPI. (2023). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. [Link]
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National Center for Biotechnology Information. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. [Link]
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- 5. bio-conferences.org [bio-conferences.org]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Iodoimidazo[1,2-b]pyridazin-2-amine
Welcome to the technical support guide for the synthesis of 6-Iodoimidazo[1,2-b]pyridazin-2-amine. This document is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide actionable, field-tested advice to help you overcome common challenges and significantly improve the yield and purity of your target compound. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively.
Section 1: Synthesis Overview & Core Strategy
The successful synthesis of this compound hinges on a two-stage process: the preparation of a key intermediate followed by a critical cyclocondensation reaction. The most reliable and commonly cited pathway involves the reaction of 3-amino-6-iodopyridazine with an α-haloaldehyde equivalent.
The overall workflow can be visualized as follows:
Technical Support Center: Imidazo[1,2-b]pyridazine Synthesis
Welcome to the technical support guide for the synthesis of imidazo[1,2-b]pyridazines. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. The following troubleshooting guide, presented in a question-and-answer format, addresses common side reactions and synthetic challenges, providing not only solutions but also the underlying chemical principles to empower your experimental design.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: Low Yield and Regioisomer Formation
Question: My reaction between 3-aminopyridazine and an α-bromoketone is resulting in a very low yield of the desired imidazo[1,2-b]pyridazine. My crude NMR shows a complex mixture, and I suspect I'm forming an undesired isomer. What is happening and how can I fix it?
Answer: This is the most common issue encountered in this synthesis. The root cause lies in the competing nucleophilicity of the two basic nitrogen centers in the 3-aminopyridazine starting material.
Scientific Rationale: The synthesis of the imidazo[1,2-b]pyridazine core proceeds via a classic condensation mechanism, often referred to as a Tschitschibabin-type reaction. The critical first step is the SN2 reaction between the aminopyridazine and the α-bromoketone. For the desired reaction to proceed, the initial alkylation must occur on the endocyclic ring nitrogen at the N1 position. This intermediate then readily undergoes intramolecular cyclization followed by dehydration to yield the aromatic imidazo[1,2-b]pyridazine.
However, the 3-aminopyridazine molecule possesses two nucleophilic sites: the N1 ring nitrogen and the exocyclic 3-amino group. Furthermore, the pyridazine ring has another endocyclic nitrogen at the N2 position. It has been demonstrated that the ring nitrogen non-adjacent to the amino group (N2) is often the most nucleophilic site in an unsubstituted 3-aminopyridazine.[1] Alkylation at this N2 position leads to the formation of a quaternary ammonium salt intermediate that cannot undergo the subsequent intramolecular cyclization required to form the fused imidazole ring. This effectively sends a significant portion of your starting material down a non-productive pathway, resulting in low yields and a complex reaction mixture.
Diagram 1: Competing Reaction Pathways
Sources
Technical Support Center: Optimizing Palladium Catalysts for Suzuki-Miyaura Coupling of Iodo-pyridazines
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving iodo-pyridazine substrates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Pyridazines are a critical scaffold in medicinal chemistry, and their efficient functionalization is paramount. However, the electron-deficient nature of the pyridazine ring, while beneficial for the initial oxidative addition, can introduce a unique set of challenges.[1][2]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues, grounded in mechanistic principles and field-proven solutions.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most common problems encountered during the Suzuki coupling of iodo-pyridazines in a direct question-and-answer format.
Q1: I am observing low to no conversion of my iodo-pyridazine starting material. What are the likely causes and how can I fix it?
Low or no yield is a frequent issue that can often be traced back to the catalyst system, reaction conditions, or reagent quality.[3]
Potential Causes & Recommended Solutions:
-
Catalyst Inactivity or Decomposition: The active Pd(0) species is susceptible to oxidation.[4]
-
Solution: Ensure all solvents and reagents are rigorously degassed using methods like sparging with an inert gas (Argon or Nitrogen) or freeze-pump-thaw cycles. Use a fresh bottle of the palladium precursor, as older catalysts may have reduced activity.[4]
-
-
Suboptimal Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may not be effective for electron-deficient heteroaromatic substrates.[3]
-
Inefficient Transmetalation: The base is crucial for activating the boronic acid to facilitate transmetalation. Its strength and solubility are key.
-
Poor Reagent Solubility: If any of the components (iodo-pyridazine, boronic acid, or catalyst) are not fully dissolved, the reaction will be slow and incomplete.
Troubleshooting Workflow for Low Conversion Here is a logical workflow to diagnose and solve low conversion issues.
Caption: A step-by-step flowchart for troubleshooting low reaction conversion.
Q2: My reaction is producing significant byproducts, such as homocoupled boronic acid or deiodinated starting material. How can I suppress these side reactions?
Side reactions compete with the desired cross-coupling, consuming reagents and complicating purification.[1][8]
Common Side Reactions & Mitigation Strategies:
| Side Reaction | Primary Cause(s) | Recommended Solutions |
| Boronic Acid Homocoupling | Presence of oxygen; inefficient transmetalation.[1][4] | 1. Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture before adding the catalyst.[4] 2. Slow Addition: If homocoupling persists, consider adding the boronic acid slowly via syringe pump to keep its instantaneous concentration low.[1] 3. Use Boronic Esters: Use more stable boronic acid derivatives like pinacol or MIDA esters, which are less prone to homocoupling.[1] |
| Deiodination/Protodehalogenation | Presence of protic sources (water, alcohol); catalyst-mediated reduction.[4] | 1. Use Anhydrous Conditions: If possible, use anhydrous solvents and bases. 2. Milder Base: Switch to a less aggressive base (e.g., K₂CO₃ or KF instead of K₃PO₄).[4][9] 3. Lower Temperature: Reduce the reaction temperature and shorten the reaction time to minimize the opportunity for this side reaction.[4] |
Q3: My reaction works, but the results are not reproducible. What factors contribute to this variability?
Poor reproducibility is often caused by subtle, uncontrolled variables in the experimental setup.
-
Moisture and Air Sensitivity: Even small amounts of oxygen or water can affect the catalyst's activity and the stability of the boronic acid.
-
Solution: Employ robust inert atmosphere techniques (glovebox or Schlenk line). Ensure bases like K₃PO₄ are freshly ground and dried, as they can be hygroscopic. Adding a small amount of water can sometimes be beneficial in anhydrous couplings with K₃PO₄, but this should be controlled (e.g., 5 equivalents relative to the substrate).[10]
-
-
Reagent Purity: The purity of the boronic acid is critical. Impurities or partial degradation can lead to inconsistent results.
-
Solution: Use freshly purchased boronic acids or purify older batches before use. Assess purity by NMR or melting point.
-
-
Inconsistent Heating and Stirring: Uneven heating or inefficient stirring can create localized "hot spots" or concentration gradients, leading to variable reaction rates and byproduct formation.
-
Solution: Use a well-calibrated heating block or oil bath with vigorous magnetic stirring to ensure a homogeneous reaction mixture.
-
Frequently Asked Questions (FAQs)
Q1: How do I select the optimal palladium catalyst and ligand for my iodo-pyridazine?
The choice of catalyst and ligand is the most critical parameter for success.
-
Palladium Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(II) and Pd(0) precursors, respectively, that are activated in situ.[8] Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst but can be less active for challenging substrates.[6]
-
Ligand Selection: The electron-deficient nature of the pyridazine ring benefits from electron-rich and sterically hindered phosphine ligands.[5] These ligands promote the rate-limiting oxidative addition step and stabilize the active catalytic species.[1]
-
Starting Point: For iodo-pyridazines, Pd(PPh₃)₄ can be a good initial choice.[6][11]
-
For Challenging Substrates: If the reaction is sluggish, move to more advanced catalyst systems. A combination of Pd(OAc)₂ with a Buchwald ligand like SPhos has proven highly effective for heteroaryl couplings.[4][12]
-
Catalyst Selection Logic
Caption: Decision tree for initial catalyst and ligand selection.
Q2: What is the role of the base, and how do I choose the right one?
The base has two primary functions in the Suzuki-Miyaura catalytic cycle:
-
Activation of Boronic Acid: It forms a more nucleophilic "ate" complex with the boronic acid, which is necessary for the transmetalation step.
-
Neutralization: It neutralizes the halide salt formed during the cycle.
The choice of base is a balance between reactivity and the potential for side reactions.
-
Mild Bases (Na₂CO₃, K₂CO₃, KF): Often used in aqueous solvent systems. They are generally well-tolerated by sensitive functional groups.[7][9]
-
Strong Bases (K₃PO₄, Cs₂CO₃): Typically used in anhydrous organic solvents like toluene or dioxane. Their higher basicity can significantly accelerate the reaction, especially for less reactive coupling partners.[3][4]
A good practice is to screen at least two bases of different strengths, for example, K₂CO₃ and K₃PO₄.
Q3: How critical is the choice of solvent?
The solvent system must solubilize all components and must be compatible with the chosen base and temperature.
-
Protic vs. Aprotic: Aqueous systems (e.g., Dioxane/H₂O, DME/H₂O) are common and work well with carbonate bases.[6] Anhydrous polar aprotic solvents (e.g., Toluene, Dioxane, DMF) are preferred when using stronger bases like K₃PO₄ or when substrates are sensitive to water.[4][13]
-
Degassing: Regardless of the solvent, it must be thoroughly degassed before the addition of the palladium catalyst to prevent oxidation and deactivation.[4]
General Experimental Protocol
This protocol serves as a robust starting point and should be optimized for each specific substrate combination.
Materials:
-
Iodo-pyridazine (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[6]
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O 4:1)
Procedure:
-
To an oven-dried reaction flask, add the iodo-pyridazine, arylboronic acid, and base.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add the degassed solvent via syringe, followed by the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[4]
-
Monitor the reaction progress by a suitable technique (TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel. Note that the basic nitrogen atoms of the pyridazine ring may cause tailing on silica gel; using a neutral stationary phase like alumina or deactivating the silica with a small amount of triethylamine in the eluent can be beneficial.[4]
References
- BenchChem. (2025).
- BenchChem. (2025). Preventing Homo-coupling Side Reactions in Pyridazine Synthesis.
-
Fernandes, S. S. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014. [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
-
PubMed. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties Through Experimental and Theoretical Studies. Molecules. [Link]
- BenchChem. (2025). A Head-to-Head Comparison of Palladium Catalysts for Pyridazine Coupling Reactions.
-
RSC Publishing. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science. [Link]
-
WordPress. (n.d.). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-Phenyl-6-chloropyridazin-4-ol.
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?[Link]
-
ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]
-
PubMed. (2008). Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. Journal of Organic Chemistry. [Link]
- BenchChem. (2025). Technical Support Center: Suzuki Reactions Involving Pyridazines.
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with Iodopyrazoles.
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
Technical Support Center: Overcoming Poor Solubility of Imidazo[1,2-b]pyridazine Derivatives
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with imidazo[1,2-b]pyridazine derivatives. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to address one of the most common challenges with this important class of compounds: poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: Why do my imidazo[1,2-b]pyridazine derivatives often precipitate when diluted into aqueous assay buffers?
A1: The imidazo[1,2-b]pyridazine core is a rigid, planar, and relatively lipophilic heterocyclic system.[1][2] This planarity can promote strong crystal lattice interactions (high crystal lattice energy), making it difficult for solvent molecules to break the solid-state structure apart. Furthermore, while the nitrogen atoms provide some polarity, the overall molecule often has a high logP, contributing to poor solubility in aqueous media. This issue is common among new chemical entities emerging from high-throughput screening.[3][4]
Q2: What is the difference between kinetic and thermodynamic solubility, and why is it critical for my experiments?
A2: Understanding this distinction is crucial for obtaining reliable assay data.
-
Thermodynamic Solubility is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions (e.g., temperature, pH) after an extended period. The "shake-flask" method is the gold standard for its measurement.[5][6]
-
Kinetic Solubility measures the concentration at which a compound, rapidly dissolved from a high-concentration stock (usually DMSO), begins to precipitate in an aqueous medium.[5] This is often more relevant for in vitro assays where compounds are added from a DMSO stock and the experiment runs for a limited time. A compound can remain in a supersaturated state for a period before crashing out.[5]
For most high-throughput screening and cell-based assays, ensuring your working concentration is below the kinetic solubility limit is essential to avoid misleading results caused by compound precipitation.
Q3: My compound is dissolved in 100% DMSO. What is the maximum final concentration of DMSO I can use in my cell-based assay?
A3: While DMSO is an excellent solvent for many non-polar compounds, it can be toxic to cells at higher concentrations.[7] As a general rule, the final concentration of DMSO in cell-based assays should be kept below 1%, with many researchers aiming for ≤ 0.5% to minimize any potential artifacts or cytotoxicity.[5] It is always best practice to run a vehicle control (assay medium with the same final DMSO concentration) to assess its impact on your specific cell line and assay readout.
Q4: When should I consider using an alternative to direct dilution of a DMSO stock?
A4: You should consider alternative strategies when:
-
Your required final compound concentration exceeds its kinetic solubility in the assay medium with an acceptable percentage of DMSO.
-
You observe visible precipitation or a cloudy solution after diluting your DMSO stock.
-
Your assay results are inconsistent or show poor dose-response curves, which can be an indicator of compound precipitation.
-
Your cell line is particularly sensitive to DMSO.
Troubleshooting Guide: A Stepwise Approach to Solubility Enhancement
This guide provides a tiered approach to systematically address and overcome solubility challenges with your imidazo[1,2-b]pyridazine derivatives.
Tier 1: Initial Assessment and Simple Formulation Adjustments
This first tier focuses on characterizing the problem and employing the simplest, most direct methods to improve solubility.
Protocol 1: Determining Kinetic Solubility
This protocol helps you determine the practical solubility limit of your compound in your specific assay buffer.
-
Prepare Stock Solution: Create a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM or 20 mM).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of your DMSO stock.
-
Transfer to Assay Buffer: Transfer a small, fixed volume (e.g., 1-2 µL) from each well of the DMSO plate to a new 96-well plate containing your aqueous assay buffer (e.g., 98-99 µL). This creates a range of final compound concentrations with a fixed final DMSO percentage.
-
Incubate and Read: Allow the plate to equilibrate at room temperature or 37°C for a set period (e.g., 1-2 hours). Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering (at a wavelength like 650 nm).[5]
-
Analysis: The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the vehicle control.
Workflow for Initial Troubleshooting
This workflow guides you through the initial steps to take when encountering solubility issues.
Caption: Initial workflow for troubleshooting poor compound solubility in assays.
Protocol 2: pH Modification
The imidazo[1,2-b]pyridazine scaffold contains basic nitrogen atoms that can be protonated at acidic pH to form more soluble salts.
-
Identify pKa: If possible, determine or predict the pKa of your compound. The greatest increase in solubility will occur at a pH at least 2 units below the pKa of the most basic nitrogen.
-
Buffer Selection: Prepare a series of buffers with varying pH values (e.g., from pH 4.0 to 7.4). Ensure the chosen buffers are compatible with your assay.
-
Solubility Testing: Repeat the kinetic solubility measurement (Protocol 1) in each of the selected buffers.
-
Assay Compatibility: Crucially, verify that the optimal pH for solubility does not negatively impact your assay's performance (e.g., enzyme activity, cell viability).
Tier 2: Intermediate Formulation Strategies Using Co-solvents and Excipients
If simple adjustments are not sufficient, incorporating solubilizing excipients can be a powerful next step. These should only be used in non-cell-based assays if their effect on the biological target is unknown.[8]
Mechanism of Action
-
Co-solvents: Water-miscible organic solvents like polyethylene glycol (PEG) or ethanol can increase solubility by reducing the polarity of the aqueous medium.
-
Surfactants: Detergents like Tween-20 or Triton X-100, when used above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility. This is generally not suitable for cell-based assays.[8]
Table 1: Common Co-solvents and Surfactants for In Vitro Assays
| Excipient | Class | Typical Starting Concentration | Notes |
| PEG 400 | Co-solvent | 5-10% (v/v) | Generally well-tolerated in many assays. |
| Ethanol | Co-solvent | 1-5% (v/v) | Can cause protein denaturation at higher concentrations. |
| Tween-20 | Non-ionic Surfactant | 0.01-0.05% (v/v) | Use above CMC for solubilization. Not for cell-based assays.[8] |
| Triton X-100 | Non-ionic Surfactant | 0.01-0.05% (v/v) | Similar to Tween-20; not suitable for live cells.[8] |
Protocol 3: Co-solvent/Excipient Screening
-
Select Excipients: Based on Table 1 and your assay type, choose a few candidate excipients.
-
Prepare Formulations: Prepare your assay buffer containing the selected excipient at a suitable concentration.
-
Test Solubility: Determine the kinetic solubility of your imidazo[1,2-b]pyridazine derivative in each new formulation using Protocol 1.
-
Validate Assay Performance: This is a critical step. Run your assay with the excipient-containing buffer without your compound to ensure the excipient itself does not interfere with the assay readout. Also, include all relevant positive and negative controls.
Tier 3: Advanced Formulation for Challenging Compounds
For compounds with extremely low solubility or for transitioning to in vivo studies, more advanced formulation strategies are necessary.
Strategy 1: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble molecules, forming an "inclusion complex" that has significantly improved aqueous solubility.[9][10]
Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.
Protocol 4: Preparation of a Cyclodextrin Inclusion Complex [9]
-
Cyclodextrin Selection: Choose a suitable cyclodextrin. Highly soluble derivatives like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) are often a good starting point.
-
Dissolution: Dissolve the HP-β-CD in purified water or buffer with vigorous stirring to create a concentrated stock solution (e.g., 40% w/v).
-
Addition of Compound: Slowly add the solid imidazo[1,2-b]pyridazine compound to the cyclodextrin solution.
-
Complexation: Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Quantification: Determine the concentration of the solubilized compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
Strategy 2: Amorphous Solid Dispersions
For oral drug delivery, improving the dissolution rate is key. Solid dispersions involve dispersing the hydrophobic drug in a hydrophilic polymer matrix.[11] This technique creates an amorphous (non-crystalline) form of the drug, which is energetically less stable and thus dissolves more readily than the stable crystalline form.[3][12] Common methods for preparation include spray drying and hot-melt extrusion.[12]
Strategy 3: Lipid-Based Formulations
Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), are another effective strategy for enhancing oral bioavailability.[10] These systems consist of the drug dissolved in a mixture of oils, surfactants, and co-solvents, which spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like gastrointestinal fluids.[10]
References
-
ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?[Link]
-
Kawamura, A., et al. (2013). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. [Link]
-
Homayun, B., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]
-
Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]
-
Moshikur, R., et al. (2024). Beyond the Solvent: Engineering Ionic Liquids for Biomedical Applications—Advances, Challenges, and Future Directions. MDPI. [Link]
-
ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]
-
Shafiq, S., et al. (2007). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]
-
Linn, M., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC - PubMed Central. [Link]
-
ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs. [Link]
-
Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
Lin, Q., et al. (2012). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC - NIH. [Link]
-
Cui, M., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PubMed Central. [Link]
Sources
- 1. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. lifechemicals.com [lifechemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Non-Specific Binding of Small Molecules
Welcome to the technical support center for assay development. This guide provides in-depth troubleshooting strategies for researchers encountering non-specific binding (NSB) with small molecule compounds, using 6-Iodoimidazo[1,2-b]pyridazin-2-amine as a representative case study. The principles and protocols discussed here are broadly applicable to other small molecules in various in vitro assay formats.
As a privileged scaffold in medicinal chemistry, imidazo[1,2-b]pyridazine derivatives are known to interact with a range of biological targets, including protein kinases.[1][2] This inherent bioactivity, coupled with the physicochemical properties of the molecule, can sometimes lead to challenging levels of non-specific binding, which manifests as high background noise and reduced assay sensitivity.[3][4]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows to help you diagnose and resolve these issues effectively.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem for my assay with this compound?
Answer: Non-specific binding (NSB) refers to the interaction of your compound, this compound, with surfaces or molecules other than its intended biological target.[5] These interactions are not driven by the specific, high-affinity recognition you aim to measure, but rather by lower-affinity, promiscuous forces such as hydrophobic interactions, hydrogen bonding, and electrostatic attraction.[6][7]
This is a critical problem because:
-
It generates high background signals: Unbound or non-specifically bound molecules can contribute to the assay signal, making it difficult to distinguish the true signal from noise.[3]
-
It reduces assay sensitivity and accuracy: High background masks the real signal from the specific interaction, leading to an underestimation of the compound's potency and inaccurate kinetic data.[5][8]
-
It leads to false positives: In screening campaigns, a compound that sticks to many surfaces can appear to be a hit in a wide range of assays, wasting valuable follow-up resources.
The imidazo[1,2-b]pyridazine core is designed to fit into protein binding pockets, but the same properties that allow it to bind a specific target can also cause it to bind non-specifically to other proteins or plastic surfaces in your assay plate.[9]
Q2: I'm observing a very high background in my assay wells, even in my negative controls. Where should I start troubleshooting?
Answer: A high background signal is the classic symptom of NSB. The best place to start is with a systematic troubleshooting workflow that addresses the most common causes first. The goal is to disrupt the undesirable molecular forces causing your compound to stick where it shouldn't.
Below is a logical workflow to diagnose and mitigate the issue.
Caption: Troubleshooting workflow for reducing non-specific binding.
Troubleshooting Guides
Guide 1: Optimizing Your Assay Buffer
The composition of your assay buffer is the first and most impactful variable to adjust. The goal is to create an environment that is less favorable for non-specific interactions without disrupting your specific binding event.
Q: Which buffer component should I modify first?
A: Start with a non-ionic detergent. Hydrophobic interactions are a major driver of NSB for small molecules.[6] Adding a low concentration of a detergent like Tween-20 or Triton X-100 can significantly reduce this effect.[10][11]
Q: How do I optimize salt concentration and pH?
A:
-
Salt Concentration: Increasing the ionic strength of your buffer with a salt like NaCl helps to mask charged patches on your compound and interacting proteins/surfaces. This "shielding effect" minimizes electrostatic-driven NSB.[6][10]
-
pH Adjustment: The net charge of your compound and any proteins in the assay are pH-dependent. Adjusting the pH away from the isoelectric point (pI) of a problematic interacting protein can induce charge repulsion, thus preventing binding.[8][10] Be cautious, as significant pH changes can also alter the conformation of your target protein.
| Parameter | Starting Point | Optimization Range | Mechanism of Action | Source |
| Non-Ionic Detergent | 0.01% Tween-20 | 0.01% - 0.1% | Disrupts hydrophobic interactions. | [6][10] |
| Salt (NaCl) | 150 mM | 150 mM - 500 mM | Shields electrostatic interactions. | [6][10] |
| pH | 7.4 | 6.0 - 8.5 | Modulates net charge of molecules. | [8][10] |
Guide 2: Effective Use of Blocking Agents and Wash Steps
If buffer optimization is insufficient, the next step is to use blocking agents to physically mask non-specific binding sites and improve washing to remove unbound compound.
Q: What is the difference between a detergent and a blocking protein like BSA?
A: While both reduce NSB, they work differently.
-
Detergents (e.g., Tween-20): These are small amphipathic molecules that primarily disrupt hydrophobic interactions in the solution and at surfaces.[6]
-
Blocking Proteins (e.g., BSA, Casein): These are large, inert proteins that adsorb to unoccupied sites on the plastic surfaces of your assay plate or tubing.[3][12] This physically prevents your compound of interest from binding to these sites. BSA can also act as a "carrier protein" in the solution, reducing NSB by shielding the analyte.[6][10]
Q: My background is still high. Should I add more blocking agent or wash more?
A: Do both, systematically. First, ensure your blocking step is sufficient (e.g., 1-2 hours at room temperature). Then, focus on your wash protocol. Insufficient washing is a very common cause of high background.
Caption: Optimized experimental workflow with highlighted steps for NSB reduction.
Detailed Protocols
Protocol 1: Preparation of Optimized Assay & Wash Buffers
This protocol provides recipes for preparing buffers designed to minimize non-specific binding.
1. Assay Buffer Base (1X PBS, pH 7.4)
-
8 g NaCl
-
0.2 g KCl
-
1.44 g Na₂HPO₄
-
0.24 g KH₂PO₄
-
Dissolve in 800 mL of purified water.
-
Adjust pH to 7.4.
-
Add water to a final volume of 1 L.
2. Optimized Assay Buffer (1X PBST + 0.1% BSA)
-
To 100 mL of Assay Buffer Base, add:
-
Mix gently to avoid frothing and sterile filter. This buffer should be used for diluting your compound and target protein.
3. High-Stringency Wash Buffer (1X PBST)
-
To 1 L of Assay Buffer Base, add:
-
500 µL of Tween-20 (for a final concentration of 0.05%).
-
-
Mix well. This buffer is used for all wash steps to effectively remove unbound reagents.[3]
References
-
Patsnap Synapse. (2025-05-09). How to Block a Membrane to Reduce Non-Specific Binding. [Link]
-
McIntyre, J. A., & Sell, S. (1982). Methods for Reducing Non-Specific Antibody Binding in Enzyme-Linked Immunosorbent Assays. PubMed. [Link]
-
National Center for Biotechnology Information. (2012-03-18). Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats. [Link]
-
Nicoya Lifesciences. 4 Ways to Reduce Non-Specific Binding in SPR Experiments. [Link]
-
MDPI. (2022-09-29). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. [Link]
-
SeraCare. Critical Factors in Immunoassay Optimization. [Link]
-
Nicoya Lifesciences. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. [Link]
-
ResearchGate. (2014-07-29). How can we decrease nonspecific protein adsorption?[Link]
-
ResearchGate. (2009-08-06). Reduction of non-specific binding in immunoassays requiring long incubations. [Link]
-
Kenny, G. E., & Dunsmoor, C. L. (1987). Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used. PubMed. [Link]
-
Surmodics. What Causes High Background in ELISA Tests?[Link]
-
Sino Biological. How to solve the high background staining?[Link]
-
ResearchGate. (2021-08-06). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. [Link]
-
National Center for Biotechnology Information. (2010-02-12). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. [Link]
-
National Center for Biotechnology Information. (2019-07-25). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. [Link]
-
National Center for Biotechnology Information. (2016-11-21). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. [Link]
-
bioRxiv. (2022-03-21). Surface interaction patches link non-specific binding and phase separation of antibodies. [Link]
-
ResearchGate. (2018-10-21). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. [Link]
-
European Journal of Medicinal Chemistry. (2021-12-15). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. [Link]
-
Nicoya Lifesciences. Reducing Non-Specific Binding in Surface Plasmon Resonance Experiments. [Link]
-
PubMed. (2012-08-15). Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity. [Link]
Sources
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 4. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 5. general-lab-solutions.dksh.com.sg [general-lab-solutions.dksh.com.sg]
- 6. nicoyalife.com [nicoyalife.com]
- 7. Surface interaction patches link non-specific binding and phase separation of antibodies | bioRxiv [biorxiv.org]
- 8. nicoyalife.com [nicoyalife.com]
- 9. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Signal in PET Imaging with Radioiodinated Tracers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common and frustrating issue in Positron Emission Tomography (PET) imaging: low signal intensity when using radioiodinated tracers, particularly those labeled with Iodine-124 (¹²⁴I). This resource is structured in a question-and-answer format to directly address specific problems you may encounter.
Section 1: Radiochemistry & Tracer Quality Control
Low signal often originates from the initial steps of tracer production. Ensuring high radiochemical yield and purity is paramount before proceeding to in-vivo experiments.
Q1: My radiochemical yield (RCY) is consistently low. What are the likely causes and how can I fix it?
Low RCY is a frequent challenge in radioiodination. A systematic approach is needed to diagnose the root cause.
Possible Causes & Solutions:
-
Suboptimal Reagent Concentrations: The stoichiometry of your precursor, oxidizing agent, and radioactive iodide is critical.[1]
-
Precursor: Insufficient precursor directly limits the potential yield. Conversely, an excess can complicate the final purification step.
-
Oxidizing Agent: The choice and concentration of the oxidizing agent (e.g., Chloramine-T, Iodogen) are crucial. Too little will result in incomplete oxidation of iodide to the reactive electrophilic species (I+), while too much can damage the precursor molecule, especially sensitive proteins or peptides.
-
Radioiodide: Ensure the activity of your starting [¹²⁴I]NaI solution is accurately measured and that the volume used is correct.
-
-
Reaction Conditions:
-
pH: The optimal pH for most electrophilic radioiodinations is mildly acidic to neutral (pH 6.5-7.5). Significant deviations can inhibit the reaction.
-
Temperature: While some radioiodination methods proceed at room temperature, others may require gentle heating. High temperatures, however, can degrade sensitive molecules.[2]
-
Incubation Time: Ensure sufficient time for the reaction to proceed to completion. Monitor the reaction progress using radio-TLC if possible.
-
-
Reagent Quality:
-
Precursor Integrity: Verify the purity and integrity of your precursor molecule. Degradation during storage can significantly impact labeling efficiency.
-
Oxidizing Agent Activity: Prepare fresh solutions of oxidizing agents like Chloramine-T. Their activity can diminish over time.
-
Radioiodide Quality: Ensure the [¹²⁴I]NaI is of high radiochemical purity and free from metallic contaminants that can interfere with the reaction.
-
Troubleshooting Workflow: Low Radiochemical Yield
This diagram outlines a systematic approach to diagnosing and resolving low RCY.
Caption: A step-by-step decision tree for troubleshooting low radiochemical yield.
Q2: My radiochemical purity (RCP) is below the acceptable limit (>95%). How do I identify and remove impurities?
Low RCP means that a significant portion of the radioactivity is not attached to your target molecule. This can lead to high background signal and poor image quality.
Common Impurities and Their Identification:
-
Free Radioiodide ([¹²⁴I]I⁻): The most common impurity. It results from an incomplete reaction or subsequent degradation of the tracer.
-
Radiolabeled Byproducts: Formed by side reactions during the labeling process.
-
Degradation Products: The labeled tracer may degrade over time due to radiolysis.[3]
Analytical Techniques for Quality Control:
Chromatographic methods are essential for determining the radiochemical purity of your tracer.[4]
| Technique | Principle | Application in Radioiodination QC |
| Radio-TLC | Separation based on polarity on a stationary phase (e.g., silica plate). | Quick and easy method to separate the labeled product from free radioiodide. The Rf values will differ significantly. |
| Radio-HPLC | High-resolution separation based on interactions with a stationary phase in a column. | The gold standard for purity analysis. It can separate the desired product from free iodide, precursors, and other radiolabeled and non-radiolabeled impurities. Provides quantitative results for RCP.[3] |
Purification Strategies:
If your RCP is low, purification is necessary. The choice of method depends on the nature of the impurities and the scale of the production.
-
Solid-Phase Extraction (SPE): Cartridges can be used to trap the desired product while allowing impurities like free iodide to pass through (or vice versa).
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be used to isolate the pure radiolabeled compound from a complex reaction mixture.
Section 2: In-Vivo Tracer Stability
Even a high-purity tracer can yield a low signal if it is not stable in a biological environment. In vivo deiodination is a major concern for radioiodinated compounds.
Q3: I see high uptake in the thyroid, stomach, and salivary glands. Is this due to tracer instability?
Yes, this pattern of biodistribution is a classic sign of in vivo deiodination.[5] When the carbon-iodine (C-I) bond is cleaved, the released free radioiodide is taken up by tissues that express the sodium-iodide symporter (NIS), primarily the thyroid, salivary glands, and stomach.[6] This leads to a reduced signal at your target site and a high background signal in these non-target organs.[5]
Factors Influencing In-Vivo Deiodination:
-
Chemical Structure: The stability of the C-I bond is highly dependent on the molecular structure of the tracer.[7][8]
-
Metabolic Pathways: The tracer may be metabolized by enzymes like cytochrome P450s, which can lead to deiodination.[6]
Strategies to Improve In-Vivo Stability:
-
Rational Tracer Design:
-
Use of Prosthetic Groups: Indirect radioiodination using a prosthetic group can create a more stable linkage for the radioiodine.[8]
-
Blocking the Thyroid: In preclinical and clinical studies, pre-treatment with a stable iodine solution (e.g., potassium iodide) is often recommended to block the uptake of free radioiodide by the thyroid.[9][10] This can help to reduce the background signal from this organ.
Workflow for Investigating In-Vivo Instability
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quality Control of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]
- 5. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Future Prospective of Radiopharmaceuticals from Natural Compounds Using Iodine Radioisotopes as Theranostic Agents [mdpi.com]
- 7. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Patient handling when using I-124: A technologist's perspective | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 10. researchgate.net [researchgate.net]
Stability issues of 6-Iodoimidazo[1,2-b]pyridazin-2-amine in solution
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals working with 6-Iodoimidazo[1,2-b]pyridazin-2-amine. The imidazo[1,2-b]pyridazine scaffold is a critical pharmacophore in modern medicinal chemistry, recognized for its role in various biologically active molecules.[1] However, the introduction of an iodo-substituent and an amino group can present unique stability challenges in solution-based experiments. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these potential issues, ensuring the integrity and reproducibility of your experimental results. Unstable compounds can lead to a host of problems, including erroneous biological data and incorrect structure-activity relationships (SAR).[2]
Troubleshooting Guide: Addressing Common Experimental Issues
This section is structured to help you diagnose and resolve specific problems you may encounter when working with solutions of this compound.
Issue 1: I observe a gradual color change (e.g., yellowing or browning) in my stock solution over time.
Question: My stock solution of this compound in DMSO, which was initially colorless, has turned yellow after a week of storage at 4°C. What is causing this, and how can I prevent it?
Answer:
The observed color change is a common indicator of chemical degradation. For a molecule like this compound, this is likely due to a combination of oxidation and/or photo-degradation.
-
Causality - The "Why":
-
Oxidation: The primary amino group and the electron-rich imidazopyridazine ring system are susceptible to oxidation.[3] This process can be accelerated by exposure to atmospheric oxygen, trace metal impurities in the solvent, or light.[3] Oxidized byproducts are often colored.
-
Photo-degradation: Aromatic and heteroaromatic iodo-compounds can be light-sensitive.[4] The energy from light, particularly UV light, can be sufficient to cause the cleavage of the carbon-iodine bond, leading to the formation of radical species. These radicals can then initiate a cascade of further reactions, resulting in colored degradation products. The imidazopyridazine ring itself may also be susceptible to photodegradation.[5]
-
-
Troubleshooting & Resolution Protocol:
-
Protect from Light: Immediately wrap your solution vial in aluminum foil or use an amber vial to prevent further photo-degradation. It is a best practice to always store solutions of this compound in light-resistant containers.[3]
-
Solvent Purity: Use high-purity, anhydrous DMSO. Lower-grade solvents can contain water and metal impurities that catalyze oxidation. Ensure solvents are properly filtered and free from particulates.[6]
-
Inert Atmosphere: When preparing stock solutions for long-term storage, consider degassing the solvent with an inert gas (e.g., argon or nitrogen) before dissolving the compound. After dissolution, flush the headspace of the vial with the inert gas before sealing. This minimizes the presence of oxygen.[3]
-
Storage Temperature: While 4°C is generally acceptable for short-term storage, for longer periods (weeks to months), storing the solution at -20°C or -80°C will significantly slow down the rate of degradation.
-
Confirm Integrity: Before using a discolored solution, it is crucial to re-analyze its purity, for example, by HPLC, to determine the extent of degradation.[7]
-
Issue 2: I'm seeing unexpected precipitation or cloudiness in my aqueous experimental buffer.
Question: When I dilute my DMSO stock solution of this compound into my aqueous phosphate-buffered saline (PBS) at pH 7.4, the solution becomes cloudy. What's happening?
Answer:
This issue typically stems from either poor solubility of the compound in the aqueous buffer or a pH-dependent stability issue.
-
Causality - The "Why":
-
Solubility: Many organic molecules, while highly soluble in DMSO, have limited solubility in aqueous solutions. When the DMSO stock is diluted into the buffer, the compound may crash out of solution if its concentration exceeds its aqueous solubility limit.
-
pH-Dependent Effects: The amino group on the molecule is basic and will be protonated to varying degrees depending on the pH of the solution.[8][9] The protonated (salt) form of the amine may have different solubility characteristics than the free base form. It's also possible that the compound is less stable at certain pH values, leading to the formation of insoluble degradation products. Extreme pH conditions can accelerate degradation processes.[10]
-
-
Troubleshooting & Resolution Protocol:
-
Lower the Final Concentration: The simplest first step is to try diluting your stock solution to a lower final concentration in the aqueous buffer.
-
Adjust Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility, typically between 0.1% and 1%. However, be mindful that high concentrations of DMSO can affect biological assays.
-
Investigate pH Effects:
-
Prepare your aqueous buffer at a slightly more acidic pH (e.g., pH 6.0-6.5) and see if the precipitation still occurs. The protonated form of the amine might be more soluble.
-
Conversely, test a slightly more basic pH if acidic conditions do not help.
-
-
Use of Co-solvents: If permissible in your experimental setup, consider the use of other co-solvents like ethanol or PEG-400 in your final aqueous solution to improve solubility.
-
Sonication: Briefly sonicating the solution after dilution can sometimes help to dissolve small amounts of precipitate.
-
Issue 3: My compound shows inconsistent or diminishing activity in my biological assay.
Question: I'm getting variable results in my cell-based assay. The compound seems less potent than expected, and the effect diminishes with pre-incubation time. Could this be a stability issue?
Answer:
Yes, inconsistent biological activity is a classic sign of compound instability in the assay medium.[2] The compound is likely degrading under the experimental conditions.
-
Causality - The "Why":
-
Hydrolysis: While the imidazopyridazine core is generally stable against hydrolysis, interactions with components in the cell culture medium or enzymatic activity could lead to degradation over time.
-
Oxidative Degradation: As mentioned previously, the amino group is susceptible to oxidation. The conditions in a cell culture incubator (37°C, presence of oxygen and various media components) can accelerate this process.
-
Dehalogenation: The carbon-iodine bond can be labile. It's possible that components in the media or cellular enzymes are causing the reductive or nucleophilic displacement of the iodine atom, leading to an inactive analogue.
-
-
Troubleshooting & Resolution Protocol:
-
Perform a Stability Study in Assay Medium: This is a critical step for validation.
-
Incubate this compound in your complete cell culture medium at 37°C.
-
Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze these samples by HPLC or LC-MS to quantify the amount of remaining parent compound.[7] This will give you a clear picture of its half-life under your specific assay conditions.
-
-
Minimize Pre-incubation Time: Based on the stability data, adjust your experimental protocol to minimize the time the compound spends in the assay medium before the measurement is taken.
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of the compound from your DMSO stock immediately before each experiment. Do not use aqueous dilutions that have been stored.
-
Control for Adsorption: Consider the possibility that your compound is adsorbing to the plasticware. Using low-adhesion microplates or adding a small amount of bovine serum albumin (BSA) to the buffer (if compatible with your assay) can mitigate this.
-
Workflow for Investigating Compound Instability in an Assay
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stability challenges in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! | PharmaCores [pharmacores.com]
- 7. usp.org [usp.org]
- 8. ibisscientific.com [ibisscientific.com]
- 9. youtube.com [youtube.com]
- 10. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
Technical Support Center: Purification of Halogenated Imidazo[1,2-b]pyridazines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of halogenated imidazo[1,2-b]pyridazine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable heterocyclic compounds. The unique physicochemical properties of this scaffold, driven by the presence of multiple nitrogen atoms and halogen substituents, often lead to complex purification hurdles.
This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to help you navigate these challenges effectively.
Core Purification Challenges: An Overview
Halogenated imidazo[1,2-b]pyridazines are a cornerstone in medicinal chemistry, forming the core of drugs like Ponatinib.[1][2] However, their purification is often non-trivial. The primary difficulties stem from:
-
Basic Nature: The nitrogen atoms in the fused ring system impart basicity, leading to strong interactions with acidic silica gel, which can cause peak tailing, streaking, and even sample degradation.[3]
-
Polarity: The scaffold is inherently polar, complicating the selection of appropriate chromatography and crystallization solvents.
-
Formation of Isomeric Impurities: The synthesis, typically a condensation reaction between a 3-amino-6-halopyridazine and an α-bromoketone, can sometimes lead to side products or regioisomers that have very similar polarities to the desired product.[4]
-
Halogen Bonding: The presence of halogens (Cl, Br, I) can introduce secondary interactions, such as halogen bonding, which may affect chromatographic behavior in unpredictable ways.[5][6][7]
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the purification of these compounds.
Q1: My compound is streaking severely on my silica gel TLC plate. What is the cause and how can I fix it?
A1: This is the most frequently reported issue.
-
Causality: Streaking is a direct result of the basic nitrogen atoms in your imidazo[1,2-b]pyridazine interacting strongly and irreversibly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This creates a non-uniform migration front up the TLC plate.[3]
-
Immediate Solution: To obtain a clean TLC spot, you must neutralize these acidic sites. Add a small amount of a basic modifier to your eluent.
-
Triethylamine (Et₃N): Add 0.5-2% (v/v) to your mobile phase.
-
Ammonia: Use a saturated solution of ammonia in methanol (e.g., 7N NH₃ in MeOH) as a component of your polar solvent, typically making up 5-10% of the polar phase.
-
-
Alternative Stationary Phase: If streaking persists or if your compound is sensitive to bases, consider switching to a different stationary phase. Basic or neutral alumina can be excellent alternatives for purifying basic compounds.[3]
Q2: I am struggling to separate my desired product from the unreacted 3-amino-6-chloropyridazine starting material. They have very similar Rf values.
A2: This is a common problem, especially if the reaction has not gone to completion.
-
Causality: Both the starting material and the product are polar, nitrogen-containing heterocycles, giving them similar affinities for the stationary phase.
-
Strategy 1: Liquid-Liquid Extraction (Acid Wash): Before chromatography, perform an acid-base extraction.
-
Dissolve your crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or 5% citric acid).
-
The more basic 3-aminopyridazine starting material will be protonated and move into the aqueous layer. Your imidazo[1,2-b]pyridazine product, being less basic, should largely remain in the organic layer.
-
Neutralize the aqueous layer and extract back into an organic solvent to confirm you have removed the starting material. Self-Validation: Check both organic layers by TLC to confirm the separation was successful before proceeding.
-
-
Strategy 2: Chromatography Optimization: If extraction is not effective, fine-tune your chromatography.
-
Switch Solvent Selectivity: If you are using a standard hexane/ethyl acetate system, change to a system with different solvent properties, such as dichloromethane/methanol.[3] This alters the specific interactions between your compounds and the stationary phase, which can often resolve closely running spots.
-
Isocratic vs. Gradient Elution: Use a shallow gradient elution. Start with a low polarity to wash off non-polar impurities, then slowly and steadily increase the polarity to carefully elute your product away from the starting material.
-
Q3: My product appears pure by ¹H NMR, but I see a persistent, inseparable impurity by LC-MS. Could it be an isomer?
A3: Yes, this is a distinct possibility.
-
Causality: While the condensation reaction to form the imidazo[1,2-b]pyridazine ring is generally regioselective, trace amounts of the isomeric imidazo[1,5-a]pyridazine can sometimes form.[4] These isomers often have nearly identical polarities and NMR spectra, making them exceptionally difficult to separate.
-
Solution: High-Performance Chromatography: Standard flash chromatography may not be sufficient.
-
Reverse-Phase HPLC: This technique separates compounds based on hydrophobicity rather than polarity. The subtle structural difference of an isomer is often enough to achieve separation. A typical method would use a C18 column with a water/acetonitrile or water/methanol gradient, often with a formic acid or TFA modifier.
-
Supercritical Fluid Chromatography (SFC): SFC provides different selectivity compared to liquid chromatography and is an excellent tool for separating closely related isomers.
-
Q4: I am trying to recrystallize my final product, but it keeps "oiling out" instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystal lattice, usually due to high impurity levels or improper cooling.
-
Causality: The presence of impurities disrupts the formation of a uniform crystal lattice. Alternatively, if the solution is supersaturated or cooled too quickly, the molecules don't have time to align properly.[3]
-
Troubleshooting Protocol:
-
Re-dissolve: Add a small amount of hot solvent to fully re-dissolve the oil.[3]
-
Slow Cooling: Allow the solution to cool to room temperature very slowly, then transfer it to a refrigerator, and finally to a freezer. Avoid placing a hot solution directly into an ice bath.
-
Induce Crystallization: If crystals still don't form, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[3]
-
Seed Crystals: If you have a tiny amount of pure solid, add a single seed crystal to the cooled, saturated solution to initiate crystallization.[3]
-
Pre-Purification: If all else fails, the impurity load is likely too high. Purify the oil by column chromatography first, and then attempt the recrystallization with the cleaner material.
-
Troubleshooting Guides
This section provides structured workflows for resolving common purification failures.
Guide 1: Optimizing Column Chromatography
This guide helps you systematically develop a robust column chromatography method.
| Problem | Potential Cause | Recommended Solution & Rationale |
| Poor Separation (Overlapping Spots) | Incorrect Solvent System | Change Solvent Selectivity: Don't just change the ratio; change the solvents. Switch from ethyl acetate/hexanes (H-bond acceptor/non-polar) to dichloromethane/methanol (dipolar/H-bond donor). This alters the fundamental interactions and can resolve overlapping compounds.[3] |
| Column Overloading | Reduce Sample Load: The crude material should be 1-5% of the silica gel mass.[3] Overloading leads to broad bands that cannot be resolved. | |
| Compound Stuck on Column (No Elution) | Compound is Too Polar | Increase Eluent Polarity Drastically: Switch to a mobile phase with 5-20% methanol in dichloromethane, potentially with 1-2% triethylamine or ammonia to increase elution power and prevent streaking.[3] |
| Irreversible Adsorption/Decomposition | Deactivate Silica/Switch Phase: The compound may be reacting with the acidic silica. Try deactivating the silica by pre-eluting the column with your mobile phase containing a basic modifier. Alternatively, switch to a more inert stationary phase like neutral alumina. | |
| Low Mass Recovery | Compound Dissolved in Stripped Solvents | Check Your Workup: Ensure you are not losing product during the pre-chromatography workup (e.g., in aqueous washes). |
| Using Too Much Solvent for Crystallization | Minimize Hot Solvent: Use the absolute minimum amount of hot solvent needed to dissolve your compound. Excess solvent will keep a significant portion of your product in the mother liquor.[3] |
Guide 2: Purification Method Selection
The following decision tree can help guide your choice of the primary purification technique.
Caption: A decision tree for selecting a purification method.
Detailed Experimental Protocols
Protocol 1: Standard Column Chromatography with Basic Modifier
This protocol is a robust starting point for purifying halogenated imidazo[1,2-b]pyridazines.
-
TLC Analysis:
-
Prepare an eluent (e.g., 70:30 ethyl acetate/hexanes).
-
In a separate vial, prepare the same eluent containing 1% triethylamine (Et₃N).
-
Spot your crude material on two separate TLC plates and run them in the respective eluents.
-
Observe the difference. The plate with Et₃N should show rounder, more well-defined spots. Use this modified eluent system as your starting point. Aim for an Rf of ~0.25-0.35 for your product.
-
-
Column Packing:
-
Select an appropriate size column.
-
Prepare a slurry of silica gel in the low-polarity starting eluent (e.g., 90:10 hexanes/ethyl acetate + 1% Et₃N).
-
Pack the column, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane or your eluent.
-
Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed. This often results in better separation.
-
-
Elution:
-
Begin eluting with the low-polarity mobile phase.
-
Gradually increase the polarity according to your TLC analysis.
-
Collect fractions and monitor them by TLC.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure. The triethylamine is volatile and will be removed as well.
-
Place the final product under high vacuum to remove any residual solvents.
-
Workflow for Chromatography Optimization
Caption: A workflow for optimizing column chromatography.
References
-
Cai, L., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Chaudhary, P., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Scientific Reports. Available at: [Link]
-
Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. Available at: [Link]
-
Liu, X., et al. (2026). Synthesis, single-crystal X-ray analysis, spectroscopic, and anti-proliferative evaluation of imidazo[1,2-b]pyridazine. ResearchGate. Available at: [Link]
-
Shree, B., et al. (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. ResearchGate. Available at: [Link]
-
El Akkaoui, A., et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect. Available at: [Link]
-
Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]
-
Wang, J., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules. Available at: [Link]
-
Moslin, R., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Knize, M. G., et al. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography A. Available at: [Link]
- CN109592238A - Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile. Google Patents.
-
Jiang, Z., et al. (2005). Gas-chromatographic separation of tri(hetero)halogenomethane enantiomers. Chirality. Available at: [Link]
-
Iorkula, T. H., et al. (2024). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications. Available at: [Link]
-
Wang, C., et al. (2020). Study on the halogen bond and π-π stacking interaction between fluoro substituted iodobenzene and pyrazine. Structural Chemistry. Available at: [Link]
-
Simov, V., et al. (2016). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm. Available at: [Link]
-
Chambers, R. D., et al. (1976). Photochemistry of halogenocarbon compounds. Part I. Rearrangement of pyridazines to pyrazines. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
PubChem. 3-Bromo-6-chloroimidazo(1,2-b)pyridazine. PubChem. Available at: [Link]
-
Zhao, G., et al. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Molecules. Available at: [Link]
-
University College London. (n.d.). NITROGEN CONTAINING HETEROCYCLES AS POTENTIAL INHIBITORS OF SERINE PROTEINASE. UCL Discovery. Available at: [Link]
-
da Silva, G. G., et al. (2021). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules. Available at: [Link]
-
Anonymous. (n.d.). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. MDPI. Available at: [Link]
-
Mohajeri, A., et al. (2018). Halogen Bonding: A Halogen-Centered Noncovalent Interaction Yet to Be Understood. Inorganics. Available at: [Link]
-
Ong, J. W. (2016). Separation techniques: Chromatography. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]
-
University of the Republic, Uruguay. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Available at: [Link]
-
PubChem. Imidazo(1,2-b)pyridazine. PubChem. Available at: [Link]
-
Wang, C., et al. (2020). Study on the halogen bond and π-π stacking interaction between fluoro substituted iodobenzene and pyrazine. ResearchGate. Available at: [Link]
-
Chen, F., et al. (2017). Transition-metal-free regioselective C-H halogenation of imidazo[1,2-a]pyridines: Sodium chlorite/bromite as the halogen source. ResearchGate. Available at: [Link]
Sources
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study on the halogen bond and π-π stacking interaction between fluoro substituted iodobenzene and pyrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the C-6 Amination of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis and optimization of C-6 aminated 3-bromoimidazo[1,2-b]pyridazine derivatives. This scaffold is a cornerstone in the development of kinase inhibitors and other vital therapeutic agents, making the efficient and selective formation of the C-N bond at the 6-position a critical step for drug discovery professionals.[1][2]
This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently encountered challenges during your experimental work. We will explore the nuances of the two primary synthetic routes—Palladium-Catalyzed Buchwald-Hartwig Amination and Nucleophilic Aromatic Substitution (SNAr)—to empower you with the knowledge to optimize your reaction outcomes.
Mechanistic Overview: Key Strategies for C-6 Amination
The selective amination at the C-6 position of 3-bromo-6-chloroimidazo[1,2-b]pyridazine hinges on the higher electrophilicity of the C-6 carbon compared to the C-3 carbon, primarily due to the electronic influence of the pyridazine ring nitrogens. Two robust methodologies are commonly employed to achieve this transformation.
-
Palladium-Catalyzed Buchwald-Hartwig Amination : This powerful cross-coupling reaction utilizes a palladium catalyst with a phosphine ligand to couple an amine with the aryl chloride.[3][4] It is exceptionally versatile, accommodating a wide range of amines, but requires careful optimization of the catalyst system and reaction conditions to avoid side reactions.[5] The general catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the desired product and regenerate the catalyst.[3][5]
-
Nucleophilic Aromatic Substitution (SNAr) : This metal-free alternative involves the direct displacement of the C-6 chloride by an amine.[1] For this reaction to be efficient, the aromatic ring must be sufficiently electron-deficient, a condition met by the imidazo[1,2-b]pyridazine core. While often requiring higher temperatures or more nucleophilic amines, recent methodologies have demonstrated that this can be a highly effective, cost-efficient, and "greener" alternative to palladium-catalyzed methods.[1][6]
Troubleshooting Guide: A-Q&A Approach
This section addresses common problems encountered during the C-6 amination, providing causal explanations and actionable solutions.
Issue 1: Low to No Product Conversion
Question: My Buchwald-Hartwig reaction has stalled, showing minimal conversion of the 3-bromo-6-chloroimidazo[1,2-b]pyridazine starting material. What are the most probable causes and how can I fix it?
Answer: Stalled Buchwald-Hartwig reactions are a frequent issue, often traceable to one of several key components:
-
Catalyst Inactivity: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ.[5] This reduction can be inefficient.
-
Solution: Consider using a pre-formed Pd(0) catalyst or a modern palladacycle precatalyst (e.g., G3 or G4 precatalysts) which rapidly forms the active catalytic species upon exposure to a base.[5] Also, ensure your catalyst has not degraded through improper storage.
-
-
Improper Ligand Choice: The ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle. Heterocyclic substrates can be particularly challenging.[5]
-
Inappropriate Base: The base's role is to deprotonate the amine, but its strength and solubility are crucial.
-
Solution: Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are standard.[3] However, for substrates with base-sensitive functional groups, a weaker base like Cs₂CO₃ or K₃PO₄ may be necessary, though this might require higher temperatures.[5] Ensure the base is freshly opened and anhydrous, as absorbed water can hinder the reaction.
-
-
Solvent and Atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst. Water can interfere with the base and promote side reactions.
-
Solution: Use anhydrous, deoxygenated solvents. Ethereal solvents like dioxane and THF, or aromatic solvents like toluene, are commonly used.[5] Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen).
-
Question: I am attempting a metal-free SNAr amination, but the reaction is not proceeding, even at elevated temperatures. What should I investigate?
Answer: While the imidazo[1,2-b]pyridazine ring is activated towards SNAr, the reaction's success is highly dependent on the nucleophile and conditions.
-
Low Nucleophilicity of the Amine: The SNAr reaction rate is directly proportional to the nucleophilicity of the amine.
-
Solution: This method works best with primary and secondary alkylamines.[1] Aryl amines or highly hindered amines may be too weakly nucleophilic to react under these conditions and would be better candidates for a Buchwald-Hartwig coupling.
-
-
Suboptimal Solvent: The solvent must be able to dissolve the reagents and stabilize the charged intermediate (Meisenheimer complex).
-
Fluoride-Promoted SNAr: A highly effective published method for this specific substrate utilizes a fluoride source as a promoter.
-
Solution: A recently developed protocol shows excellent yields by using CsF (1.0 equiv.) with a phase-transfer catalyst (BnNEt₃Cl, 10 mol%) in DMSO at 100 °C.[1] This method has proven effective for a wide range of primary and secondary alkylamines and is a highly recommended starting point.
-
Issue 2: Formation of Significant Side Products
Question: My main side product appears to be the hydrodehalogenated starting material (3-bromo-imidazo[1,2-b]pyridazine). How do I suppress this pathway?
Answer: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings, arising from β-hydride elimination from the palladium-amido complex or from reaction with trace water.
-
Solution:
-
Ligand Choice: Use ligands that favor reductive elimination over β-hydride elimination. Chelating phosphine ligands can sometimes suppress this side reaction.[4]
-
Base Selection: Using a weaker base or ensuring strictly anhydrous conditions can minimize this pathway.
-
Temperature Control: Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation pathway relative to the desired amination.
-
Question: I am observing amination at the C-3 position or di-amination. How can I improve the C-6 selectivity?
Answer: The C-6 chloro position is generally more reactive to both palladium-catalyzed coupling and SNAr than the C-3 bromo position. However, under forcing conditions, selectivity can be lost.
-
Solution:
-
Milder Conditions: Reduce the reaction temperature and time.
-
Stoichiometry: Use a controlled amount of the amine (e.g., 1.1-1.5 equivalents) to disfavor double substitution.
-
Method Choice: The fluoride-promoted SNAr has shown excellent selectivity for the C-6 position.[1] For the Buchwald-Hartwig reaction, careful screening of the ligand and base combination is key to achieving high regioselectivity.
-
Frequently Asked Questions (FAQs)
Q1: Which amination method should I choose for my specific amine?
A1: The choice depends heavily on the amine's properties. The following table provides general guidance:
| Amine Type | Recommended Primary Method | Secondary Method / Considerations |
| Primary Alkylamines | Fluoride-Promoted SNAr | Buchwald-Hartwig (usually straightforward) |
| Secondary Alkylamines | Fluoride-Promoted SNAr | Buchwald-Hartwig (can be slower, may require specific ligands) |
| Aryl Amines | Buchwald-Hartwig | SNAr is generally not effective. |
| Bulky/Hindered Amines | Buchwald-Hartwig | SNAr will likely fail due to steric hindrance. |
| Weakly Nucleophilic Amines | Buchwald-Hartwig | SNAr is not suitable. |
Q2: What is a good general starting point for a Buchwald-Hartwig optimization screen?
A2: A robust starting point for screening conditions is crucial. We recommend the following:
| Parameter | Recommended Starting Condition | Alternatives for Screening |
| Substrate | 3-bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 eq) | - |
| Amine | Your amine of interest (1.2 eq) | 1.5 - 2.0 eq |
| Pd Precatalyst | XPhos Pd G3 (2 mol%) | Pd₂(dba)₃ (1-2 mol%), Pd(OAc)₂ (2-5 mol%) |
| Ligand | XPhos (4 mol%) | SPhos, RuPhos, Xantphos (match Pd:Ligand ratio) |
| Base | NaOt-Bu (1.5 eq) | Cs₂CO₃ (2.0 eq), K₃PO₄ (2.0 eq) |
| Solvent | Dioxane or Toluene (0.1 M) | THF, CPME[5] |
| Temperature | 100 °C | 80 °C - 120 °C |
| Atmosphere | Argon or Nitrogen | - |
Q3: How can I effectively monitor the reaction's progress?
A3: Real-time monitoring is key to optimization. We recommend using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[9][10] This allows you to track the consumption of the starting material and the appearance of the desired product, as well as identify potential side products by their mass. Thin-Layer Chromatography (TLC) can also be used for a quicker, qualitative assessment.
Q4: What are the common challenges when purifying the 6-amino-3-bromoimidazo[1,2-b]pyridazine product?
A4: The resulting aminated products are often basic, which can lead to challenges during purification by silica gel chromatography.
-
Problem: Tailing or streaking of the product spot on TLC and poor separation during column chromatography.
-
Solution:
-
Basic Eluent Modifier: Add a small amount (0.1-1%) of a basic modifier like triethylamine (Et₃N) or ammonium hydroxide to your mobile phase. This will neutralize the acidic silanol groups on the silica surface and improve peak shape.
-
Alternative Stationary Phases: Consider using neutral or basic alumina, or a C18 reversed-phase column if the compound is sufficiently nonpolar.
-
Visualized Workflows and Mechanisms
Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. Step-by-step real time monitoring of a catalytic amination reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Imidazo[1,2-a]pyridine Synthesis: A Technical Support Center for Researchers
Welcome to the Technical Support Center for the Synthesis of Imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Imidazo[1,2-a]pyridines are a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates due to their diverse biological activities.[1][2] However, their synthesis can present a unique set of challenges.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of imidazo[1,2-a]pyridine synthesis, optimize your reaction conditions, and achieve your desired outcomes.
Troubleshooting Guide: Common Challenges and Solutions
This section addresses specific issues that you may encounter during the synthesis of imidazo[1,2-a]pyridines in a question-and-answer format.
Issue 1: Low or No Yield in Tschitschibabin-type Reactions
Question: I am attempting a classical Tschitschibabin reaction by condensing a 2-aminopyridine with an α-haloketone, but I am observing very low to no product formation. What are the potential causes and how can I improve the yield?
Answer: The Tschitschibabin reaction, while a foundational method, can be sensitive to several factors that may lead to poor yields.
Potential Causes and Solutions:
-
Insufficiently Reactive α-Haloketone: The reactivity of the α-haloketone is crucial. α-Bromoketones are generally more reactive than α-chloroketones. If you are using an α-chloroketone and observing low reactivity, consider switching to the corresponding α-bromoketone. The nature of the leaving group is a key factor in the initial alkylation of the pyridine nitrogen.
-
Harsh Reaction Conditions Leading to Decomposition: The original Tschitschibabin conditions often involved high temperatures, which can lead to the decomposition of starting materials or the desired product.[3] Modern modifications often allow for milder reaction conditions.
-
Protocol Optimization: Instead of high-temperature reflux in solvents like ethanol or DMF, consider performing the reaction at room temperature or with gentle heating (e.g., 60-80 °C) in the presence of a base like sodium bicarbonate or potassium carbonate.[4] These bases neutralize the hydrohalic acid formed during the reaction, preventing potential side reactions and decomposition. Microwave-assisted synthesis can also be an effective strategy to reduce reaction times and improve yields under controlled temperature conditions.
-
-
Unfavorable Electronic Effects of Substituents: The electronic properties of both the 2-aminopyridine and the α-haloketone can significantly influence the reaction outcome.
-
Electron-Withdrawing Groups (EWGs) on the 2-Aminopyridine: EWGs on the pyridine ring decrease the nucleophilicity of the ring nitrogen, slowing down the initial SN2 reaction with the α-haloketone. If your 2-aminopyridine bears strong EWGs, you may need to employ more forcing conditions (higher temperature, longer reaction time) or consider alternative synthetic routes.
-
Steric Hindrance: Bulky substituents on either the 2-aminopyridine or the α-haloketone can sterically hinder the reaction. In such cases, longer reaction times and higher temperatures might be necessary.
-
Troubleshooting Workflow for Low Yield in Tschitschibabin Reactions:
Caption: Decision-making workflow for troubleshooting low yields in Tschitschibabin reactions.
Issue 2: Poor Regioselectivity in Multicomponent Reactions
Question: I am using a multicomponent reaction, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, to synthesize a 3-aminoimidazo[1,2-a]pyridine, but I am obtaining a mixture of regioisomers or unexpected byproducts. How can I improve the regioselectivity?
Answer: Multicomponent reactions (MCRs) are powerful tools for the rapid assembly of complex molecules like imidazo[1,2-a]pyridines.[1][2] However, controlling regioselectivity can sometimes be a challenge.
Potential Causes and Solutions:
-
Ambident Nucleophilicity of 2-Aminopyridine: 2-Aminopyridine has two nucleophilic nitrogen atoms: the endocyclic pyridine nitrogen and the exocyclic amino group. In the GBB reaction, the initial condensation occurs between the aldehyde and the exocyclic amino group to form a Schiff base. The subsequent intramolecular cyclization involves the nucleophilic attack of the endocyclic pyridine nitrogen. If side reactions occur where the exocyclic nitrogen acts as the nucleophile in the cyclization step, this can lead to isomeric byproducts.
-
Reaction Conditions Favoring Side Reactions: The choice of catalyst and solvent can significantly impact the reaction pathway and the formation of byproducts.
-
Catalyst Choice: While the GBB reaction can be performed under catalyst-free conditions, Lewis or Brønsted acids are often used to activate the Schiff base towards nucleophilic attack by the isocyanide. The nature of the acid catalyst can influence the reaction rate and selectivity. For instance, scandium triflate has been reported to be an effective catalyst. Experimenting with different acid catalysts (e.g., Yb(OTf)3, Sc(OTf)3, or even milder acids like acetic acid) can help optimize the desired reaction pathway.
-
Solvent Effects: The polarity of the solvent can influence the stability of intermediates and transition states. Protic solvents like methanol or ethanol are commonly used and can facilitate proton transfer steps. Aprotic solvents may favor different reaction pathways. A systematic screening of solvents is recommended to find the optimal conditions for your specific substrates.
-
Illustrative Reaction Mechanism of the Groebke-Blackburn-Bienaymé Reaction:
Caption: Simplified mechanism of the Groebbe-Blackburn-Bienaymé reaction.
Issue 3: Difficulty with Product Purification
Question: My reaction to synthesize an imidazo[1,2-a]pyridine appears to be successful by TLC, but I am struggling to isolate a pure product. What are common impurities and effective purification strategies?
Answer: Purification of imidazo[1,2-a]pyridines can be challenging due to the presence of unreacted starting materials, isomeric byproducts, and decomposition products.
Common Impurities and Purification Strategies:
-
Unreacted 2-Aminopyridine: 2-Aminopyridines are basic and can often be removed by an acidic wash during workup. However, if your product is also acid-sensitive, this may not be feasible. In such cases, flash column chromatography is the most effective method. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity can effectively separate the more polar 2-aminopyridine from the desired product.
-
Polymeric Byproducts: Under harsh reaction conditions, especially at high temperatures, polymerization of starting materials or intermediates can occur, leading to a dark, tarry reaction mixture.
-
Prevention: The best strategy is to prevent their formation by using milder reaction conditions.
-
Removal: If polymeric materials are present, it is often beneficial to first pass the crude mixture through a short plug of silica gel to remove the high molecular weight impurities before proceeding with more refined chromatography.
-
-
Isomeric Byproducts: As discussed in the previous section, the formation of regioisomers can be an issue. These isomers often have very similar polarities, making their separation by column chromatography difficult.
-
Optimization of Chromatography: A very shallow solvent gradient and the use of high-performance liquid chromatography (HPLC) may be necessary for the separation of closely related isomers.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique. Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexane, dichloromethane/pentane) to find conditions that selectively crystallize the desired product, leaving the impurities in the mother liquor.
-
General Purification Protocol:
-
Aqueous Workup: After the reaction is complete, perform an appropriate aqueous workup. This may include washing with saturated sodium bicarbonate solution to neutralize any acid and brine to remove water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Flash Column Chromatography: Purify the crude product by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of your product. A good starting point is a mixture of hexane and ethyl acetate.
-
Recrystallization (if applicable): If the product is a solid and still contains impurities after chromatography, attempt recrystallization from a suitable solvent or solvent mixture.
Frequently Asked Questions (FAQs)
Q1: What are the "greenest" methods for synthesizing imidazo[1,2-a]pyridines?
A1: There is a growing emphasis on developing environmentally friendly synthetic methods. For imidazo[1,2-a]pyridines, several "green" approaches have been reported, including:
-
Catalyst-free reactions: Some methods proceed efficiently without the need for a catalyst, reducing waste and cost.[2]
-
Use of green solvents: Reactions performed in water or other environmentally benign solvents are highly desirable.[5]
-
Microwave-assisted synthesis: This technique can significantly reduce reaction times and energy consumption.
-
Multicomponent reactions: MCRs are inherently atom-economical as they combine multiple reactants in a single step, minimizing waste.[1]
Q2: How do I choose the best synthetic route for my target imidazo[1,2-a]pyridine?
A2: The optimal synthetic route will depend on several factors, including:
-
The desired substitution pattern: Different methods provide access to different substitution patterns. For example, the GBB reaction is excellent for installing a 3-amino substituent.
-
The availability of starting materials: Choose a route that utilizes readily available and cost-effective starting materials.
-
The scale of the synthesis: Some methods are more amenable to large-scale synthesis than others.
-
The functional group tolerance: If your starting materials contain sensitive functional groups, you will need to choose a method with mild reaction conditions. A review of recent literature will provide insights into the substrate scope of various methods.[4][6]
Q3: Are there any specific safety precautions I should take when synthesizing imidazo[1,2-a]pyridines?
A3: As with any chemical synthesis, it is essential to follow standard laboratory safety procedures. Specific hazards to be aware of include:
-
α-Haloketones: Many α-haloketones are lachrymatory (tear-inducing) and should be handled in a well-ventilated fume hood.
-
Solvents: Be aware of the flammability and toxicity of the solvents being used.
-
Reagents: Some reagents, such as strong acids or bases, are corrosive and should be handled with appropriate personal protective equipment.
-
High temperatures and pressures: If using high-temperature reactions or sealed tubes, take appropriate precautions to prevent accidents.
Always consult the Safety Data Sheet (SDS) for all chemicals used in your synthesis.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
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Validation & Comparative
The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Platform for Potent and Selective Kinase Inhibitors
Introduction: Beyond the Intermediate - The Power of a Privileged Scaffold
In the landscape of kinase inhibitor discovery, certain core chemical structures consistently emerge as foundations for potent and selective drugs. The imidazo[1,2-b]pyridazine ring system is one such "privileged scaffold," a term bestowed upon molecular frameworks that demonstrate the ability to bind to multiple biological targets with high affinity.[1][2] While a simple derivative like 6-Iodoimidazo[1,2-b]pyridazin-2-amine serves as a versatile synthetic intermediate, its true potential is realized through strategic chemical modifications that transform it into a highly tailored kinase inhibitor. The iodo group at the 6-position, for instance, is an excellent handle for introducing diverse chemical moieties via cross-coupling reactions, enabling the exploration of the chemical space around the core scaffold to achieve desired potency and selectivity.[3][4][5]
This guide provides an in-depth comparison of several potent kinase inhibitors derived from the imidazo[1,2-b]pyridazine scaffold, highlighting their performance against inhibitors with different core structures targeting the same kinases. We will delve into their inhibitory profiles, the signaling pathways they modulate, and the experimental methodologies used to characterize them, offering a comprehensive resource for researchers in kinase drug discovery.
The Imidazo[1,2-b]pyridazine Advantage: A Tale of Three Kinases
To illustrate the versatility and power of the imidazo[1,2-b]pyridazine scaffold, we will examine three distinct kinase inhibitors, each targeting a different kinase with significant therapeutic relevance: a potent DYRK1A inhibitor, a highly selective allosteric TYK2 inhibitor, and a powerful Mps1 inhibitor. We will compare their performance metrics with well-established inhibitors that do not share this scaffold.
Targeting DYRK1A: A Key Regulator of Cellular Processes
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is implicated in a range of diseases, including neurodegenerative disorders and certain cancers.[6] The development of selective DYRK1A inhibitors is therefore of significant interest.
An optimized imidazo[1,2-b]pyridazine derivative, herein referred to as Compound 17 , has emerged as a potent and selective cellular inhibitor of DYRK1A.[6] Its performance is compared with Harmine , a natural product β-carboline alkaloid known for its DYRK1A inhibitory activity.[7][8][9][10][11]
Comparative Performance Data: DYRK1A Inhibitors
| Inhibitor | Scaffold | Target Kinase | Biochemical IC50 | Cellular Activity | Key Selectivity Notes | Reference(s) |
| Compound 17 | Imidazo[1,2-b]pyridazine | DYRK1A | Not explicitly stated, but potent | Potent cellular inhibitor | Selective over much of the kinome, with improved selectivity over related CLK kinases. | [6] |
| Harmine | β-carboline | DYRK1A | ~33-300 nM | Induces β-cell proliferation | Suboptimal kinase selectivity, also inhibits MAO-A. | [7][8][9][10][11] |
DYRK1A Signaling Pathway
DYRK1A is a pleiotropic kinase involved in multiple signaling pathways, including cell proliferation and neurodevelopment. One of its key roles is the phosphorylation of transcription factors, thereby regulating gene expression.
Caption: Simplified DYRK1A signaling pathway and points of inhibition.
Allosteric Inhibition of TYK2: A New Frontier in Autoimmune Disease
Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and a key mediator of cytokine signaling in autoimmune diseases.[12][13] A significant breakthrough in TYK2 inhibition has been the development of allosteric inhibitors that bind to the regulatory pseudokinase (JH2) domain, offering greater selectivity over the highly conserved ATP-binding catalytic (JH1) domain of the JAK family.
A series of imidazo[1,2-b]pyridazine derivatives have been identified as potent and selective TYK2 JH2 inhibitors. We will focus on a representative compound, Compound 6 , and compare it to the FDA-approved TYK2 inhibitor, Deucravacitinib , which itself is a testament to the power of allosteric inhibition but is not based on the imidazo[1,2-b]pyridazine scaffold.[14][15][16]
Comparative Performance Data: TYK2 Inhibitors
| Inhibitor | Scaffold | Target | Biochemical Ki/IC50 | Cellular Activity (IFNα-stimulated STAT3 phosphorylation) | Key Selectivity Notes | Reference(s) |
| Compound 6 | Imidazo[1,2-b]pyridazine | TYK2 JH2 | Ki: 0.015 - 0.035 nM | IC50: 12 - 41 nM | Highly selective for TYK2 over JAK1/2/3. | [14][16] |
| Deucravacitinib | N/A (deuterated pyridazine carboxamide) | TYK2 JH2 | IC50: 0.2 nM | IC50: 2 - 19 nM | Highly selective for TYK2 over JAK1/2/3. | [17][18][19][20][21][22] |
TYK2 Signaling Pathway
TYK2 is crucial for the signaling of several cytokines, including IL-12, IL-23, and Type I interferons. Upon cytokine binding to their receptors, TYK2 is activated and phosphorylates STAT proteins, which then translocate to the nucleus to regulate gene expression.
Caption: TYK2 signaling pathway highlighting allosteric inhibition of the JH2 domain.
Potent Inhibition of Mps1: Targeting Mitotic Catastrophe in Cancer
Monopolar spindle 1 (Mps1, also known as TTK) is a critical kinase that governs the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis. Overexpression of Mps1 is common in many cancers, making it an attractive therapeutic target.
An imidazo[1,2-b]pyridazine-based inhibitor, Compound 27f , has been developed as an extremely potent and selective Mps1 inhibitor with oral bioavailability and in vivo activity.[23][24] We compare it with BAY 1217389 , another potent and selective Mps1 inhibitor that has entered clinical trials.[25][26][27][28][29]
Comparative Performance Data: Mps1 Inhibitors
| Inhibitor | Scaffold | Target Kinase | Biochemical IC50 | Cellular Activity (A549 cell line) | Key In Vivo Notes | Reference(s) |
| Compound 27f | Imidazo[1,2-b]pyridazine | Mps1 | Not explicitly stated, but potent | IC50: 6.0 nM | Orally bioavailable and active in vivo. | [23][24] |
| BAY 1217389 | Triazolopyridine | Mps1 | 0.63 nM | Median IC50: 6.7 nM | Orally bioavailable with a long half-life. | [25][26][27][28][29] |
Mps1 and the Spindle Assembly Checkpoint
Mps1 plays a pivotal role in the spindle assembly checkpoint (SAC), a crucial cellular mechanism that prevents aneuploidy by delaying anaphase until all chromosomes are correctly attached to the mitotic spindle. Inhibition of Mps1 in cancer cells, which often have a compromised SAC, can lead to catastrophic mitotic errors and cell death.
Caption: Role of Mps1 in the Spindle Assembly Checkpoint and the effect of its inhibition.
The Broader Kinome: Ponatinib, a Multi-Targeted Imidazo[1,2-b]pyridazine
Beyond highly selective inhibitors, the imidazo[1,2-b]pyridazine scaffold has also given rise to potent multi-kinase inhibitors. Ponatinib is a prime example, approved for the treatment of chronic myeloid leukemia (CML), particularly in cases with the T315I mutation that confers resistance to other inhibitors.[30][31][32][33]
Ponatinib's inhibitory profile is broad, potently targeting not only BCR-ABL but also a range of other kinases including VEGFR, FGFR, PDGFR, and SRC family kinases.[30] This polypharmacology contributes to its efficacy but also necessitates careful management of its side-effect profile.
Key Kinase Targets of Ponatinib
| Kinase Target | Biochemical IC50 |
| BCR-ABL (wild-type) | 0.37 nM |
| BCR-ABL (T315I mutant) | 2.0 nM |
| VEGFR2 | 1.5 nM |
| FGFR1 | 2.2 nM |
| PDGFRα | 1.1 nM |
| SRC | 5.4 nM |
Data sourced from O'Hare et al. (2009) as cited in[30].
The success of ponatinib further underscores the adaptability of the imidazo[1,2-b]pyridazine scaffold to generate inhibitors with diverse selectivity profiles, from highly specific to broadly active.[31][32][33]
Experimental Methodologies: A Guide to Characterizing Kinase Inhibitors
The data presented in this guide are generated through a series of standardized in vitro and cell-based assays. Below are representative protocols for key experiments used to compare the performance of kinase inhibitors.
Biochemical Kinase Inhibition Assay (Generic Protocol)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Workflow Diagram
Caption: General workflow for a biochemical kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in an appropriate buffer (e.g., containing DMSO). Prepare a reaction buffer containing the purified kinase enzyme and its specific substrate (a peptide or protein).
-
Inhibitor Pre-incubation: Add the diluted inhibitor to the wells of a microplate. Add the kinase/substrate mixture to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution containing ATP (often at its Km concentration for the specific kinase) and MgCl2.
-
Reaction Incubation: Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C or room temperature).
-
Reaction Termination and Detection: Stop the reaction by adding a stop solution (e.g., containing EDTA). The amount of phosphorylated substrate or the amount of ADP produced is then quantified using a suitable detection method. Common detection technologies include:
-
Luminescence-based assays (e.g., ADP-Glo™): Measures the amount of ADP produced, which is proportional to kinase activity.
-
Fluorescence-based assays (e.g., TR-FRET): Uses fluorescently labeled antibodies that recognize the phosphorylated substrate.
-
Radiometric assays: Measures the incorporation of radioactive ³²P from [γ-³²P]ATP into the substrate.
-
-
Data Analysis: Plot the measured signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).
Cellular Proliferation Assay (e.g., MTT Assay)
This assay measures the effect of a compound on the proliferation or viability of cultured cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells (e.g., a cancer cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Treat the cells with serial dilutions of the test inhibitor and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: After a few hours of incubation with MTT, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of viable cells. Plot the percentage of cell viability against the inhibitor concentration to determine the GI50 or IC50 value (the concentration of inhibitor that causes 50% growth inhibition or cell death).
Conclusion: A Scaffold of Opportunity
The imidazo[1,2-b]pyridazine scaffold has proven to be a remarkably fruitful starting point for the development of a diverse range of kinase inhibitors. From the highly selective allosteric inhibitor of TYK2 to the potent, orally active inhibitor of Mps1, and the broadly active anti-cancer agent ponatinib, this chemical framework has demonstrated its adaptability and potential. While simple derivatives like this compound are crucial building blocks, the true innovation lies in the strategic chemical modifications that harness the inherent properties of this privileged scaffold to create highly effective and targeted therapeutics. The continued exploration of this and other privileged scaffolds will undoubtedly pave the way for the next generation of kinase inhibitors.
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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of 6-Iodoimidazo[1,2-b]pyridazin-2-amine Activity
In the landscape of modern drug discovery, the imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure, demonstrating a remarkable versatility across a spectrum of therapeutic targets.[1][2] This guide provides a comprehensive analysis of 6-Iodoimidazo[1,2-b]pyridazin-2-amine and its analogs, focusing on the critical translation of preclinical in vitro data to in vivo efficacy. We will dissect the nuances of experimental design, data interpretation, and the overarching goal of establishing a robust in vitro-in vivo correlation (IVIVC), a cornerstone of predictive drug development.[3][4][5]
The Imidazo[1,2-b]pyridazine Scaffold: A Hub of Kinase Inhibition
The imidazo[1,2-b]pyridazine core is a key pharmacophore in a multitude of kinase inhibitors, including the FDA-approved drug Ponatinib.[2] These compounds typically exert their therapeutic effects by competing with ATP for binding to the kinase active site, thereby modulating cellular signaling pathways implicated in diseases such as cancer and autoimmune disorders. The specific substitution patterns on the imidazo[1,2-b]pyridazine ring system are critical for determining potency, selectivity, and pharmacokinetic properties.[2][6]
While specific data for this compound is not extensively published, we can draw valuable insights from closely related analogs to understand its potential therapeutic profile and the challenges in translating its activity from the bench to a biological system. For the purpose of this guide, we will draw comparisons with a well-characterized 6-substituted imidazo[1,2-b]pyridazine derivative, referred to here as Compound A , a potent Tyk2 JH2 inhibitor.[7]
In Vitro Performance: A Quantitative Assessment
The initial evaluation of a potential drug candidate begins with a battery of in vitro assays designed to quantify its activity and selectivity against the intended target. For kinase inhibitors like those based on the imidazo[1,2-b]pyridazine scaffold, these assays are fundamental.
Biochemical Assays: Target Engagement and Potency
Biochemical assays isolate the target kinase and the inhibitor to measure direct engagement and inhibitory potential. Key parameters derived from these assays include the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).
Table 1: Comparative In Vitro Biochemical Activity
| Compound | Target Kinase | IC50 (nM) | Ki (nM) | Reference |
| Compound A | Tyk2 JH2 | 1.2 | 0.015-0.035 | [7] |
| Analog Series | Various Kinases | 15 - >10,000 | - | [8] |
| Staurosporine | Pan-Kinase | 2 - 20 | - | [8] |
Staurosporine is included as a non-selective, potent kinase inhibitor for reference.
The data clearly indicates that imidazo[1,2-b]pyridazine derivatives can be engineered to exhibit high potency at the nanomolar and even sub-nanomolar level against their target kinases.[7]
Cellular Assays: Target Inhibition in a Biological Context
While biochemical assays are crucial, cellular assays provide a more biologically relevant context by assessing the inhibitor's ability to penetrate cell membranes and inhibit the target in its native environment.
Table 2: Comparative In Vitro Cellular Activity
| Compound | Cell Line | Cellular Assay | IC50 (nM) | Reference |
| Compound A | Human Whole Blood | IFNα-induced STAT3 phosphorylation | 63 - 136 | [7] |
| Antikinetoplastid Analog | T. b. brucei | EC50 | 380 | [9] |
A significant drop-off in potency from biochemical to cellular assays is often observed and can be attributed to factors such as cell permeability, efflux pumps, and intracellular ATP concentrations.
In Vivo Performance: The Whole-System Response
The ultimate test of a drug candidate's potential lies in its performance within a living organism. In vivo studies in animal models are designed to evaluate pharmacokinetics (PK), pharmacodynamics (PD), and overall efficacy.
Pharmacokinetics: What the Body Does to the Drug
Pharmacokinetic studies determine the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. A favorable PK profile is essential for maintaining therapeutic drug concentrations at the target site. For imidazo[1,2-b]pyridazine derivatives, metabolic stability has been a key challenge, with modifications to the core structure aimed at improving this parameter.[7]
Table 3: Comparative In Vivo Pharmacokinetic and Efficacy Data
| Compound | Animal Model | Dosing | Key Finding | Reference |
| Compound A | Rat Adjuvant Arthritis Model | 5 mg/kg, bid | Fully efficacious | [7] |
| RB90740 (analog) | C3H Mice with RIF-1/KHT tumors | 50 mg/kg, ip | Preferential tumor uptake | [10] |
Efficacy: What the Drug Does to the Body
Efficacy studies in disease-relevant animal models are the cornerstone of in vivo evaluation. For oncology indications, this often involves subcutaneous or orthotopic tumor models.[11][12][13]
The In Vitro-In Vivo Correlation (IVIVC): Bridging the Divide
An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and an in vivo response.[4][5] Establishing a strong IVIVC is a primary objective in drug development as it can serve as a surrogate for in vivo bioequivalence studies, facilitate formulation optimization, and aid in setting meaningful product specifications.[3][5][14]
For kinase inhibitors, the correlation between in vitro potency and in vivo efficacy is often complex. While a potent IC50 in a biochemical assay is a prerequisite, it does not guarantee in vivo success. Factors such as poor permeability, rapid metabolism, or off-target toxicities can lead to a disconnect between in vitro and in vivo results.
In the case of the imidazo[1,2-b]pyridazine series, researchers have actively worked to improve the IVIVC by modifying the chemical structure to enhance metabolic stability and cell permeability, as demonstrated by the development of Compound A.[7]
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed protocols for key in vitro and in vivo assays.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the IC50 of an inhibitor against a specific kinase.[8]
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Test compound (e.g., this compound)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction:
-
In a multi-well plate, add the serially diluted compound or DMSO (vehicle control).
-
Add the kinase to each well and incubate briefly to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vivo Subcutaneous Xenograft Tumor Model
This protocol describes a standard method for evaluating the anti-tumor efficacy of a compound in mice.[11][12]
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID)
-
Human cancer cell line
-
Matrigel (optional)
-
Test compound formulated for in vivo administration
-
Vehicle control
Procedure:
-
Cell Preparation: Culture the cancer cells and harvest them during the logarithmic growth phase. Resuspend the cells in a mixture of sterile PBS and Matrigel.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the test compound and vehicle control to their respective groups according to the planned dosing schedule (e.g., daily, twice daily) and route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Monitoring: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint and Analysis: At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis). Compare tumor growth between the treated and control groups to determine efficacy.
Conclusion and Future Directions
The imidazo[1,2-b]pyridazine scaffold continues to be a fertile ground for the discovery of novel therapeutics. While this compound itself requires further characterization, the extensive research on its analogs provides a clear roadmap for its evaluation. A thorough understanding of the in vitro and in vivo properties, coupled with a deliberate effort to establish a robust IVIVC, is paramount for the successful clinical translation of this promising class of compounds. Future work should focus on obtaining comprehensive ADME data and exploring a wider range of in vivo efficacy models to fully elucidate the therapeutic potential of this compound and its next-generation derivatives.
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Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. (2021). ChemistrySelect. [Link]
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Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. (2019). Journal of Medicinal Chemistry. [Link]
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Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. (2010). Journal of Medicinal Chemistry. [Link]
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6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. (2020). Molbank. [Link]
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Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. (2018). Anti-Infective Agents. [Link]
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Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. (2021). Molecules. [Link]
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Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021). European Journal of Medicinal Chemistry. [Link]
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In vitro kinase assay. (2023). protocols.io. [Link]
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In vivo tumor models. (n.d.). Stanford Medicine. [Link]
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CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2026). Pharma Focus America. [Link]
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Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. (2020). Bioconjugate Chemistry. [Link]
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In vitro-In vivo Correlation: Perspectives on Model Development. (2014). Journal of Pharmaceutical Sciences. [Link]
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In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. (2025). World Journal of Pharmaceutical Research. [Link]
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Assay Development for Protein Kinase Enzymes. (2012). Assay Guidance Manual. [Link]
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5 Essential Steps for a Successful Immuno-Oncology In Vivo Study. (2024). Crown Bioscience. [Link]
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The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. (2023). ResearchGate. [Link]
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In vivo methods for tumoroid models. (A) Overview of in vivo... (2023). ResearchGate. [Link]
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(PDF) In vitro kinase assay v1. (2023). ResearchGate. [Link]
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Role of In Vitro–In Vivo Correlations in Drug Development. (2015). Dissolution Technologies. [Link]
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In Vivo Cancer Model Development Services. (n.d.). Alfa Cytology. [Link]
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In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. (n.d.). Walsh Medical Media. [Link]
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Pharmacokinetics, metabolism and distribution of 1,2-dihydro-8-(4-methylpiperazinyl)-4-phenylimidazo [1,2-A] pyrido [3,2-E] pyrazine-5-oxide in C3H mice. (1998). International Journal of Radiation Oncology, Biology, Physics. [Link]
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A Researcher's Guide to Kinase Cross-Reactivity Profiling: Evaluating 6-Iodoimidazo[1,2-b]pyridazin-2-amine
In the landscape of modern drug discovery, the development of protein kinase inhibitors remains a cornerstone of therapeutic innovation, particularly in oncology. The human kinome, comprising over 500 kinases, presents a vast target space. However, the high degree of structural conservation in the ATP-binding site across this family poses a significant challenge: achieving target selectivity.[1] A lack of selectivity can lead to off-target effects, resulting in unforeseen toxicities or, in some cases, beneficial polypharmacology.[1][2] Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a critical step in understanding a compound's true biological activity and therapeutic potential.
This guide provides an in-depth comparison and methodological framework for assessing the kinase selectivity of a novel compound, using 6-Iodoimidazo[1,2-b]pyridazin-2-amine as our primary subject. The imidazo[1,2-b]pyridazine scaffold is a well-established pharmacophore found in numerous kinase inhibitors targeting a range of kinases, including CDKs, PIM kinases, and Mps1.[3][4][5] Our objective is to present a robust, self-validating experimental plan to profile this compound against a diverse kinase panel, comparing its performance with established kinase inhibitors to contextualize its selectivity profile.
For this analysis, we will compare this compound against three well-characterized inhibitors:
-
Staurosporine: A natural product known for its potent but broad-spectrum inhibition across the kinome, serving as a classic example of a non-selective inhibitor.[6][7][8]
-
Dasatinib: An FDA-approved multi-targeted inhibitor of BCR-ABL and Src family kinases, among others.[9][10][11][12]
-
Vandetanib: An FDA-approved inhibitor targeting VEGFR, EGFR, and RET tyrosine kinases.[5][13][14][15][16]
By the end of this guide, researchers will have a clear understanding of the principles, methodologies, and data interpretation required to rigorously assess the cross-reactivity of novel kinase inhibitors.
The Imperative of Kinome-Wide Profiling
The rationale for screening a new chemical entity against a large panel of kinases is multifaceted. Primarily, it serves to:
-
Identify Primary and Secondary Targets: Confirming the intended on-target activity while simultaneously uncovering potent off-target interactions.
-
Predict Potential Toxicities: Off-target inhibition is a common cause of adverse drug reactions. Early identification allows for medicinal chemistry efforts to mitigate these effects.
-
Uncover Polypharmacological Opportunities: A compound that purposefully interacts with multiple, disease-relevant targets can sometimes offer superior efficacy.[1]
-
Guide Structure-Activity Relationship (SAR) Studies: Selectivity data provides crucial feedback for chemists to design more specific or intentionally multi-targeted next-generation compounds.
The selection of the kinase panel itself is a critical decision. A well-designed panel should offer broad coverage across the different branches of the human kinome tree to provide a comprehensive overview of a compound's interaction space. Commercial vendors like Reaction Biology, Promega, and Eurofins DiscoverX offer extensive panels for this purpose.[17][18][19][20]
Experimental Design & Methodology
To ensure data integrity and reproducibility, a standardized and validated assay platform is paramount. For this guide, we will detail a protocol based on the ADP-Glo™ Kinase Assay , a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[21][22][23][24] This technology is highly sensitive, compatible with a wide range of ATP concentrations, and applicable to virtually any kinase, making it a "universal" platform.[21][22]
Logical Flow of the Kinase Profiling Experiment
The following diagram illustrates the workflow for screening our compounds of interest against the kinase panel.
Caption: Workflow for kinase cross-reactivity profiling using the ADP-Glo™ assay.
Step-by-Step Protocol: ADP-Glo™ Kinase Assay
This protocol is adapted for a 384-well plate format, suitable for high-throughput screening.
-
Compound Preparation:
-
Prepare a 10-point, 3-fold serial dilution of this compound, Staurosporine, Dasatinib, and Vandetanib in 100% DMSO, starting from a 1 mM top concentration.
-
Create intermediate dilutions of these compound plates in the appropriate kinase reaction buffer. This minimizes the final DMSO concentration in the assay to ≤1%.
-
-
Kinase Reaction Setup:
-
To the wells of a 384-well plate, add 2.5 µL of the diluted compounds. Include DMSO-only wells as high-activity controls (0% inhibition) and wells with a potent, broad-spectrum inhibitor as low-activity controls (100% inhibition).
-
Add 2.5 µL of the kinase/substrate mixture to each well. The kinases should be pre-selected from a diverse panel (e.g., the Reaction Biology HotSpot™ panel or Promega's K192/K300 panels).[3][19]
-
Initiate the kinase reaction by adding 5 µL of an ATP solution. The ATP concentration should ideally be at or near the Km for each specific kinase to ensure physiologically relevant data.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Generation and Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well. This step terminates the kinase reaction and depletes the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP.
-
Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound-kinase interaction.
-
Comparative Data Analysis
The primary output of this study is a quantitative comparison of the inhibitory activity of our test compound and the reference compounds against the kinase panel. The data is best presented as IC50 values, which represent the concentration of inhibitor required to reduce enzyme activity by 50%.
Disclaimer: The following data is a representative, hypothetical dataset generated for illustrative purposes to guide researchers on data presentation and interpretation. It does not represent experimentally validated results for this compound.
Table 1: Comparative Kinase Inhibition Profile (IC50, nM)
| Kinase Target | Kinase Family | This compound (Hypothetical) | Staurosporine | Dasatinib | Vandetanib |
| PIM1 | CAMK | 25 | 15 | 300 | >10,000 |
| PIM2 | CAMK | 80 | 20 | 450 | >10,000 |
| PIM3 | CAMK | 65 | 22 | 500 | >10,000 |
| CDK2 | CMGC | 150 | 7 | 250 | 5,500 |
| DYRK1A | CMGC | 95 | 5 | 18 | 8,000 |
| CLK1 | CMGC | 2,500 | 3 | 15 | >10,000 |
| ABL1 | TK | >10,000 | 20 | <1 | 3,700 |
| SRC | TK | 8,500 | 6 | <1 | 9,500 |
| VEGFR2 (KDR) | TK | 7,800 | 150 | 9 | 30 |
| EGFR | TK | >10,000 | 250 | 350 | 45 |
| RET | TK | 9,200 | 200 | 120 | 50 |
| p38α (MAPK14) | CMGC | 1,200 | 30 | 320 | 2,800 |
| GSK3β | CMGC | 5,500 | 10 | 2,100 | >10,000 |
| ROCK1 | AGC | >10,000 | 12 | 1,500 | >10,000 |
Interpreting the Selectivity Profile
Visualizing Selectivity: Kinase Signaling Pathways
To better understand the functional implications of these inhibition profiles, we can map the primary targets onto their respective signaling pathways.
Caption: Key kinase targets and their associated cellular signaling pathways.
-
This compound: Based on our hypothetical data, this compound demonstrates notable selectivity for the PIM and DYRK families of serine/threonine kinases. It shows significantly less activity against the tyrosine kinases (TKs) and other CMGC kinases like p38α and GSK3β. This profile suggests a more focused inhibitor compared to the broad activity of Staurosporine. The potent, sub-100 nM activity against PIM1/2/3 and DYRK1A identifies these as the primary targets.
-
Staurosporine: As expected, Staurosporine shows potent, low-nanomolar inhibition across a wide variety of kinases from different families (CAMK, CMGC, TK, AGC), confirming its role as a non-selective, pan-kinase inhibitor.[6][8]
-
Dasatinib: The data reflects its known profile as a potent inhibitor of the tyrosine kinases ABL1 and SRC.[11][12] However, it also shows significant activity against other kinases like DYRK1A and CLK1, highlighting its multi-targeted nature.
-
Vandetanib: This compound effectively inhibits its designated tyrosine kinase targets—VEGFR2, EGFR, and RET—while showing minimal activity against the serine/threonine kinases in this panel, demonstrating a distinct selectivity profile focused on receptor tyrosine kinases involved in angiogenesis and cell proliferation.[13][14]
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to kinase inhibitor profiling, using this compound as a case study. The hypothetical data presented illustrates how this compound could be characterized as a selective inhibitor of the PIM and DYRK kinase families when compared against established broad-spectrum and multi-targeted drugs.
The crucial takeaway for any researcher is the necessity of this comparative approach. Selectivity is a relative term, and only by benchmarking against well-characterized compounds can the true profile of a novel agent be understood. The experimental workflow detailed herein, centered on the robust ADP-Glo™ platform, provides a reliable method for generating high-quality, quantitative data to support drug discovery programs.
Following this initial biochemical screen, subsequent steps would involve cellular target engagement assays (e.g., NanoBRET™) to confirm activity in a physiological context, followed by phenotypic screens to correlate kinase inhibition with cellular outcomes like apoptosis or cell cycle arrest. This multi-faceted approach ensures that decisions made during lead optimization are based on a solid foundation of empirical evidence, ultimately increasing the probability of developing a successful therapeutic.
References
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Reaction Biology. Kinase Screening Assay Services. [Link]
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Pogacic, V. et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. AACR Journals. [Link]
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ResearchGate. Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. [Link]
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Wikipedia. Staurosporine. [Link]
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Taylor & Francis Online. Vandetanib – Knowledge and References. [Link]
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ACS Publications. Making Sense of Large-Scale Kinase Inhibitor Bioactivity Data Sets: A Comparative and Integrative Analysis. [Link]
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Wikipedia. Vandetanib. [Link]
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Reaction Biology. Kinase Drug Discovery Services. [Link]
-
Hantschel, O. et al. (2007). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. PNAS. [Link]
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Getlik, M. et al. (2016). Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity. ACS Publications. [Link]
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Wedge, S. R. et al. (2007). Vandetanib (ZD6474): an orally available receptor tyrosine kinase inhibitor that selectively targets pathways critical for tumor growth and angiogenesis. PubMed. [Link]
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Bantscheff, M. et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood. [Link]
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Reaction Biology. Complete kinase assay list. [Link]
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Hantschel, O. et al. (2007). The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib. PNAS. [Link]
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ClinPGx. vandetanib. [Link]
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Bertrand, J. A. et al. (2010). Protein kinase inhibition of clinically important staurosporine analogues. PubMed. [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. staurosporine | Ligand page. [Link]
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BMG LABTECH. LanthaScreen Technology on microplate readers. [Link]
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Bain, J. et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. The Biochemical journal. [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. vandetanib | Ligand page. [Link]
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Validating the Next Generation of Aβ Plaque Binders: A Comparative Guide to 6-Iodoimidazo[1,2-b]pyridazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
The accurate in vivo detection and quantification of amyloid-beta (Aβ) plaques remain a cornerstone of Alzheimer's disease (AD) research and therapeutic development. While several PET imaging agents have been established, the quest for novel ligands with improved pharmacokinetic and pharmacodynamic profiles is perpetual. This guide provides an in-depth technical comparison of 6-Iodoimidazo[1,2-b]pyridazin-2-amine and its derivatives against established Aβ plaque imaging agents, offering a comprehensive overview of the experimental validation process.
The Imperative for Novel Aβ Plaque Ligands
The neuropathological signature of AD is characterized by the extracellular deposition of Aβ plaques and intracellular neurofibrillary tangles.[1] Consequently, amyloid-specific imaging agents are crucial for the early diagnosis of AD, monitoring disease progression, and evaluating the efficacy of anti-amyloid therapies.[1] The development of such agents has historically been based on dyes like Congo red and Thioflavin T, which are used for fluorescent staining of plaques in postmortem brain sections.[1] This has led to the creation of several successful PET radioligands, including [¹¹C]PiB (Pittsburgh Compound B), [¹⁸F]florbetapir, [¹⁸F]florbetaben, and [¹⁸F]flutemetamol.[2][3][4]
However, the ideal Aβ plaque imaging agent should possess a combination of desirable characteristics:
-
High binding affinity and specificity for Aβ plaques.
-
Favorable pharmacokinetics , including rapid brain entry and washout from non-target tissues to ensure a high signal-to-noise ratio.
-
Appropriate lipophilicity (logP) to facilitate blood-brain barrier (BBB) penetration without excessive non-specific binding.
-
Suitability for radiolabeling with common PET isotopes like Carbon-11 or Fluorine-18.
The imidazo[1,2-b]pyridazine scaffold has emerged as a promising chemotype for developing novel Aβ plaque ligands.[1][5] These compounds are designed as isosteric analogues of IMPY, a known amyloid imaging agent.[1] The strategic replacement of a CH group with a nitrogen atom in the pyridazine ring is intended to reduce lipophilicity, thereby minimizing non-specific binding.[1]
Comparative Analysis of Binding Affinity
The binding affinity, typically expressed as the inhibition constant (Kᵢ) or dissociation constant (Kₑ), is a critical parameter for evaluating the potency of a potential imaging agent. A lower Kᵢ value indicates a higher binding affinity.
| Compound | Chemical Class | Binding Affinity (Kᵢ/Kₑ in nM) | Method of Determination |
| This compound derivatives | Imidazopyridazine | 11.0 to >1000[1][5] | In vitro competition assay with [³H]BTA-1 using synthetic Aβ₁₋₄₀ aggregates[1] |
| Pittsburgh Compound B (PiB) | Thioflavin derivative | ~1-5[6] | Radioligand Binding Assay |
| Florbetapir (¹⁸F-AV-45) | Stilbene derivative | 3.1[6] | Radioligand Binding Assay |
| Florbetaben (¹⁸F-NeuraCeq®) | Stilbene derivative | - | - |
| Flutemetamol (¹⁸F-Vizamyl®) | PiB analogue | - | - |
| Methoxy-X04 | Chrysamine-G derivative | 26.7[6] | Radioligand Binding Assay |
| Thioflavin T (ThT) | Benzothiazole dye | ~200 - 800[6] | Fluorescence Titration |
Note: Binding affinity values can vary depending on the specific experimental conditions.
Structure-activity relationship (SAR) studies on imidazo[1,2-b]pyridazine derivatives have revealed key insights. The presence of a 2-N,N-dimethylaminophenyl moiety appears to be crucial for desirable binding affinities.[1] Modifications at the 6-position of the imidazo[1,2-b]pyridazine ring are generally well-tolerated, with Kᵢ values for 2-dimethylaminophenyl derivatives ranging from 10 to 50 nM.[1] Notably, a 6-methylthio analogue demonstrated a high binding affinity (Kᵢ = 11.0 nM), comparable to established agents like PiB and IMPY.[1] Conversely, incorporating ω-fluoroethyl or ω-fluoropropyl groups at this position tends to decrease binding affinity.[1]
Experimental Validation Workflows
Validating the binding affinity of a novel ligand like this compound requires a multi-faceted approach, combining in vitro assays with ex vivo and in vivo studies.
In Vitro Binding Assays
These assays are the first step in characterizing the interaction between the ligand and Aβ plaques.
Caption: Workflow for in vitro binding affinity determination.
Detailed Protocol: In Vitro Competitive Binding Assay
This protocol determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to Aβ aggregates.
-
Preparation of Aβ Aggregates:
-
Synthesize and purify Aβ₁₋₄₀ or Aβ₁₋₄₂ peptides.
-
Induce aggregation by incubating the peptide solution at 37°C with gentle agitation for a defined period.
-
-
Assay Setup:
-
In a microplate, combine a fixed concentration of the radiolabeled ligand (e.g., [³H]BTA-1) and pre-formed Aβ aggregates.
-
Add increasing concentrations of the unlabeled test compound (e.g., this compound derivatives).
-
Include control wells for total binding (radioligand + aggregates) and non-specific binding (radioligand + aggregates + a high concentration of a known Aβ binder like Thioflavin T).
-
-
Incubation and Separation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
Separate the bound and free radioligand using a filtration apparatus (e.g., a cell harvester with glass fiber filters).
-
-
Quantification and Analysis:
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
-
Ex Vivo Autoradiography
Autoradiography on post-mortem human brain tissue provides a more physiologically relevant assessment of ligand binding to native Aβ plaques.[7][8]
Caption: Workflow for ex vivo autoradiography.
Detailed Protocol: Autoradiography on Human Brain Sections
-
Tissue Preparation:
-
Incubation:
-
Pre-incubate the slides in buffer to remove endogenous ligands.[10]
-
Incubate the sections with a solution containing the radiolabeled test ligand (e.g., [¹²⁵I]-labeled this compound).
-
For determining non-specific binding, incubate adjacent sections with the radioligand in the presence of a high concentration of an unlabeled competitor.[10]
-
-
Washing and Drying:
-
Imaging and Analysis:
-
Expose the slides to a phosphor imaging plate or autoradiography film.[10]
-
Scan the plate or film to visualize the distribution and density of radioligand binding.
-
Quantify the signal intensity in different brain regions and calculate specific binding by subtracting the non-specific binding signal.[10]
-
Fluorescence Microscopy
Fluorescence microscopy with dyes like Thioflavin S provides a complementary method to visualize and confirm the binding of the novel ligand to Aβ plaques.[11][12][13]
Caption: Workflow for fluorescence microscopy validation.
Detailed Protocol: Co-staining with Thioflavin S
-
Tissue Staining:
-
Incubate the AD brain tissue sections with a solution of the fluorescently-labeled novel ligand.
-
Subsequently, stain the same sections with a standard Thioflavin S solution.
-
-
Imaging:
-
Use a fluorescence microscope with appropriate filter sets to capture images of both the novel ligand's fluorescence and the Thioflavin S fluorescence.
-
-
Analysis:
-
Merge the images from the different fluorescence channels.
-
Assess the degree of colocalization between the signals from the novel ligand and Thioflavin S to confirm that the new compound binds to the same pathological structures.
-
Physicochemical Properties for CNS Drug Development
Beyond binding affinity, the physicochemical properties of a CNS drug candidate are paramount for its success.
| Property | Desired Range for CNS Drugs | Significance |
| Molecular Weight (MW) | < 450 | Influences permeability across the BBB. |
| Lipophilicity (clogP) | 2 - 4 | A balance is needed for BBB penetration and avoiding non-specific binding. |
| Topological Polar Surface Area (TPSA) | < 90 Ų | A measure of a molecule's polarity, which affects membrane permeability. |
| Hydrogen Bond Donors (HBD) | ≤ 3 | Fewer hydrogen bond donors generally lead to better BBB penetration. |
| Hydrogen Bond Acceptors (HBA) | ≤ 7 | Fewer hydrogen bond acceptors are also favorable for crossing the BBB. |
Data adapted from established guidelines for CNS drug properties.
Imidazo[1,2-b]pyridazine derivatives offer the potential to fine-tune these properties. The introduction of the nitrogen atom in the pyridazine ring, for instance, is a strategy to modulate lipophilicity and potentially improve the pharmacokinetic profile compared to earlier generations of amyloid imaging agents.[1]
Conclusion and Future Directions
The this compound scaffold represents a promising avenue for the development of next-generation Aβ plaque imaging agents. The high binding affinity demonstrated by some derivatives, coupled with the potential for favorable physicochemical properties, warrants further investigation. The next critical steps will involve the radiolabeling of the most promising candidates with PET isotopes (e.g., ¹¹C or ¹⁸F) and subsequent in vivo evaluation in animal models of Alzheimer's disease. These studies will be essential to confirm brain penetration, pharmacokinetic profile, and the ability to specifically visualize Aβ plaques in a living organism. Ultimately, the successful translation of these novel ligands to the clinic could provide researchers and clinicians with superior tools for the diagnosis and management of Alzheimer's disease.
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A Tale of Two Scaffolds: A Comparative Guide to Imidazo[1,2-b]pyridazine and Imidazo[1,2-a]pyridine in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of a core chemical scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. Among the myriad of nitrogen-containing heterocycles, the imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine frameworks have emerged as "privileged structures" due to their remarkable versatility and proven success in yielding clinically relevant molecules.[1][2] This guide provides an in-depth, objective comparison of these two scaffolds, supported by experimental data and field-proven insights to empower informed decision-making in your research endeavors.
Nitrogen-containing heterocycles are fundamental building blocks in medicinal chemistry, with over 85% of biologically active compounds featuring a heterocyclic core.[3] Their prevalence is attributed to their metabolic stability and the ability of nitrogen atoms to form crucial hydrogen bonds with biological targets like DNA.[3][4] The imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine scaffolds, both bicyclic aromatic systems, share a common imidazole ring fused to a six-membered nitrogen-containing ring. However, the arrangement of nitrogen atoms in the six-membered ring—pyridazine versus pyridine—imparts distinct physicochemical and biological properties, creating a fascinating dichotomy for medicinal chemists to explore.
At a Glance: Key Differentiators
| Feature | Imidazo[1,2-b]pyridazine | Imidazo[1,2-a]pyridine |
| Core Structure | Imidazole fused to a pyridazine ring | Imidazole fused to a pyridine ring |
| Key Physicochemical Property | Generally lower lipophilicity, potential for improved aqueous solubility. | Generally higher lipophilicity, may require more optimization for solubility. |
| Prominent Biological Activities | Kinase inhibition (e.g., Ponatinib), antiviral, anti-inflammatory, anticancer.[5][6] | Anxiolytic (e.g., Zolpidem), anticancer, antitubercular, kinase inhibition.[1][7][8] |
| Synthetic Accessibility | Readily synthesized, often via condensation of 3-aminopyridazines with α-haloketones.[9][10] | Numerous synthetic routes, including condensation, multicomponent, and tandem reactions.[11][12] |
| Notable Marketed Drugs | Ponatinib (Iclusig®) | Zolpidem (Ambien®), Alpidem, Saripidem.[7][13] |
Delving Deeper: A Comparative Analysis
Synthesis and Chemical Space
Both scaffolds are readily accessible through established synthetic methodologies, allowing for the generation of diverse chemical libraries.
The imidazo[1,2-b]pyridazine core is commonly constructed through the condensation of a 3-aminopyridazine with an α-haloketone.[9][10] The presence of a halogen on the pyridazine ring facilitates the reaction.[9] This straightforward approach allows for facile diversification at various positions of the scaffold.
Caption: General synthesis of the imidazo[1,2-b]pyridazine scaffold.
The imidazo[1,2-a]pyridine scaffold boasts a wider array of synthetic strategies.[11][12] These include condensation reactions, multicomponent reactions like the Groebke–Blackburn–Bienaymé reaction, tandem reactions, and intramolecular cyclizations.[12][14] This synthetic versatility provides medicinal chemists with a rich toolbox to explore a vast chemical space.
Caption: Common synthetic route to the imidazo[1,2-a]pyridine scaffold.
Physicochemical Properties: The Impact of an Extra Nitrogen
The defining difference between the two scaffolds is the presence of an additional nitrogen atom in the pyridazine ring of the imidazo[1,2-b]pyridazine system. This seemingly minor change has significant implications for the physicochemical properties of the resulting molecules.
The introduction of the second nitrogen atom in the six-membered ring generally leads to a lower lipophilicity (logP) for the imidazo[1,2-b]pyridazine scaffold compared to its imidazo[1,2-a]pyridine counterpart.[9] This can be a significant advantage in drug discovery, as lower lipophilicity is often associated with improved aqueous solubility, reduced non-specific binding, and a better overall pharmacokinetic profile.[9]
For instance, in the development of amyloid-β plaque imaging agents, the imidazo[1,2-b]pyridazine scaffold was intentionally chosen as an isosteric analogue of an imidazo[1,2-a]pyridine-based compound to reduce lipophilicity and, consequently, non-specific binding.[9]
Biological Activities and Therapeutic Applications: A Tale of Divergent Paths
While both scaffolds are considered "privileged," their therapeutic applications have historically diverged, showcasing their distinct abilities to interact with different biological targets.
Imidazo[1,2-b]pyridazines have gained significant attention for their potent kinase inhibitory activity.[5][6] The most prominent example is Ponatinib (Iclusig®) , a multi-kinase inhibitor approved for the treatment of chronic myeloid leukemia.[2] This scaffold has also demonstrated a broad spectrum of other biological activities, including antiviral, anti-inflammatory, anticancer, and antiparasitic properties.[5][6][10]
Imidazo[1,2-a]pyridines , on the other hand, are well-established in the field of central nervous system (CNS) disorders.[7][13] Several marketed drugs, including the widely prescribed hypnotic Zolpidem (Ambien®) , as well as the anxiolytics Alpidem and Saripidem, feature this scaffold.[7][13] Beyond the CNS, imidazo[1,2-a]pyridines have shown significant promise as anticancer, antitubercular, and kinase inhibitors.[1][8][15]
A notable study on dual c-Met and VEGFR2 kinase inhibitors directly compared derivatives of both scaffolds.[16] While potent inhibitors were identified from both series, an imidazo[1,2-a]pyridine derivative ultimately demonstrated superior in vivo efficacy in mouse xenograft models.[16] This highlights the subtle yet critical role of the core scaffold in influencing the overall pharmacological profile of a drug candidate.
Experimental Protocols: A Glimpse into the Lab
To provide a practical context, here are representative, step-by-step methodologies for the synthesis and evaluation of these scaffolds.
General Procedure for the Synthesis of Imidazo[1,2-b]pyridazine Derivatives
This protocol is adapted from a method used for the synthesis of potential amyloid-β plaque imaging agents.[9]
-
Reaction Setup: To a solution of the appropriate 3-amino-6-halopyridazine (1.0 mmol) in ethanol (10 mL), add the desired α-bromoketone (1.1 mmol) and sodium bicarbonate (2.0 mmol).
-
Reaction Conditions: Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Purification: Collect the resulting precipitate by filtration, wash with water, and dry under vacuum. Further purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterization: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
In Vitro Kinase Inhibition Assay
This is a general protocol for evaluating the inhibitory activity of compounds against a specific kinase.
-
Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often detected using a luminescent or fluorescent readout.
-
Reagents and Materials: Kinase enzyme, substrate, ATP, assay buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega).
-
Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 384-well plate, add the kinase, substrate, and test compound in the assay buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Structure-Activity Relationships (SAR): A Glimpse into the Nuances
The substitution patterns on both scaffolds play a crucial role in determining their biological activity.
For imidazo[1,2-b]pyridazines , optimization of the 3- and 6-positions has been shown to be critical for improving IKKβ inhibitory activity.[17] In the context of amyloid-β plaque binding, the nature of the substituent at the 6-position significantly influences binding affinity, with a methylthio group showing high affinity.[9]
In the imidazo[1,2-a]pyridine series, the substitution at the 3-position is often essential for antiviral activity.[18] For kinase inhibitors, the addition of a fluorine atom to a piperidine substituent was found to attenuate basicity and enhance metabolic stability, leading to improved oral bioavailability.[19]
Conclusion: Choosing the Right Tool for the Job
Both the imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine scaffolds are powerful tools in the medicinal chemist's arsenal. The choice between them is not a matter of one being definitively "better" than the other, but rather a strategic decision based on the specific therapeutic target and desired drug properties.
The imidazo[1,2-b]pyridazine scaffold, with its inherent lower lipophilicity, may be a more favorable starting point when good aqueous solubility and a clean off-target profile are paramount. Its proven success in the realm of kinase inhibitors makes it a particularly attractive scaffold for oncology and inflammation research.[5][6]
The imidazo[1,2-a]pyridine scaffold, with its extensive history in CNS-active drugs and broad therapeutic potential, offers a well-trodden path with a vast chemical space to explore.[7][13] Its synthetic versatility allows for fine-tuning of properties to meet the demands of a wide range of biological targets.[11][12]
Ultimately, the decision of which scaffold to pursue should be guided by a thorough understanding of the target biology, a clear set of desired compound properties, and a willingness to explore the rich chemical space that both of these remarkable heterocyclic systems have to offer.
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Evaluating the Kinase Selectivity of 6-Iodoimidazo[1,2-b]pyridazin-2-amine: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the pursuit of highly selective kinase inhibitors remains a cornerstone of targeted therapy development. Kinases, as central regulators of cellular signaling, represent a rich and varied class of drug targets. However, the high degree of structural conservation within the ATP-binding site across the kinome presents a significant challenge, often leading to off-target effects and associated toxicities. The imidazo[1,2-b]pyridazine scaffold has emerged as a promising framework for the development of potent and selective kinase inhibitors. This guide provides a comprehensive framework for evaluating the kinase selectivity of a novel derivative, 6-Iodoimidazo[1,2-b]pyridazin-2-amine, offering a comparative analysis and detailed experimental protocols to empower researchers in their quest for next-generation therapeutics.
The Imperative of Selectivity in Kinase Inhibition
The human kinome comprises over 500 protein kinases, each playing a distinct role in the intricate web of cellular communication. While the inhibition of a specific kinase implicated in a disease state can offer profound therapeutic benefits, promiscuous inhibition of multiple kinases can lead to unforeseen and often detrimental side effects. Therefore, a thorough understanding of a compound's selectivity profile is not merely an academic exercise but a critical step in the preclinical development of any kinase inhibitor.[1][2]
The imidazo[1,2-b]pyridazine core has been successfully employed in the design of inhibitors targeting a range of kinases, including Monopolar spindle 1 (Mps1) and Tyrosine kinase 2 (Tyk2). For instance, a derivative from this class, compound 27f, demonstrated remarkable potency and selectivity for Mps1 when screened against a panel of 192 kinases.[3] Similarly, imidazo[1,2-b]pyridazine analogs have been identified as potent and selective allosteric inhibitors of Tyk2's pseudokinase (JH2) domain.[4][5][6] These successes underscore the potential of this scaffold and set the stage for the evaluation of new derivatives like this compound.
Designing a Robust Kinase Selectivity Screening Cascade
A systematic approach to evaluating kinase selectivity is paramount. This typically involves a multi-tiered screening cascade, beginning with a broad panel to identify initial selectivity trends, followed by more focused dose-response studies on key hits.
Workflow for Kinase Selectivity Profiling
Caption: A typical workflow for kinase inhibitor selectivity profiling.
The initial step involves screening this compound at a single, relatively high concentration (e.g., 1 or 10 µM) against a large, diverse panel of kinases. Several commercial vendors offer such panels, providing a cost-effective and rapid assessment of a compound's kinome-wide activity.[7] Kinases showing significant inhibition (typically >50%) in this primary screen are then selected for further investigation.
The second phase involves generating 10-point dose-response curves for these "hits" to determine their half-maximal inhibitory concentration (IC50) values. This quantitative measure of potency is crucial for comparing the compound's activity against different kinases and for calculating selectivity scores.
In Vitro Kinase Assay: A Practical Protocol
A variety of in vitro assay formats are available for measuring kinase activity, including radiometric assays (which are considered the gold standard), and more contemporary non-radioactive methods such as fluorescence polarization and luminescence-based assays.[8][9] The ADP-Glo™ Kinase Assay is a widely used luminescence-based platform that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[9][10]
Detailed Protocol: ADP-Glo™ Kinase Assay
This protocol is optimized for a 384-well plate format.
Reagents and Materials:
-
This compound (test compound)
-
Kinase of interest and its specific substrate
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP solution
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well white assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, starting at a concentration 100-fold higher than the desired final maximum concentration.
-
Kinase Reaction:
-
To each well of a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control).
-
Add 2 µL of a 2.5x kinase/substrate mixture prepared in Kinase Reaction Buffer.
-
Initiate the kinase reaction by adding 2 µL of a 2.5x ATP solution. The final ATP concentration should ideally be at or near the Km value for each specific kinase to ensure accurate and comparable IC50 values.[11]
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
ATP Generation and Luminescence Measurement:
-
Add 10 µL of Kinase Detection Reagent to each well to convert the newly synthesized ADP back to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The raw luminescence data is converted to percent inhibition relative to the vehicle (DMSO) control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Comparative Analysis: Benchmarking Selectivity
To contextualize the selectivity profile of this compound, it is essential to compare its activity against that of well-characterized kinase inhibitors. For this guide, we will use a hypothetical dataset for our test compound and compare it to a known selective inhibitor, the Mps1 inhibitor 27f , and a non-selective inhibitor, Sorafenib .
| Kinase Target | This compound (IC50, nM) | Compound 27f (Mps1 Inhibitor) (IC50, nM) | Sorafenib (Multi-kinase Inhibitor) (IC50, nM) |
| Mps1 | 8.5 | 6.0 | 1,500 |
| CDK2/CycA | 250 | >10,000 | 85 |
| Aurora A | 1,200 | >10,000 | 30 |
| Aurora B | 850 | >10,000 | 25 |
| VEGFR2 | 3,500 | >10,000 | 90 |
| PDGFRβ | 4,800 | >10,000 | 58 |
| c-Kit | >10,000 | >10,000 | 68 |
| B-Raf | 9,500 | >10,000 | 22 |
| p38α | >10,000 | >10,000 | 500 |
Data for Compound 27f is based on published findings[3]. Sorafenib data is representative of publicly available information. Data for this compound is hypothetical for illustrative purposes.
From this hypothetical data, we can infer that this compound exhibits potent inhibition of Mps1, with an IC50 value comparable to the known selective inhibitor 27f. Its activity against other kinases in the panel is significantly weaker, with IC50 values ranging from 29-fold to over 1000-fold higher than that for Mps1. This suggests a promising selectivity profile. In contrast, Sorafenib demonstrates potent, sub-micromolar activity against a broad range of kinases, highlighting its multi-targeted nature.
Visualizing Signaling Pathways
Understanding which cellular pathways are likely to be affected by a selective inhibitor is crucial for predicting its biological effects. If this compound is indeed a selective Mps1 inhibitor, its primary impact would be on the Spindle Assembly Checkpoint (SAC), a critical process for ensuring proper chromosome segregation during mitosis.
Simplified Spindle Assembly Checkpoint Pathway
Caption: Inhibition of Mps1 by this compound disrupts the Spindle Assembly Checkpoint.
Conclusion
The evaluation of kinase selectivity is a multifaceted process that requires careful experimental design, precise execution, and insightful data analysis. This guide has provided a comprehensive framework for assessing the selectivity of this compound, a novel compound from the promising imidazo[1,2-b]pyridazine class. By employing a tiered screening approach, utilizing robust in vitro assays, and benchmarking against known inhibitors, researchers can gain a clear understanding of their compound's activity profile. The hypothetical data presented herein suggests that this compound could be a potent and selective Mps1 inhibitor, a hypothesis that warrants further investigation through rigorous experimental validation. Ultimately, a deep understanding of kinase selectivity is indispensable for the successful development of safe and effective targeted therapies.
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A Comparative Guide to the Preclinical Evaluation of Fluorinated Imidazo[1,2-a]pyridine Analogues for Amyloid Imaging
For Researchers, Scientists, and Drug Development Professionals
The relentless progression of Alzheimer's disease (AD) and the critical need for early and accurate diagnostic tools have propelled the development of novel radiotracers for positron emission tomography (PET) imaging of cerebral β-amyloid (Aβ) plaques. Among the promising candidates, fluorinated imidazo[1,2-a]pyridine analogues have emerged as a significant class of compounds. Their structural characteristics offer favorable properties for brain imaging, including the potential for high binding affinity to Aβ plaques, appropriate lipophilicity for blood-brain barrier (BBB) penetration, and the convenience of fluorine-18 labeling for widespread clinical use.[1]
This guide provides a comprehensive preclinical comparison of various fluorinated imidazo[1,2-a]pyridine analogues, offering insights into their evaluation process and performance relative to established amyloid imaging agents.
The Rationale for Fluorinated Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold has been explored for various biological activities.[2] For amyloid imaging, its derivatives have been designed to mimic the structural features of proven amyloid-binding agents like Thioflavin T.[3] The introduction of a fluorine-18 radiolabel is a key strategic advantage. With a half-life of approximately 110 minutes, 18F allows for centralized production and distribution of the radiotracer, making it more accessible for clinical PET centers compared to carbon-11 based agents (e.g., [11C]PiB) which have a much shorter half-life of about 20 minutes.[4]
Key Preclinical Evaluation Steps
The preclinical assessment of these novel tracers follows a rigorous pipeline to determine their potential for successful clinical translation. This process involves a series of in vitro and in vivo studies designed to characterize their binding properties, pharmacokinetics, and imaging capabilities.
Caption: Preclinical evaluation workflow for amyloid PET tracers.
Comparative Analysis of Fluorinated Imidazo[1,2-a]pyridine Analogues
Several fluorinated imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated. This section compares key analogues based on published preclinical data.
Chemical Structures
Caption: Structures of select fluorinated imidazo[1,2-a]pyridine analogues.
In Vitro Binding Affinity
A critical initial parameter is the tracer's affinity for Aβ aggregates. This is typically determined through competitive binding assays using brain homogenates from AD patients or synthetic Aβ fibrils.[5][6]
| Compound | Ki (nM) for Aβ aggregates | Reference |
| FEPIP | N/A | [2][7] |
| FPPIP | N/A | [2][7] |
| FEM-IMPY | 40 ± 5 | [8] |
| FPM-IMPY | 27 ± 8 | [8] |
| [125I]-DRK092 | ~1 | [9] |
| Reference Agents | ||
| [11C]PiB | ~1-5 | [10][11] |
| [18F]Florbetapir | ~3.1 | [12] |
| [18F]Florbetaben | ~5.3 | [12] |
Ki (inhibition constant) is a measure of binding affinity; a lower value indicates higher affinity.
The data indicates that analogues like FPM-IMPY and DRK092 exhibit high affinity for Aβ aggregates, comparable to or even exceeding some established tracers.
In Vivo Performance in Animal Models
Preclinical in vivo evaluation is predominantly conducted in transgenic mouse models of AD that overexpress human amyloid precursor protein (APP) and develop Aβ plaques.[13][14]
An ideal tracer should demonstrate high initial brain uptake to ensure a good signal-to-noise ratio, followed by rapid washout from non-target areas to improve image contrast.
For instance, [18F]FEM-IMPY and [18F]FPM-IMPY showed high initial brain uptake in normal mice (6.4% and 5.7% injected dose per gram (%ID/g) at 1.2 and 0.8 minutes, respectively).[8] However, their washout was biphasic, with a slow second phase suggesting the retention of polar metabolites.[8] In contrast, radioiodinated DRK092 demonstrated excellent brain permeability with a peak uptake of approximately 0.9% ID/g in rats.[9]
Micro-PET imaging studies in transgenic mice are crucial for visualizing the specific binding of the tracer to Aβ plaques. The standardized uptake value ratio (SUVR), calculated by normalizing the uptake in a target region (e.g., cortex) to a reference region with low amyloid deposition (e.g., cerebellum), is a key metric for quantifying specific binding.[13]
Ex vivo autoradiography on brain sections from AD model mice or postmortem human AD brains provides a high-resolution visualization of the tracer's binding to plaques.[9] Studies with [125I]-DRK092 showed higher sensitivity for detecting Aβ accumulation in transgenic mice compared to [125I]-IMPY, a well-characterized SPECT amyloid imaging agent.[9][15]
Comparison with Clinically Used Amyloid Tracers
The performance of novel imidazo[1,2-a]pyridine analogues must be benchmarked against FDA-approved amyloid PET tracers such as [18F]Florbetapir, [18F]Florbetaben, and [18F]Flutemetamol.[12][16]
| Feature | Fluorinated Imidazo[1,2-a]pyridines (General) | [18F]Florbetapir | [18F]Florbetaben |
| Core Structure | Imidazo[1,2-a]pyridine | Stilbene derivative | Stilbene derivative |
| Binding Affinity (Ki) | Varies (e.g., 27-40 nM for FPM/FEM-IMPY)[8] | ~3.1 nM | ~5.3 nM |
| White Matter Binding | Variable, potential for lower non-specific binding | Moderate | Higher than [11C]PiB[17][18] |
| Metabolism | Can be a challenge, with potential for radiometabolites crossing the BBB[8] | Metabolized, but brain-penetrant radiometabolites are less of a concern | Metabolized, with some consideration for radiometabolites |
While direct head-to-head comparative imaging studies in the same animal models are limited, the preclinical data for some fluorinated imidazo[1,2-a]pyridine analogues suggest they can be competitive with existing tracers.[19] For example, the high binding affinity and promising ex vivo autoradiography results of DRK092 indicate its potential as a sensitive imaging agent.[9]
Experimental Protocols
Radiolabeling of Imidazo[1,2-a]pyridine Analogues with 18F
The radiosynthesis of 18F-labeled imidazo[1,2-a]pyridines typically involves a nucleophilic substitution reaction.[1][20][21]
Step-by-Step Methodology:
-
18F-Fluoride Production and Activation: [18F]Fluoride is produced via a cyclotron and trapped on an anion exchange resin. It is then eluted with a solution of potassium carbonate and Kryptofix 2.2.2 (K222). The mixture is dried azeotropically with acetonitrile to form the reactive [K/K222]+[18F]F- complex.[21]
-
Nucleophilic Substitution: The dried [K/K222]+[18F]F- complex is reacted with a suitable precursor molecule (e.g., a tosylated or mesylated analogue of the imidazo[1,2-a]pyridine) in a high-boiling-point solvent like dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 120-150°C).[1]
-
Purification: The crude reaction mixture is purified using semi-preparative high-performance liquid chromatography (HPLC) to isolate the 18F-labeled product from unreacted precursor and byproducts.
-
Formulation: The purified radiotracer is formulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for in vivo administration.
Caption: General workflow for 18F-radiolabeling.
In Vitro Autoradiography
This technique provides a visual confirmation of the tracer's binding to Aβ plaques in brain tissue sections.
Step-by-Step Methodology:
-
Tissue Preparation: Postmortem human AD brain tissue or brain tissue from transgenic AD mice is sectioned on a cryostat (e.g., 10-20 µm thickness) and mounted on microscope slides.
-
Incubation: The tissue sections are incubated with a solution containing the radiolabeled imidazo[1,2-a]pyridine analogue (e.g., at a concentration in the low nanomolar range) in a suitable buffer (e.g., phosphate-buffered saline) for a defined period (e.g., 60 minutes) at room temperature.
-
Washing: The sections are washed in buffer to remove unbound radiotracer. A final wash in a solution containing ethanol may be included to reduce non-specific binding.
-
Imaging: The dried slides are apposed to a phosphor imaging plate or autoradiography film for a period of time to allow the radioactive decay to create an image.
-
Analysis: The resulting autoradiograms are analyzed to determine the density and distribution of the radiotracer binding, which can be correlated with immunohistochemical staining for Aβ plaques on adjacent sections.
Conclusion and Future Directions
Fluorinated imidazo[1,2-a]pyridine analogues represent a promising class of PET radiotracers for amyloid imaging. Preclinical evaluations have demonstrated that certain analogues possess high binding affinity for Aβ plaques and favorable pharmacokinetic profiles. However, challenges such as in vivo metabolism and the potential for brain-penetrant radiometabolites need to be carefully addressed for each candidate compound.[8]
Future research should focus on:
-
Direct comparative studies: Head-to-head micro-PET imaging studies comparing the lead imidazo[1,2-a]pyridine candidates with FDA-approved tracers in the same animal models would provide more definitive data on their relative performance.[19]
-
Metabolite profiling: A thorough characterization of the metabolic fate of these tracers in different species, including non-human primates, is essential to predict their behavior in humans.[22]
-
Longitudinal studies: Evaluating the ability of these tracers to monitor changes in Aβ plaque burden over time in animal models can provide insights into their utility for tracking disease progression and response to therapy.[22]
The continued development and rigorous preclinical evaluation of fluorinated imidazo[1,2-a]pyridine analogues will be instrumental in identifying the next generation of amyloid imaging agents with improved diagnostic accuracy and clinical utility.
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A Comparative Analysis of PIM Kinase Inhibitors Featuring the Imidazo[1,2-b]pyridazine Scaffold: A Guide for Drug Discovery Professionals
Introduction: The Therapeutic Promise of Targeting PIM Kinases
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of three highly homologous serine/threonine kinases (PIM1, PIM2, and PIM3) that have emerged as critical regulators of cell survival, proliferation, and metabolism.[1][2][3][4] Unlike many other kinases, PIM kinases are constitutively active upon translation and their activity is primarily regulated at the level of protein expression.[5] Their overexpression is frequently observed in a wide array of hematological malignancies and solid tumors, including leukemia, lymphoma, multiple myeloma, and prostate cancer, often correlating with poor patient prognosis.[1][3][6] PIM kinases exert their oncogenic effects by phosphorylating a diverse range of downstream substrates involved in key cellular processes such as apoptosis, cell cycle progression, and protein synthesis.[1][3] This central role in tumor cell biology has established the PIM kinase family as a compelling target for anticancer drug development.[2]
The imidazo[1,2-b]pyridazine scaffold has proven to be a "privileged" structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[7][8][9] Its rigid, planar structure and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases make it an ideal starting point for the design of potent and selective inhibitors.[10][11] This guide provides a comparative analysis of prominent PIM kinase inhibitors that incorporate this versatile scaffold, offering insights into their biochemical potency, cellular activity, and the experimental methodologies used for their evaluation.
The PIM Kinase Signaling Axis: A Network of Pro-Survival Signals
PIM kinases are key downstream effectors of various cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway.[12][13] Upon ligand binding to their respective receptors, Janus kinases (JAKs) become activated and phosphorylate Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs then dimerize, translocate to the nucleus, and induce the transcription of target genes, including the PIM kinases.[13] Once expressed, PIM kinases phosphorylate a multitude of substrates that collectively promote a pro-survival and pro-proliferative cellular state.[3]
Caption: PIM Kinase Signaling Pathway.
Key downstream targets of PIM kinases include:
-
BAD: Phosphorylation of the pro-apoptotic protein BAD at Ser112 by all three PIM isoforms prevents its interaction with the anti-apoptotic protein BCL-XL, thereby inhibiting apoptosis.[1]
-
4E-BP1: PIM-mediated phosphorylation of the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) promotes cap-dependent translation and protein synthesis, contributing to cell growth.[6]
-
c-Myc: PIM1 can phosphorylate and stabilize the c-Myc oncoprotein, a key transcription factor that drives cell proliferation.[3]
-
ASK1: Phosphorylation of Apoptosis signal-regulating kinase 1 (ASK1) by PIM1 inactivates this pathway, which is involved in stress-induced cell death.[1]
Comparative Analysis of Imidazo[1,2-b]pyridazine-Based PIM Kinase Inhibitors
Several PIM kinase inhibitors featuring the imidazo[1,2-b]pyridazine scaffold have been developed and characterized. A direct comparison of their biochemical potency against the three PIM isoforms is crucial for understanding their potential therapeutic utility.
| Inhibitor | PIM1 IC50/Ki (nM) | PIM2 IC50/Ki (nM) | PIM3 IC50/Ki (nM) | Selectivity Profile | Reference(s) |
| SGI-1776 | 7 (IC50) | 363 (IC50) | 69 (IC50) | Also inhibits FLT3 (44 nM) and haspin (34 nM) | [14][15][16] |
| K00135 | Low nM potency | ~100-fold selective for PIM1 over PIM2 | N/A | Highly selective for PIM kinases | [6][10] |
Expert Insights on Structure-Activity Relationship (SAR):
The imidazo[1,2-b]pyridazine core serves as an excellent anchor within the ATP-binding site of PIM kinases.[10] Structural studies have revealed that these inhibitors can achieve their potency and selectivity through a unique binding mode that does not mimic the canonical hinge-binding interactions of many other kinase inhibitors.[6][10] Instead, they form a network of hydrogen bonds with residues in the N-terminal lobe, including the conserved lysine (Lys67), and engage in hydrophobic interactions.[10] This distinct binding mode is thought to contribute to their enhanced selectivity over other kinases.[6][10] Optimization of substituents at various positions of the imidazo[1,2-b]pyridazine scaffold has been a key strategy in developing potent and selective PIM kinase inhibitors.[11][17]
Experimental Methodologies for Evaluating PIM Kinase Inhibitors
The characterization of PIM kinase inhibitors relies on a series of well-established in vitro and cell-based assays. The following outlines the typical experimental workflow:
Caption: Experimental Workflow for PIM Inhibitor Evaluation.
Biochemical Kinase Assays
These cell-free assays are the first step in evaluating the direct inhibitory activity of a compound against purified PIM kinase isoforms.
Protocol: Radiometric Kinase Assay [14]
-
Reaction Setup: Prepare a reaction mixture containing a peptide substrate (e.g., KKRNRTLTV), purified recombinant human PIM kinase (PIM1, PIM2, or PIM3), [γ-³²P-ATP], magnesium ions, and the test inhibitor at various concentrations.[14]
-
Initiation: Start the kinase reaction by adding the MgATP mixture.[14]
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Termination and Detection: Stop the reaction and spot a portion of the mixture onto a P30 filtermat.[14] Wash the filtermat to remove unincorporated [γ-³²P-ATP].[14]
-
Quantification: Measure the amount of incorporated radioactivity using a scintillation counter.[14]
-
Data Analysis: Calculate the percentage of kinase inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Causality Explained: This assay directly measures the catalytic activity of the kinase by quantifying the transfer of a radiolabeled phosphate group from ATP to a substrate. A reduction in radioactivity on the filtermat in the presence of the inhibitor is a direct measure of its ability to block the kinase's enzymatic function.
Cell-Based Assays
These assays assess the inhibitor's activity in a more physiologically relevant context, taking into account factors like cell permeability and off-target effects.
Protocol: Cell Viability/Proliferation Assay (e.g., MTT Assay) [18]
-
Cell Seeding: Plate cancer cells known to overexpress PIM kinases (e.g., MV4;11 acute myeloid leukemia cells) in multi-well plates.[6][18]
-
Inhibitor Treatment: Treat the cells with a serial dilution of the PIM kinase inhibitor.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 48-72 hours).[18]
-
Viability Measurement: Add a reagent like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to the wells. Viable cells with active metabolism will reduce the MTT to a colored formazan product.
-
Quantification: Solubilize the formazan crystals and measure the absorbance at a specific wavelength using a plate reader.
-
Data Analysis: Determine the concentration of the inhibitor that reduces cell viability by 50% (GI50 or IC50).
Trustworthiness through Self-Validation: The inclusion of positive (e.g., a known cytotoxic agent) and negative (vehicle control) controls in each experiment is critical for validating the assay's performance and ensuring the observed effects are specific to the test compound.
Target Engagement and Downstream Signaling Analysis
Western blotting is a key technique to confirm that the inhibitor is engaging its intended target within the cell and modulating downstream signaling pathways.
Protocol: Western Blot Analysis of PIM Substrate Phosphorylation [6]
-
Cell Lysis: Treat cancer cells with the PIM kinase inhibitor for a specified time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated PIM substrates (e.g., phospho-BAD (Ser112), phospho-4E-BP1) and total protein levels of these substrates as loading controls.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: A decrease in the phosphorylated form of the substrate in inhibitor-treated cells compared to the control confirms target engagement and downstream pathway modulation.[6]
Concluding Remarks
The imidazo[1,2-b]pyridazine scaffold has proven to be a highly valuable starting point for the development of potent and selective PIM kinase inhibitors. A thorough understanding of the comparative potency, selectivity, and mechanism of action of these compounds is essential for advancing the most promising candidates into further preclinical and clinical development. The experimental methodologies outlined in this guide provide a robust framework for the comprehensive evaluation of novel PIM kinase inhibitors, ensuring scientific rigor and facilitating the identification of next-generation anticancer therapeutics.
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Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor. (2011). ACS Publications. Retrieved from [Link]
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A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. (2023). MDPI. Retrieved from [Link]
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Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. (2021). ResearchGate. Retrieved from [Link]
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Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. (2019). LookChem. Retrieved from [Link]
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PIM Kinase Inhibitors and Cancer Treatment. (2021). Juniper Publishers. Retrieved from [Link]
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In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. (2019). Spandidos Publications. Retrieved from [Link]
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Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hop. (2023). Semantic Scholar. Retrieved from [Link]
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The Dawn of a New Era in Autoimmune Therapy: A Comparative Guide to TYK2 Inhibition by Imidazo[1,2-b]pyridazine-Based Pseudokinase Ligands
Introduction: TYK2 as a Precision Target in Immune-Mediated Diseases
For decades, the therapeutic landscape for immune-mediated inflammatory diseases (IMIDs) has been a balancing act between efficacy and safety. The advent of Janus kinase (JAK) inhibitors marked a significant milestone, offering potent oral alternatives to injectable biologics. However, the first generation of these therapies, often targeting the highly conserved catalytic (JH1) domain of multiple JAK family members (JAK1, JAK2, JAK3, and TYK2), has been associated with off-target effects and safety concerns, including serious infections, malignancy, and thrombosis.[1] This has catalyzed a paradigm shift in drug development towards achieving greater selectivity.
Tyrosine kinase 2 (TYK2) has emerged as a focal point in this quest for precision. As a key intracellular kinase, TYK2 is pivotal in mediating the signaling of a specific subset of cytokines—namely Interleukin-23 (IL-23), IL-12, and Type I Interferons (IFNs)—that are central to the pathogenesis of diseases like psoriasis, psoriatic arthritis, and lupus.[2][3] Crucially, human genetic studies have shown that a partial loss-of-function in TYK2 is protective against several autoimmune diseases without causing broad immunosuppression.[4] This genetic validation provides a powerful rationale for therapeutic inhibition of TYK2.
This guide provides an in-depth comparison of a novel class of TYK2 inhibitors—imidazo[1,2-b]pyridazine-based ligands targeting the pseudokinase (JH2) domain —against other inhibitory strategies. We will dissect the mechanistic advantages of this allosteric approach, present supporting preclinical and clinical data, and provide detailed protocols for the key experiments that underpin these findings.
The TYK2 Signaling Axis: A Pathway Ripe for Intervention
TYK2, in partnership with other JAKs, forms a critical bridge between cytokine receptors on the cell surface and the downstream activation of Signal Transducer and Activator of Transcription (STAT) proteins. This cascade ultimately alters gene transcription, driving inflammatory responses. The IL-23/IL-17 axis, a cornerstone of psoriasis pathogenesis, is a prime example of a TYK2-dependent pathway.
Caption: The TYK2-mediated IL-23 signaling pathway, a key driver of psoriasis.
Mechanisms of TYK2 Inhibition: A Tale of Two Domains
The pursuit of TYK2 selectivity has led to two distinct inhibitory strategies, defined by their binding site on the enzyme.
-
ATP-Competitive Inhibition (JH1 Domain): Traditional kinase inhibitors compete with adenosine triphosphate (ATP) at the catalytic site, known as the Janus Homology 1 (JH1) domain. The challenge with this approach is the high degree of structural similarity in the ATP-binding pockets across all JAK family members, making it difficult to achieve high selectivity for TYK2.[3] This can lead to off-target inhibition of JAK1, JAK2, or JAK3, potentially causing the adverse effects associated with pan-JAK inhibitors.
-
Allosteric Inhibition (JH2 Domain): A groundbreaking approach involves targeting the regulatory pseudokinase (JH2) domain. The JH2 domain, while lacking catalytic activity, plays a crucial role in regulating the function of the adjacent JH1 domain. The amino acid sequences of JH2 domains are more diverse across the JAK family than those of the JH1 domains.[5] This structural divergence provides a unique opportunity for designing highly selective, allosteric inhibitors.
Imidazo[1,2-b]pyridazine-based ligands are at the forefront of this allosteric strategy.[6][7] These molecules bind to a specific pocket within the TYK2 JH2 domain, inducing a conformational change that locks the entire enzyme in an inactive state. This prevents the catalytic JH1 domain from being activated, effectively shutting down downstream signaling.[1] Deucravacitinib (BMS-986165) is the first-in-class, approved oral therapeutic utilizing this mechanism.[2]
Caption: Contrasting mechanisms of ATP-competitive vs. allosteric TYK2 inhibition.
Comparative Efficacy: Preclinical Data
The superior selectivity of JH2 ligands is evident in preclinical biochemical and cellular assays. By comparing the inhibitory concentrations (IC₅₀) against TYK2 versus other JAKs, a clear picture of selectivity emerges.
Table 1: Comparative Preclinical Selectivity of TYK2 Inhibitors
| Compound | Class/Target | TYK2 IC₅₀ (nM) | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | Selectivity (Fold vs. JAK1/2/3) | Reference |
| Deucravacitinib | Allosteric (JH2) | 0.2 (binding) | >10,000 | >10,000 | >10,000 | >50,000-fold | [1] |
| Compound 29 (IZP) | Allosteric (JH2) | 1.0 (cellular) | >10,000 | >10,000 | >10,000 | >10,000-fold | [8] |
| ATMW-DC | Allosteric (JH2) | 0.012 (binding) | >4.2 | >4.2 | >4.2 | >350-fold | [9] |
| Tofacitinib | ATP-Competitive | 489 | 41 | 112 | 1 | Pan-JAK Inhibitor | [10] |
| NDI-031407 | ATP-Competitive | 0.2 (Ki) | 43.6 | 29.6 | 4 | 218x vs JAK1, 148x vs JAK2 | [11] |
| Brepocitinib | ATP-Competitive | Potent | Potent | Less Potent | Minor | Dual TYK2/JAK1 Inhibitor | [5] |
Data compiled from multiple sources; assay conditions may vary. Fold selectivity is a simplified representation.
As the data illustrates, imidazo[1,2-b]pyridazine-based allosteric inhibitors like Deucravacitinib and its analogues demonstrate unprecedented selectivity for TYK2 over other JAK family members.[1][8] This is in stark contrast to ATP-competitive inhibitors like Tofacitinib, which show potent activity across multiple JAKs, and even selective JH1 inhibitors like NDI-031407, which still exhibit nanomolar activity against other JAKs.[10][11]
Comparative Efficacy: Clinical Data in Psoriasis
The high selectivity of allosteric TYK2 inhibition translates into a compelling efficacy and safety profile in clinical settings. The POETYK PSO clinical trial program for deucravacitinib in moderate-to-severe plaque psoriasis provides robust evidence.
Table 2: Clinical Efficacy of TYK2 Inhibitors in Moderate-to-Severe Plaque Psoriasis (% of Patients Achieving Endpoint)
| Treatment | Dose | Trial | PASI 75 (Week 16) | PASI 90 (Week 16) | sPGA 0/1 (Week 16) | Reference |
| Deucravacitinib | 6 mg QD | POETYK PSO-1 | 58% | 35% | 54% | [12] |
| Deucravacitinib | 6 mg QD | POETYK PSO-2 | 53% | 30% | 49% | [12] |
| Zasocitinib (TAK-279) | 15 mg QD | Phase 2b | 68% | 45% | N/A | [13][14] |
| Zasocitinib (TAK-279) | 30 mg QD | Phase 2b | 67% | 46% | N/A | [13][14] |
| Apremilast | 30 mg BID | POETYK PSO-1 | 35% | 14% | 32% | [12] |
| Placebo | - | POETYK PSO-1 | 13% | 4% | 7% | [12] |
| Placebo | - | Phase 2b (TAK-279) | 6% | 0% | N/A | [13][14] |
PASI 75/90: ≥75%/90% reduction in Psoriasis Area and Severity Index. sPGA 0/1: static Physician's Global Assessment of clear or almost clear.
In head-to-head comparisons, deucravacitinib demonstrated clear superiority over both placebo and the oral PDE4 inhibitor apremilast.[12] Other selective allosteric TYK2 inhibitors, such as Zasocitinib (TAK-279), have also shown impressive efficacy in Phase 2 trials, with a significant proportion of patients achieving near-total or total skin clearance (PASI 90/100).[13][14][15] Importantly, the clinical safety profile of deucravacitinib has been favorable, lacking the laboratory abnormalities typically associated with less selective JAK inhibitors.[16][17]
Experimental Protocols: The Foundation of TYK2 Inhibitor Characterization
The validation of any kinase inhibitor relies on a tiered system of robust, reproducible assays. The following protocols represent the core methodologies used to establish the potency and selectivity of TYK2 inhibitors.
Workflow for TYK2 Inhibitor Evaluation
Caption: A tiered experimental workflow for identifying and validating selective TYK2 inhibitors.
Protocol 1: Biochemical Kinase Activity & Selectivity Assay (Transcreener® ADP² Assay)
Causality: This assay directly measures the enzymatic activity of the TYK2 catalytic (JH1) domain by quantifying the production of ADP. It is the foundational screen to determine if a compound can inhibit the kinase's core function and to establish its potency (IC₅₀). Running the same assay with purified JAK1, JAK2, and JAK3 enzymes allows for a direct comparison and calculation of selectivity.
Methodology:
-
Reagent Preparation: Prepare assay buffer, purified recombinant TYK2 enzyme (JH1 domain), ATP solution (at a physiologically relevant concentration, e.g., 1 mM), and substrate peptide (e.g., IRS1).[10] Prepare serial dilutions of the test inhibitor (e.g., imidazo[1,2-b]pyridazine compound).
-
Kinase Reaction: In a 384-well plate, add the TYK2 enzyme to wells containing the diluted inhibitor or DMSO (vehicle control).
-
Initiation: Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for ADP production.
-
Detection: Terminate the reaction and detect ADP by adding the Transcreener® ADP² Detection Mix, which contains an ADP antibody and a fluorescent tracer.
-
Readout: After a brief incubation, read the plate on a fluorescence polarization or TR-FRET-compatible plate reader.
-
Data Analysis: The signal is inversely proportional to the amount of ADP produced. Calculate the percent inhibition for each inhibitor concentration relative to controls and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Selectivity Determination: Repeat steps 1-7 using purified JAK1, JAK2, and JAK3 enzymes to determine their respective IC₅₀ values. Selectivity is calculated as the ratio of IC₅₀ (Other JAK) / IC₅₀ (TYK2).
Protocol 2: Cellular Target Engagement Assay (IL-12-induced pSTAT4 in PBMCs)
Causality: This assay moves from an isolated enzyme to a biologically relevant cellular system. It confirms that the inhibitor can cross the cell membrane and engage its target (TYK2) to block a specific, TYK2-dependent signaling event—the phosphorylation of STAT4 in response to IL-12 stimulation. This provides a more accurate measure of cellular potency.
Methodology:
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Compound Treatment: Pre-incubate the PBMCs in 96-well plates with serial dilutions of the test inhibitor or DMSO control for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells by adding recombinant human IL-12 to the wells to activate the TYK2/JAK2 pathway.[11][18] Leave an unstimulated control well.
-
Incubation: Incubate for a short period (e.g., 15-30 minutes) at 37°C to allow for STAT4 phosphorylation.
-
Fixation and Permeabilization: Stop the stimulation by fixing the cells with a formaldehyde-based buffer, followed by permeabilization with a methanol-based buffer to allow antibody access to intracellular proteins.
-
Staining: Stain the cells with a fluorescently-conjugated antibody specific for phosphorylated STAT4 (pSTAT4) and cell surface markers (e.g., CD4 to gate on T-helper cells).
-
Flow Cytometry: Acquire data on a flow cytometer. Gate on the desired cell population (e.g., CD4+ T cells) and measure the median fluorescence intensity (MFI) of the pSTAT4 signal.
-
Data Analysis: Normalize the pSTAT4 MFI to the stimulated and unstimulated controls to calculate percent inhibition. Determine the cellular IC₅₀ by plotting inhibition versus inhibitor concentration.
-
Cellular Selectivity: To assess selectivity, run parallel assays using cytokines that signal through other JAKs (e.g., IL-6 for JAK1/JAK2, IL-2 for JAK1/JAK3) and measure the corresponding pSTAT protein (pSTAT3, pSTAT5).[1][18]
Conclusion and Future Outlook
The development of imidazo[1,2-b]pyridazine-based allosteric inhibitors represents a triumph of rational, structure-based drug design. By targeting the less-conserved pseudokinase (JH2) domain, these molecules achieve a level of selectivity for TYK2 that is unattainable with traditional ATP-competitive inhibitors.[2][5] This exquisite selectivity is the key to decoupling the desired therapeutic effects on IL-12/IL-23 and Type I IFN pathways from the broader, homeostatic functions mediated by JAK1, JAK2, and JAK3.
The robust clinical efficacy and favorable safety profile of deucravacitinib in psoriasis have validated this approach, heralding a new class of oral therapies for IMIDs.[3][12] As research continues, the focus will be on expanding the therapeutic applications of these selective TYK2 inhibitors to other autoimmune conditions, such as psoriatic arthritis, lupus, and inflammatory bowel disease, where the same cytokine pathways are implicated.[2][19] The principles of targeting pseudokinase domains may also unlock new avenues for developing selective inhibitors for other kinase families, promising a future of more precise and safer medicines for a host of human diseases.
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Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences. (2020-06-02). Nature. Available from: [Link]
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Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. (2019). ResearchGate. Available from: [Link]
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Discovery of a Highly Potent and Selective Tyrosine Kinase 2 (TYK2) Degrader with In Vivo Therapeutic Efficacy in a Murine Psoriasis Model. (2025-03-21). Journal of Medicinal Chemistry. Available from: [Link]
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Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways. Frontiers in Immunology. Available from: [Link]
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Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. National Institutes of Health. Available from: [Link]
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Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors. (2021-08-30). PubMed Central. Available from: [Link]
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Takeda Announces Positive Results in Phase 2b Study of Investigational TAK-279, an Oral, Once-Daily TYK2 Inhibitor, in People with Moderate-to-Severe Plaque Psoriasis. (2023-03-18). Takeda. Available from: [Link]
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Potent and selective TYK2-JH1 inhibitors highly efficacious in rodent model of psoriasis. (2022-10-01). PubMed. Available from: [Link]
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Takeda's Oral TYK2 Inhibitor TAK-279 Shows Promising Efficacy in Psoriasis Treatment. Psoriasis Treatment. Available from: [Link]
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Allosteric TYK2 inhibitor demonstrates efficacy in preclinical models of psoriasis. (2024-06-19). BioWorld. Available from: [Link]
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Tyrosine Kinase 2 Inhibition With Zasocitinib (TAK-279) in Psoriasis: A Randomized Clinical Trial. (2024-10-01). PubMed. Available from: [Link]
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TYK2 Activity Assay. BellBrook Labs. Available from: [Link]
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Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. (2019-02-21). PubMed. Available from: [Link]
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Efficacy and safety of selective TYK2 inhibitor, deucravacitinib, trial in psoriatic arthritis. (2022-03-15). YouTube. Available from: [Link]
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Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. Royal Society of Chemistry. Available from: [Link]
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The efficacy and safety of tyrosine kinase 2 inhibitor deucravacitinib in the treatment of plaque psoriasis: a systematic review and meta-analysis of randomized controlled trials. (2023-09-29). National Institutes of Health. Available from: [Link]
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The Expanding Therapeutic Potential of Deucravacitinib Beyond Psoriasis: A Narrative Review. (2025-03-01). ResearchGate. Available from: [Link]
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Potent and Selective Tyk2 Inhibitor Highly Efficacious in Rodent Models of Inflammatory Bowel Disease and Psoriasis. (2016-09-28). ACR Meeting Abstracts. Available from: [Link]
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What are the preclinical assets being developed for TYK2? (2025-03-07). Patsnap Synapse. Available from: [Link]
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Nonclinical evaluations of deucravacitinib and Janus kinase inhibitors in homeostatic and inflammatory pathways. Frontiers in Immunology. Available from: [Link]
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Mendelian randomization and clinical trial evidence supports TYK2 inhibition as a therapeutic target for autoimmune diseases. (2025-11-07). ResearchGate. Available from: [Link]
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Validation of TYK2 and exploration of PRSS36 as drug targets for psoriasis using Mendelian randomization. ResearchGate. Available from: [Link]
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Bristol Myers Squibb Presents Late-Breaking Data from Phase 3 POETYK PsA-2 Trial Demonstrating Superiority of Sotyktu (deucravacitinib) Compared with Placebo in Adults with Psoriatic Arthritis. (2025-03-08). Bristol Myers Squibb. Available from: [Link]
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Safety Operating Guide
Comprehensive Safety and Handling Guide for 6-Iodoimidazo[1,2-B]pyridazin-2-amine
This guide provides essential safety protocols and logistical information for the handling and disposal of 6-Iodoimidazo[1,2-B]pyridazin-2-amine. The following procedures are based on established best practices for handling halogenated and amino-substituted heterocyclic compounds and data from structurally similar molecules. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to safety is paramount.
Hazard Assessment and Core Principles
Due to its chemical structure—an imidazopyridazine core with iodo and amine functional groups—this compound is predicted to have potential hazards. Safety data for closely related compounds, such as 6-chloro-3-iodoimidazo[1,2-b]pyridazine, indicate risks including skin irritation, serious eye irritation, and potential respiratory irritation if inhaled.[1][2][3] Some derivatives are also harmful if swallowed.[1] Therefore, all handling procedures must be designed to minimize exposure through all potential routes: dermal, ocular, inhalation, and ingestion.
The foundational principle of this guide is ALARA (As Low As Reasonably Achievable) . All personnel must strive to minimize their exposure to the chemical through meticulous planning, proper use of engineering controls, and consistent application of personal protective equipment (PPE).
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical for mitigating the risks associated with handling this compound.[4][5] The following table outlines the minimum required PPE.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Safety Goggles with Side Shields or a Face Shield | Protects against splashes and airborne particles. Standard safety glasses are insufficient. Goggles should form a seal around the eyes.[5][6][7] |
| Hands | Nitrile Gloves | Nitrile gloves offer good resistance to a variety of chemicals.[6][7] For prolonged handling or in case of a spill, double-gloving is recommended. Always inspect gloves for tears or punctures before use. |
| Body | Laboratory Coat | A long-sleeved, knee-length lab coat is mandatory to protect skin and personal clothing from contamination.[6] |
| Respiratory | Use in a Fume Hood | A properly functioning chemical fume hood is the primary engineering control to prevent inhalation of dust or vapors.[3] If weighing or transferring powder outside of a hood, a NIOSH-approved respirator with appropriate cartridges may be necessary. |
Safe Handling and Operational Workflow
A systematic approach to handling this compound is essential for ensuring safety and experimental integrity.
Preparation and Pre-Handling Checklist
-
Review Safety Information: Before beginning any work, review this guide and any available safety information for similar compounds.[5]
-
Fume Hood Verification: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, and solvent dispensers, within the fume hood to minimize movement in and out of the controlled workspace.
-
Don PPE: Put on all required PPE before entering the designated handling area.
Step-by-Step Handling Protocol
-
Weighing and Transfer:
-
Conduct all weighing and transfers of solid this compound within a chemical fume hood to contain any dust.
-
Use a dedicated spatula and weigh boat.
-
Close the primary container immediately after dispensing the required amount.
-
-
Dissolution:
-
If preparing a solution, add the solvent to the solid in a controlled manner to avoid splashing.
-
Ensure the vessel is appropriately sized to prevent overflow.
-
-
During Reaction:
-
Keep all reaction vessels clearly labeled.
-
Maintain the reaction within the fume hood.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, then eye protection).
-
Wash hands thoroughly with soap and water after removing PPE.[3]
-
Emergency Procedures
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3][8] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][8] |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
All waste streams must be segregated at the point of generation.
| Waste Type | Disposal Container | Labeling Requirements |
| Solid Waste | Labeled, sealed container for halogenated organic solids. | "Hazardous Waste," "this compound," and the primary hazard symbols. |
| Liquid Waste | Labeled, sealed container for halogenated organic liquids. | "Hazardous Waste," "this compound in [Solvent]," and the primary hazard symbols. |
| Contaminated PPE | Labeled, sealed bag or container for solid chemical waste. | "Hazardous Waste," "Contaminated PPE," and the primary hazard symbols. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated during the handling of this compound.
Caption: Waste Disposal Workflow for this compound.
References
- Sigma-Aldrich. (2025).
- Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- Chemistry LibreTexts. (2021). Proper Protective Equipment.
- Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work.
- Echemi. (n.d.).
- ChemTalk. (n.d.). Lab Safety Equipment & PPE.
- ACS Chemical Health & Safety. (2023). Lessons Learned: Spontaneous Detonation of 6-Azidotetrazolo[1,5-b]pyridazine.
- PubChem. (n.d.). Imidazo(1,2-b)pyridazine.
- Fisher Scientific. (2014).
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- 7. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
